molecular formula C31H52N7O18P3S B15548443 8-Oxodecanoyl-CoA

8-Oxodecanoyl-CoA

货号: B15548443
分子量: 935.8 g/mol
InChI 键: CYNVURFIRLKGAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Oxodecanoyl-CoA is a useful research compound. Its molecular formula is C31H52N7O18P3S and its molecular weight is 935.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C31H52N7O18P3S

分子量

935.8 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-oxodecanethioate

InChI

InChI=1S/C31H52N7O18P3S/c1-4-19(39)9-7-5-6-8-10-22(41)60-14-13-33-21(40)11-12-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-18,20,24-26,30,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)

InChI 键

CYNVURFIRLKGAX-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 8-Oxodecanoyl-CoA: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Oxodecanoyl-CoA is a critical intermediate in fatty acid metabolism, particularly in the β-oxidation of modified fatty acids. Its unique keto functionality within a medium-chain acyl-CoA structure presents specific challenges and opportunities in biochemical research and drug development. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. It details both chemical and enzymatic synthetic approaches, offers in-depth experimental protocols, and summarizes its known physicochemical and biological properties. This document is intended to be a foundational resource for researchers investigating fatty acid metabolism, enzyme kinetics, and the development of novel therapeutics targeting metabolic pathways.

Introduction

Coenzyme A (CoA) and its thioester derivatives, such as this compound, are central players in cellular metabolism. They are involved in the synthesis and oxidation of fatty acids, the Krebs cycle, and numerous other biosynthetic and catabolic pathways.[1] The presence of a ketone group at the 8th position of the decanoyl chain introduces a point of interest for studying enzyme specificity and metabolic regulation. Understanding the synthesis and properties of this compound is crucial for elucidating its precise biological roles and for designing molecules that can modulate its activity for therapeutic purposes.

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: chemical synthesis and enzymatic synthesis. The choice of method depends on the required purity, yield, and the availability of starting materials and specialized enzymes.

Chemical Synthesis

Chemical synthesis offers a versatile approach to generate this compound. A plausible synthetic strategy involves a two-step process: first, the synthesis of the precursor 8-oxodecanoic acid, followed by its activation to the corresponding CoA thioester.

Proposed Synthetic Workflow for 8-Oxodecanoic Acid:

cluster_synthesis Proposed Synthesis of 8-Oxodecanoic Acid start Commercially Available Starting Materials frag1 Synthesis of Fragment A (C1-C7 Aldehyde) start->frag1 frag2 Synthesis of Fragment B (C8-C10 Ketone Precursor) start->frag2 coupling Coupling Reaction (e.g., Wittig or Grignard) frag1->coupling frag2->coupling intermediate Unsaturated Keto-Ester coupling->intermediate reduction Reduction of Double Bond intermediate->reduction hydrolysis Ester Hydrolysis reduction->hydrolysis product 8-Oxodecanoic Acid hydrolysis->product

Caption: Proposed workflow for the chemical synthesis of 8-oxodecanoic acid.

The formation of the thioester bond with Coenzyme A is a critical step. A common and effective method is the mixed anhydride (B1165640) method.[7]

Experimental Protocol: Mixed Anhydride Method for Acyl-CoA Synthesis

  • Activation of 8-Oxodecanoic Acid:

    • Dissolve 8-oxodecanoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).

    • Add triethylamine (B128534) to act as a base.

    • Cool the solution to 0°C.

    • Add ethyl chloroformate dropwise to form the mixed anhydride.

    • Stir the reaction at 0°C for 1-2 hours.

  • Thioesterification with Coenzyme A:

    • Prepare a solution of Coenzyme A (free acid) in a buffered aqueous solution (e.g., 50 mM sodium bicarbonate, pH 8.0).

    • Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture around 8.0 by adding a dilute base (e.g., 1M NaOH) as needed.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification:

    • The resulting this compound can be purified by High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column.[7][8]

Enzymatic Synthesis

Enzymatic synthesis provides a highly specific and often milder alternative to chemical methods. This approach typically utilizes an acyl-CoA synthetase (ACS) to catalyze the formation of the thioester bond.

Experimental Protocol: Enzymatic Synthesis of this compound

  • Reaction Mixture Preparation:

    • In a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), combine the following components:

      • 8-oxodecanoic acid

      • Coenzyme A (free acid)

      • ATP (adenosine triphosphate)

      • Magnesium chloride (as a cofactor for the enzyme)

      • A suitable medium-chain acyl-CoA synthetase.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at the optimal temperature for the chosen acyl-CoA synthetase (typically 30-37°C).

    • Monitor the progress of the reaction by following the consumption of ATP or the formation of the product using HPLC.

  • Enzyme Inactivation and Product Purification:

    • Stop the reaction by adding an acid (e.g., perchloric acid) or a denaturing agent.

    • Centrifuge to remove the precipitated enzyme.

    • Purify the this compound from the supernatant using reverse-phase HPLC.

Diagram of Enzymatic Synthesis Workflow:

cluster_enzymatic Enzymatic Synthesis Workflow reactants Prepare Reaction Mixture: - 8-Oxodecanoic Acid - Coenzyme A - ATP, MgCl2 - Acyl-CoA Synthetase incubation Incubate at Optimal Temperature (e.g., 37°C) reactants->incubation monitoring Monitor Reaction Progress (HPLC) incubation->monitoring inactivation Stop Reaction & Remove Enzyme monitoring->inactivation purification Purify by HPLC inactivation->purification

Caption: Workflow for the enzymatic synthesis of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and use in experimental settings. While specific data for this compound is scarce, properties can be inferred from related medium-chain and keto-acyl-CoAs.

PropertyValue/DescriptionReference
Molecular Formula C31H50N7O18P3S-
Molecular Weight 917.75 g/mol -
Solubility Expected to be soluble in aqueous buffers and polar organic solvents like methanol.
Stability The thioester bond is susceptible to hydrolysis, especially at alkaline pH. For long-term storage, it is recommended to store as a dry powder or in acidic buffers (pH 4-6) at -80°C.[9][10][9][10]
UV Absorbance Exhibits a characteristic UV absorbance maximum at approximately 260 nm due to the adenine (B156593) ring of Coenzyme A.[8]
Critical Micelle Concentration (CMC) For long-chain acyl-CoAs, CMC values are in the micromolar range and are influenced by chain length, pH, and ionic strength. The CMC of a medium-chain keto-acyl-CoA is expected to be higher than its long-chain counterparts.[11]

Biological Properties and Role in Metabolism

This compound is an intermediate in fatty acid metabolism, likely arising from the β-oxidation of hydroxylated or otherwise modified fatty acids. Its primary biological context is within the mitochondrial matrix, where the enzymes of β-oxidation reside.

Role in β-Oxidation

The β-oxidation spiral involves a series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle. The presence of a keto group at the 8-position suggests that this compound would be a substrate for the later steps of this pathway.

Diagram of this compound in the β-Oxidation Pathway:

cluster_beta_oxidation Metabolic Fate of this compound start This compound thiolase Thiolase start->thiolase products Hexanoyl-CoA + Acetyl-CoA thiolase->products next_cycle Further rounds of β-Oxidation products->next_cycle Hexanoyl-CoA tca TCA Cycle products->tca Acetyl-CoA

Caption: The processing of this compound in the β-oxidation pathway.

Interaction with Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

Medium-chain acyl-CoA dehydrogenase (MCAD) is a key enzyme in the β-oxidation of fatty acids with chain lengths of 4 to 12 carbons.[12] Deficiencies in this enzyme lead to the genetic disorder MCAD deficiency.[13][14] While the primary substrates for MCAD are saturated acyl-CoAs, the presence of a keto group in this compound may influence its interaction with and processing by this enzyme. Further research is needed to determine the kinetic parameters of MCAD with this compound as a substrate.

Analytical Characterization

The purity and identity of synthesized this compound must be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary method for the purification and analysis of acyl-CoAs.

Experimental Protocol: HPLC Analysis of this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A linear gradient from a low to a high percentage of acetonitrile is used to elute the acyl-CoA.

  • Detection: UV detection at 260 nm.[8]

Mass Spectrometry (MS)

Mass spectrometry provides definitive identification and structural information. Electrospray ionization (ESI) is commonly used for the analysis of acyl-CoAs.

Expected Mass Spectral Data:

  • [M+H]+: ~918.76 m/z

  • [M-H]-: ~916.74 m/z

  • Characteristic Fragment Ions: Fragmentation often results in the loss of the phosphopantetheine moiety, providing a diagnostic ion for the acyl group.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural confirmation of the synthesized molecule. Both 1H and 13C NMR would be informative.

Expected NMR Spectral Features:

  • 1H NMR: Resonances corresponding to the protons of the adenine, ribose, phosphopantetheine, and the decanoyl chain. The protons adjacent to the ketone and thioester will have characteristic chemical shifts.

  • 13C NMR: Resonances for the carbonyl carbon of the ketone and the thioester carbon, in addition to the carbons of the rest of the molecule. The chemical shifts of the carbonyl carbons are particularly diagnostic.[16]

Conclusion

This compound is a molecule of significant interest in the study of fatty acid metabolism. This guide provides a comprehensive framework for its synthesis, purification, characterization, and biological context. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to investigate the role of this and other modified acyl-CoAs in health and disease. Further research into the specific enzymatic interactions and metabolic fate of this compound will undoubtedly provide deeper insights into the regulation of cellular energy metabolism.

References

An In-depth Technical Guide to the Putative Metabolic Pathway of 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Oxodecanoyl-CoA is a coenzyme A derivative whose metabolic fate is not extensively documented in mainstream metabolic pathways. Current scientific evidence suggests its primary relevance lies within the context of the biotin (B1667282) biosynthesis pathway, where it may act as a substrate analog for key enzymatic reactions. This technical guide provides a comprehensive overview of the putative metabolic pathway of this compound, centering on its relationship with the well-characterized biotin synthesis pathway. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and discusses the implications for research and drug development.

Introduction: The Enigmatic Role of this compound

This compound is a 10-carbon acyl-CoA molecule characterized by a ketone group at the eighth carbon position. While not a canonical intermediate in fatty acid β-oxidation, its structure suggests a potential interaction with enzymes involved in fatty acid metabolism and biosynthesis. The most compelling hypothesis for its metabolic significance is its structural similarity to pimeloyl-CoA, a key 7-carbon dicarboxylic acid precursor in the biosynthesis of biotin (Vitamin B7).

Biotin is an essential cofactor for a variety of carboxylase enzymes crucial for intermediary metabolism, including fatty acid synthesis and amino acid catabolism.[1] The biosynthesis of biotin is a highly conserved pathway in bacteria, plants, and some fungi, making it a potential target for antimicrobial drug development.[2][3] Humans do not synthesize biotin and must obtain it from their diet.

This guide will explore the metabolic pathway of this compound through the lens of the biotin synthesis pathway, providing the necessary technical details for researchers in the field.

The Putative Metabolic Pathway: A Link to Biotin Synthesis

The metabolic pathway for this compound is hypothesized to intersect with the initial steps of biotin biosynthesis. The central enzyme in this proposed interaction is 8-amino-7-oxononanoate (B1240340) synthase (AONS) , also known as BioF .[4]

The canonical biotin synthesis pathway begins with the formation of pimeloyl-CoA. In many bacteria, this is achieved through a modified fatty acid synthesis pathway.[5] Pimeloyl-CoA then serves as the acyl donor in a decarboxylative Claisen condensation reaction with L-alanine, catalyzed by BioF, to produce 8-amino-7-oxononanoate (AON), also referred to as 7-keto-8-aminopelargonic acid (KAPA).[6][7]

Given the structural similarity between this compound and pimeloyl-CoA, it is plausible that this compound could act as an alternative substrate or a competitive inhibitor for BioF.

Enzymatic Steps

The following diagram illustrates the canonical initial step of biotin biosynthesis and the putative role of this compound.

Biotin_Synthesis_Pathway cluster_canonical Canonical Biotin Synthesis Pathway cluster_putative Putative Role of this compound Pimeloyl_CoA Pimeloyl-CoA BioF 8-amino-7-oxononanoate synthase (BioF) Pimeloyl_CoA->BioF L_Alanine L-Alanine L_Alanine->BioF AON 8-amino-7-oxononanoate (AON/KAPA) BioF->AON Decarboxylative Condensation CoA_SH_canon CoA-SH BioF->CoA_SH_canon CO2_canon CO2 BioF->CO2_canon Oxodecanoyl_CoA This compound BioF_putative 8-amino-7-oxononanoate synthase (BioF) Oxodecanoyl_CoA->BioF_putative Substrate Analog or Inhibitor Putative_Product Putative Product / Inhibition BioF_putative->Putative_Product

Figure 1: Canonical and Putative Roles in the Initial Step of Biotin Synthesis.

Quantitative Data

Quantitative understanding of enzyme kinetics is crucial for studying metabolic pathways and for drug development. The following table summarizes the available kinetic parameters for 8-amino-7-oxononanoate synthase (BioF).

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
8-amino-7-oxononanoate synthase (BioF)Escherichia coliL-Alanine4100-[8][9]
Pimeloyl-CoA--
d-Alanine (inhibitor)Ki = 590-[8]
8-amino-7-oxononanoate synthase (BioF)Bacillus sphaericusPimeloyl-CoA1-[6]

Note: Comprehensive kinetic data for BioF with this compound as a substrate is not currently available in the literature.

Experimental Protocols

Investigating the metabolic role of this compound requires robust experimental methodologies. Below are detailed protocols for key experiments.

Enzyme Assay for 8-amino-7-oxononanoate Synthase (BioF)

This protocol is adapted from methods used for assaying BioF activity.[10]

Objective: To determine if this compound can serve as a substrate or inhibitor for BioF.

Principle: The activity of BioF can be monitored by measuring the release of Coenzyme A (CoA-SH) from the acyl-CoA substrate. CoA-SH can be quantified spectrophotometrically using Ellman's reagent (DTNB) or by HPLC. Alternatively, a bioassay can be used to detect the formation of AON.

Materials:

  • Purified BioF enzyme

  • Pimeloyl-CoA (positive control substrate)

  • This compound (test substrate)

  • L-Alanine

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Microplate reader or spectrophotometer

  • HPLC system with a C18 column for CoA quantification

  • E. coli ΔbioF reporter strain for bioassay[10]

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 mM Potassium phosphate buffer (pH 7.0)

    • 10 µM PLP

    • 10 mM L-Alanine

    • 1 mM Pimeloyl-CoA (for positive control) or 1 mM this compound (for test reaction)

  • Enzyme Addition: Initiate the reaction by adding purified BioF enzyme to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Quantification of CoA Release (Spectrophotometric):

    • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

    • Neutralize the solution.

    • Add DTNB solution and measure the absorbance at 412 nm.

    • Calculate the concentration of CoA-SH released using a standard curve.

  • Quantification of CoA Release (HPLC):

    • Stop the reaction and centrifuge to remove precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to separate and quantify CoA-SH.

  • Bioassay for AON Production:

    • Spot the reaction mixture onto a sterile disk on a minimal agar (B569324) plate lacking biotin, inoculated with the E. coli ΔbioF reporter strain.

    • Incubate the plate and observe for a zone of growth around the disk, indicating the production of a functional biotin precursor.[10]

BioF_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, PLP, L-Alanine) B Add Substrate (Pimeloyl-CoA or this compound) A->B C Add Purified BioF Enzyme B->C D Incubate at 37°C C->D E Quantify CoA Release D->E H Bioassay for AON D->H F Spectrophotometry (DTNB) E->F G HPLC E->G I Spot on ΔbioF reporter plate H->I J Observe for growth I->J

Figure 2: Experimental Workflow for the 8-amino-7-oxononanoate Synthase (BioF) Assay.
Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the intracellular concentration of this compound in biological samples.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the quantification of acyl-CoA species.[11][12] A stable isotope-labeled internal standard is typically used to ensure accuracy.

Materials:

  • Biological sample (cell lysate, tissue homogenate)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., triple quadrupole)

Procedure:

  • Sample Extraction:

    • Homogenize the biological sample in a cold extraction buffer containing the internal standard.

    • Precipitate proteins using cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

  • LC-MS/MS Analysis:

    • Reconstitute the dried eluate in the initial mobile phase.

    • Inject the sample into a C18 reverse-phase column.

    • Separate the acyl-CoAs using a gradient of aqueous mobile phase (e.g., water with formic acid) and organic mobile phase (e.g., acetonitrile).

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode on the mass spectrometer. The specific precursor and product ion transitions for this compound would need to be determined empirically.

Relevance for Research and Drug Development

The biotin biosynthesis pathway is absent in humans, making it an attractive target for the development of novel antimicrobial agents.[2] Enzymes in this pathway, such as BioF, are essential for the survival of many pathogenic bacteria.

  • Drug Discovery: this compound and its derivatives could be explored as potential inhibitors of BioF. Understanding the substrate specificity of this enzyme can aid in the rational design of potent and selective inhibitors.[8]

  • Metabolic Research: Studying the interaction of this compound with the biotin synthesis pathway can provide insights into the flexibility and promiscuity of metabolic enzymes. It may also uncover novel regulatory mechanisms or alternative metabolic routes.

  • Cancer Research: Biotin uptake is often upregulated in cancer cells, and targeting biotin-dependent metabolism is being investigated as a potential anti-cancer strategy.[13][14] While the direct role of this compound in this context is unknown, exploring the broader landscape of biotin metabolism and its analogs is a relevant area of investigation.

Conclusion

While a dedicated metabolic pathway for this compound has not been fully elucidated, its structural similarity to pimeloyl-CoA strongly suggests a potential role as a substrate analog or inhibitor within the biotin biosynthesis pathway, particularly for the enzyme 8-amino-7-oxononanoate synthase (BioF). This technical guide provides a framework for investigating this putative pathway, offering detailed experimental protocols and highlighting the quantitative data available for the key enzyme involved. Further research is necessary to definitively characterize the metabolic fate of this compound and to explore its full potential in metabolic research and as a tool for drug development targeting the essential biotin synthesis pathway.

References

The Cellular Function of 8-Oxodecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 8-Oxodecanoyl-CoA is a medium-chain acyl-CoA thioester whose cellular role is not extensively documented in mainstream metabolic literature. This technical guide synthesizes current knowledge to position this compound as a key intermediate in the ω-oxidation of decanoic acid and the subsequent peroxisomal β-oxidation of the resulting dicarboxylic acid, sebacic acid. This pathway represents an important, yet often overlooked, metabolic route that gains significance under conditions of high lipid load or impaired mitochondrial β-oxidation. This document provides an in-depth analysis of the metabolic pathways generating and consuming this compound, explores its potential roles in cellular signaling through Peroxisome Proliferator-Activated Receptors (PPARs) and as a substrate for protein acylation, presents available quantitative data, and offers detailed experimental protocols for its study. This guide is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism, metabolic disorders, and related therapeutic interventions.

Introduction: Beyond Canonical β-Oxidation

Medium-chain fatty acids (MCFAs), with aliphatic tails of 6 to 12 carbons, are crucial energy substrates. Upon entering the cell, they are activated to their coenzyme A (CoA) thioesters and are typically metabolized within the mitochondria via the β-oxidation spiral. This process sequentially shortens the acyl chain by two carbons, generating acetyl-CoA, NADH, and FADH2.

However, under conditions of metabolic stress, such as inborn errors of mitochondrial β-oxidation (e.g., Medium-Chain Acyl-CoA Dehydrogenase deficiency) or when mitochondrial capacity is overwhelmed, an alternative pathway, ω-oxidation, is upregulated.[1][2][3] This pathway, primarily occurring in the smooth endoplasmic reticulum of liver and kidney cells, provides a metabolic escape route for fatty acids.[2] It is within this context of ω-oxidation and the subsequent metabolism of its products that this compound emerges as a critical, though understudied, intermediate.

Metabolic Function: The ω-Oxidation Pathway

The formation of this compound is not a feature of the direct β-oxidation of decanoyl-CoA. Instead, it arises from the metabolism of decanoic acid via the ω-oxidation pathway, which culminates in the formation of a C10 dicarboxylic acid, sebacic acid. This dicarboxylic acid is then chain-shortened via peroxisomal β-oxidation, and it is during this process that this compound is generated.

The complete pathway is as follows:

  • ω-Hydroxylation: Decanoic acid is first hydroxylated at its terminal (ω) carbon (C10) by a cytochrome P450 enzyme (of the CYP4A or CYP4F family) in the endoplasmic reticulum to form 10-hydroxydecanoic acid.[2]

  • Oxidation to Aldehyde: The hydroxyl group is then oxidized to an aldehyde by a cytosolic alcohol dehydrogenase, yielding 10-oxodecanoic acid.[2]

  • Oxidation to Dicarboxylic Acid: A final oxidation by a cytosolic aldehyde dehydrogenase converts the aldehyde to a carboxylic acid, forming the C10 α,ω-dicarboxylic acid, sebacic acid (decanedioic acid).[2]

  • Activation and Peroxisomal Import: Sebacic acid is activated to its CoA thioester, sebacoyl-CoA, and transported into the peroxisome.[4][5]

  • Peroxisomal β-Oxidation: Sebacoyl-CoA undergoes β-oxidation within the peroxisome. The first cycle generates octanedioyl-CoA (suberyl-CoA) and acetyl-CoA. The second cycle acts on octanedioyl-CoA. It is during this second cycle that This compound (more precisely, 8-oxooctanedioyl-CoA, though often named in relation to the original C10 skeleton) would be formed as the 3-ketoacyl-CoA intermediate before thiolytic cleavage.

omega_oxidation_pathway cluster_ER Endoplasmic Reticulum / Cytosol cluster_Peroxisome Peroxisome Decanoic_Acid Decanoic_Acid 10-Hydroxydecanoic_Acid 10-Hydroxydecanoic_Acid Decanoic_Acid->10-Hydroxydecanoic_Acid CYP450 (ω-hydroxylase) 10-Oxodecanoic_Acid 10-Oxodecanoic_Acid 10-Hydroxydecanoic_Acid->10-Oxodecanoic_Acid Alcohol Dehydrogenase Sebacic_Acid Sebacic_Acid 10-Oxodecanoic_Acid->Sebacic_Acid Aldehyde Dehydrogenase Sebacoyl_CoA Sebacoyl_CoA Sebacic_Acid->Sebacoyl_CoA Acyl-CoA Synthetase 3-Keto_Sebacoyl_CoA 3-Keto_Sebacoyl_CoA Sebacoyl_CoA->3-Keto_Sebacoyl_CoA Acyl-CoA Oxidase, Bifunctional Enzyme Octanedioyl_CoA Octanedioyl_CoA 3-Keto_Sebacoyl_CoA->Octanedioyl_CoA Thiolase Acetyl_CoA1 Acetyl_CoA1 3-Keto_Sebacoyl_CoA->Acetyl_CoA1 + Acetyl-CoA 8-Oxodecanoyl_CoA 8-Oxodecanoyl_CoA Octanedioyl_CoA->8-Oxodecanoyl_CoA Acyl-CoA Oxidase, Bifunctional Enzyme Hexanedioyl_CoA Hexanedioyl_CoA 8-Oxodecanoyl_CoA->Hexanedioyl_CoA Thiolase Acetyl_CoA2 Acetyl_CoA2 8-Oxodecanoyl_CoA->Acetyl_CoA2 + Acetyl-CoA

Caption: ω-Oxidation of Decanoic Acid and subsequent Peroxisomal β-Oxidation.

Potential Cellular Functions

While the primary role of this compound is as a metabolic intermediate, its chemical nature suggests potential involvement in other cellular processes.

Signaling via PPAR Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a central role in regulating lipid and glucose metabolism.[6] Fatty acids and their derivatives are known endogenous ligands for PPARs.[7][8][9] Specifically, decanoic acid has been shown to be an agonist of PPARγ, leading to increased mitochondrial biogenesis.[10][11] The accumulation of metabolic intermediates from the ω-oxidation pathway, including this compound, under conditions of metabolic stress could serve as a signal to upregulate the expression of genes involved in fatty acid catabolism, mediated by PPARα.[8][12] This represents a feed-forward mechanism to enhance the cell's capacity to oxidize excess fatty acids.

ppar_signaling_pathway Metabolic_Stress Metabolic Stress (e.g., MCAD Deficiency, High Fat Diet) Decanoic_Acid Decanoic Acid Metabolic_Stress->Decanoic_Acid Omega_Oxidation ω-Oxidation Decanoic_Acid->Omega_Oxidation 8_Oxo_Derivative This compound (or related metabolites) Omega_Oxidation->8_Oxo_Derivative PPAR PPARα / RXR 8_Oxo_Derivative->PPAR Activates PPRE PPRE (Promoter Region) PPAR->PPRE Binds to Gene_Expression Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->Gene_Expression Protein_Synthesis Synthesis of FAO Enzymes Gene_Expression->Protein_Synthesis FAO Increased Fatty Acid Oxidation Capacity Protein_Synthesis->FAO

Caption: Hypothetical PPARα activation by ω-oxidation intermediates.
Protein Acylation

Protein acylation is a post-translational modification where an acyl group from an acyl-CoA is transferred to an amino acid residue, typically lysine.[13][14] While many acylation events are enzyme-catalyzed, certain reactive acyl-CoA species can non-enzymatically acylate proteins, particularly those with intramolecular catalytic moieties like a distal carboxyl group.[15][16] Dicarboxylic acyl-CoAs fall into this category. The accumulation of this compound, an intermediate in dicarboxylic acid metabolism, could lead to the non-enzymatic "8-oxodecanoylation" of cellular proteins. This modification could alter protein function, stability, or localization, linking the metabolic state directly to the regulation of cellular machinery. This remains a hypothetical function requiring direct experimental validation.

Quantitative Data

Direct quantitative data for this compound is not available in the literature. However, data from related metabolites and conditions provide context for its potential abundance and the activity of its metabolic pathway.

Table 1: Dicarboxylic Aciduria in Fatty Acid Oxidation Disorders This table illustrates the upregulation of the ω-oxidation pathway when mitochondrial β-oxidation is impaired.

ConditionAnalyteFluidConcentration RangeReference
MCAD Deficiency (Acute)Sebacic Acid (C10)UrineSignificantly Elevated[1][17]
MCAD Deficiency (Acute)Suberic Acid (C8)UrineSignificantly Elevated[1][17]
MCAD Deficiency (Acute)Adipic Acid (C6)UrineSignificantly Elevated[1][17]

Table 2: Kinetic Parameters of ω-Oxidation Enzymes for Medium-Chain Fatty Acids Data from rat and human liver microsomes show substrate preference.

SubstrateOrganismApparent Km (µM)Reference
Decanoic Acid (C10)Rat3.1[18]
Dodecanoic Acid (C12)Rat171[18]
Octanoic Acid (C8)Rat8211[18]
Decanoic Acid (C10)Human247 - 522[18]
Dodecanoic Acid (C12)Human3.6 - 186[18]
Octanoic Acid (C8)Human3892 - 4861[18]

Experimental Protocols

Investigating the function of this compound requires specialized methods for its generation, detection, and functional characterization.

Protocol 1: Quantification of this compound in Cultured Cells by LC-MS/MS

This protocol describes a method to stimulate the production of this compound in cultured hepatocytes and quantify it using liquid chromatography-tandem mass spectrometry.

1. Cell Culture and Treatment: a. Plate HepG2 cells in 10 cm dishes and grow to 80-90% confluency. b. To induce ω-oxidation, treat cells for 24 hours with media containing 250 µM decanoic acid and 20 µM etomoxir (B15894) (to inhibit mitochondrial β-oxidation).

2. Acyl-CoA Extraction: a. Aspirate media and wash cells twice with ice-cold PBS. b. Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the plate. c. Scrape the cells and transfer the cell suspension to a microfuge tube. d. Sonicate the sample on ice (3 cycles of 10 seconds on, 30 seconds off). e. Centrifuge at 15,000 x g for 10 minutes at 4°C. f. Discard the supernatant. Wash the pellet twice with 1 mL of 2% (w/v) TCA. g. Resuspend the final pellet in 100 µL of 2 M potassium hydroxide (B78521) (KOH) to hydrolyze proteins. h. Neutralize the sample with 20 µL of 10 M formic acid. i. Add an internal standard (e.g., C17:0-CoA). j. Purify the acyl-CoAs using a solid-phase extraction (SPE) C18 column.

3. LC-MS/MS Analysis: [Adapted from 9, 18, 21] a. LC System: Agilent 1290 Infinity II or equivalent. b. Column: Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm). c. Mobile Phase A: 98% Water, 2% Acetonitrile, 10 mM Ammonium Formate, pH 5.0. d. Mobile Phase B: 98% Acetonitrile, 2% Water, 5 mM Ammonium Formate, pH 6.3. e. Gradient: Linear gradient from 2% to 90% B over 10 minutes. f. MS System: Sciex Triple Quad 6500+ or equivalent. g. Ionization Mode: Positive Electrospray Ionization (ESI+). h. MRM Transitions: Monitor for the precursor ion of this compound and its characteristic daughter ion ([M-507+H]⁺). A synthetic standard is required to determine the exact masses and retention time.

lc_ms_workflow A 1. Cell Culture & Treatment (HepG2 + Decanoic Acid + Etomoxir) B 2. Cell Lysis & Protein Precipitation (10% TCA) A->B C 3. Acyl-CoA Pellet Wash (2% TCA) B->C D 4. Resuspension & Neutralization C->D E 5. Add Internal Standard (e.g., C17-CoA) D->E F 6. Solid-Phase Extraction (SPE) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Quantification vs. Standard Curve) G->H

Caption: Experimental workflow for LC-MS/MS quantification of Acyl-CoAs.
Protocol 2: In Vitro Acyl-CoA Dehydrogenase Activity Assay

This protocol adapts a standard assay to measure the activity of peroxisomal acyl-CoA oxidase (ACOX1) towards a synthetic this compound substrate. [Adapted from 22, 35]

1. Reagents: a. Assay Buffer: 100 mM Tris-HCl, pH 8.0. b. Recombinant human ACOX1. c. Recombinant Electron Transfer Flavoprotein (ETF). d. Synthetic this compound substrate. e. 96-well black microplate (glass or low-binding).

2. Assay Procedure: a. Prepare an anaerobic assay mix in the microplate by adding assay buffer, ACOX1, and ETF. b. Remove oxygen from the wells by cycles of vacuum and argon purging, or by using an enzymatic oxygen-scavenging system (e.g., glucose oxidase/catalase). c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding the this compound substrate. e. Monitor the decrease in ETF fluorescence (Excitation: 436 nm, Emission: 490 nm) over time using a plate reader. The rate of fluorescence decrease is proportional to the enzyme activity.

3. Data Analysis: a. Calculate the rate of reaction (ΔFU/min). b. Determine the specific activity (nmol/min/mg protein) using the molar extinction coefficient of ETF and a standard curve.

enzyme_assay_workflow A 1. Prepare Anaerobic Assay Mix (Buffer, ACOX1, ETF in 96-well plate) B 2. Deoxygenate the System (Vacuum/Argon or Enzymatic) A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction (Add this compound Substrate) C->D E 5. Monitor ETF Fluorescence Decrease (Ex: 436 nm, Em: 490 nm) D->E F 6. Calculate Specific Activity E->F

Caption: Workflow for an in vitro Acyl-CoA dehydrogenase activity assay.
Protocol 3: Chemo-Enzymatic Synthesis of this compound

A synthetic standard is essential for absolute quantification and functional studies. This can be achieved by first synthesizing 8-oxodecanoic acid and then coupling it to Coenzyme A.

1. Synthesis of 8-Oxodecanoic Acid: a. This can be achieved via various organic synthesis routes, for example, by Jones oxidation of 8-hydroxydecanoic acid, which can be prepared from commercially available precursors.

2. Coupling to Coenzyme A: [Adapted from 36, 48] a. Dissolve 8-oxodecanoic acid (10 eq.) in anhydrous tetrahydrofuran (B95107) (THF). b. Cool to 4°C and add triethylamine (B128534) (5 eq.) and ethyl chloroformate (5 eq.). c. Stir the mixture for 45 minutes at 4°C to form the mixed anhydride (B1165640). d. In a separate tube, dissolve Coenzyme A (1 eq.) in 0.5 M sodium bicarbonate solution. e. Add the Coenzyme A solution to the mixed anhydride reaction mixture. f. Stir for 1 hour at room temperature. g. The reaction product, this compound, can be purified by reverse-phase HPLC.

Conclusion and Future Directions

This compound is best understood as an intermediate in the peroxisomal β-oxidation of dicarboxylic acids, which are themselves products of the ω-oxidation of medium-chain fatty acids like decanoic acid. This metabolic pathway, while secondary to mitochondrial β-oxidation, is a critical component of lipid homeostasis, particularly when the primary pathway is compromised.

The accumulation of this compound and its precursors under such conditions strongly suggests potential roles in cellular signaling, likely through the activation of PPAR nuclear receptors to upregulate fatty acid catabolism. Furthermore, its chemical structure makes it a candidate for non-enzymatic protein acylation, a direct link between metabolic state and protein function.

Significant gaps in our knowledge remain. Direct measurement of cellular this compound concentrations under various physiological and pathological conditions is needed. The kinetic parameters of the enzymes that produce and consume it have not been determined. Furthermore, its potential roles in signaling and protein acylation are currently hypothetical and require rigorous experimental validation. The protocols outlined in this guide provide a roadmap for the scientific community to elucidate the precise functions of this intriguing metabolic intermediate.

References

The Cellular Landscape of 8-Oxodecanoyl-CoA: A Technical Guide to a Putative Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the theoretical framework surrounding the cellular functions of 8-Oxodecanoyl-CoA. Direct experimental evidence for the endogenous presence and specific roles of this compound is currently limited in published literature. Therefore, this document synthesizes information from related metabolic pathways and analogous molecules to propose a plausible role for this compound in cellular metabolism and signaling. The content herein is intended to serve as a foundational resource to stimulate further research into this potentially significant, yet under-investigated, molecule.

Proposed Metabolic Pathway: The Genesis of this compound

The primary route for the metabolism of medium-chain fatty acids is mitochondrial beta-oxidation. However, an alternative pathway, omega-oxidation, occurs in the endoplasmic reticulum and can lead to the formation of various oxidized fatty acid derivatives. It is within this context that the formation of this compound is hypothesized.

The proposed metabolic pathway for the generation of this compound from decanoyl-CoA involves a two-step enzymatic process:

  • ω-1 Hydroxylation: The initial and rate-limiting step is the hydroxylation of decanoyl-CoA at the C8 position (the ω-1 position). This reaction is catalyzed by cytochrome P450 (CYP) enzymes. Several CYP families, notably CYP4A and CYP4F, are known to hydroxylate fatty acids at the omega (ω) and sub-terminal (ω-1) positions.[1][2] The regioselectivity of these enzymes determines the specific position of hydroxylation.[3][4] This step would yield 8-hydroxydecanoyl-CoA .

  • Dehydrogenation: The newly formed 8-hydroxydecanoyl-CoA is then proposed to be oxidized to This compound by a hydroxyacyl-CoA dehydrogenase. While a specific dehydrogenase for the 8-hydroxy position of a medium-chain acyl-CoA has not been explicitly characterized, the existence of various dehydrogenases with broad substrate specificities suggests this is a plausible reaction.[5]

Following its formation, this compound could potentially undergo further metabolism. One possibility is its entry into the beta-oxidation pathway, where it would be cleaved to yield acetyl-CoA and a shorter dicarboxylic acid-CoA. Dicarboxylic acids are known to be further metabolized in peroxisomes.[6]

Metabolic Pathway of this compound Proposed Metabolic Pathway of this compound Decanoyl_CoA Decanoyl-CoA 8_Hydroxydecanoyl_CoA 8-Hydroxydecanoyl-CoA Decanoyl_CoA->8_Hydroxydecanoyl_CoA Cytochrome P450 (ω-1 Hydroxylation) 8_Oxodecanoyl_CoA This compound 8_Hydroxydecanoyl_CoA->8_Oxodecanoyl_CoA Hydroxyacyl-CoA Dehydrogenase Beta_Oxidation Further Metabolism (e.g., Beta-Oxidation) 8_Oxodecanoyl_CoA->Beta_Oxidation

Caption: Proposed metabolic pathway for the formation of this compound.

Putative Cellular Functions of this compound

The cellular functions of this compound remain to be experimentally determined. However, based on the known roles of other oxidized fatty acids and medium-chain fatty acids, several potential functions can be postulated.

Role in Energy Metabolism

As a derivative of decanoic acid, this compound is likely involved in cellular energy metabolism. Medium-chain fatty acids (MCFAs) and their derivatives can serve as an alternative energy source to glucose.[7][8] Following its potential cleavage in the beta-oxidation pathway, the resulting acetyl-CoA can enter the citric acid cycle for ATP production. The dicarboxylic acids that may be formed from its metabolism can also be utilized for energy.

Signaling Molecule

Oxidized fatty acids, often referred to as oxylipins, are increasingly recognized as important signaling molecules in various physiological and pathological processes.[9][10] These molecules can act as ligands for nuclear receptors and other signaling proteins, thereby modulating gene expression and cellular responses.

  • Nuclear Receptor Activation: Medium-chain fatty acids and their derivatives have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[7] It is plausible that this compound or its downstream metabolites could act as signaling molecules through these or other nuclear receptors.

  • Inter-kingdom Signaling: Oxidized fatty acids can also function as signaling molecules in the communication between different organisms, such as between hosts and microbes.[9][10]

Potential Signaling Roles of this compound Potential Signaling Roles of this compound 8_Oxodecanoyl_CoA This compound Nuclear_Receptors Nuclear Receptors (e.g., PPARs) 8_Oxodecanoyl_CoA->Nuclear_Receptors Acts as a ligand Gene_Expression Modulation of Gene Expression Nuclear_Receptors->Gene_Expression Cellular_Responses Altered Cellular Responses Gene_Expression->Cellular_Responses

Caption: Hypothesized signaling cascade involving this compound.

Quantitative Data Summary

Direct quantitative data for this compound, such as its cellular concentrations, enzyme kinetics, or binding affinities, are not available in the current scientific literature. Research in this area is necessary to populate the following conceptual tables.

Table 1: Hypothetical Enzyme Kinetics for this compound Metabolism

EnzymeSubstrateProductKm (µM)Vmax (nmol/min/mg)
Cytochrome P450 (e.g., CYP4A11)Decanoyl-CoA8-Hydroxydecanoyl-CoAData not availableData not available
Hydroxyacyl-CoA Dehydrogenase8-Hydroxydecanoyl-CoAThis compoundData not availableData not available
Beta-oxidation enzymesThis compoundAcetyl-CoA + shorter dicarboxylic acyl-CoAData not availableData not available

Table 2: Potential Cellular Concentrations of this compound

Cell Type/TissueConditionConcentration (pmol/mg protein)
HepatocytesNormalData not available
HepatocytesHigh-fat dietData not available
NeuronsNormalData not available
NeuronsMetabolic stressData not available

Experimental Protocols

The study of this compound would require a combination of analytical chemistry, enzymology, and cell biology techniques. Below are generalized protocols for key experiments that would be essential for characterizing this molecule.

Detection and Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[11][12]

Objective: To detect and quantify this compound in biological samples.

Methodology:

  • Sample Preparation:

    • Homogenize cells or tissues in a suitable extraction solvent (e.g., a mixture of isopropanol, acetonitrile, and water).

    • Include an internal standard, such as a stable isotope-labeled version of the analyte, for accurate quantification.

    • Perform a solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.[13]

  • LC-MS/MS Analysis:

    • Separate the extracted acyl-CoAs using reverse-phase liquid chromatography.

    • Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined using a synthesized standard.

  • Data Analysis:

    • Construct a standard curve using a synthesized this compound standard.

    • Calculate the concentration of this compound in the samples based on the standard curve and the recovery of the internal standard.

LC-MS/MS Workflow for this compound Analysis LC-MS/MS Workflow for this compound Analysis Sample Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction (with Internal Standard) Sample->Extraction SPE Solid-Phase Extraction (Enrichment) Extraction->SPE LC_MSMS LC-MS/MS Analysis (MRM Mode) SPE->LC_MSMS Data_Analysis Data Analysis (Quantification) LC_MSMS->Data_Analysis

Caption: General workflow for the analysis of this compound by LC-MS/MS.
In Vitro Cytochrome P450 Hydroxylation Assay

This assay is used to determine if a specific CYP enzyme can hydroxylate decanoyl-CoA at the 8-position.[14][15]

Objective: To assess the ability of a candidate cytochrome P450 enzyme to produce 8-hydroxydecanoyl-CoA.

Methodology:

  • Reaction Mixture:

    • Prepare a reaction mixture containing a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), the recombinant CYP enzyme, a source of electrons (NADPH and a cytochrome P450 reductase), and the substrate, decanoyl-CoA.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Extract the products from the reaction mixture.

  • Analysis:

    • Analyze the extracted products by LC-MS/MS to identify and quantify the formation of 8-hydroxydecanoyl-CoA.

Conclusion and Future Directions

While direct evidence for the cellular functions of this compound is currently lacking, the theoretical framework presented in this guide, based on the principles of omega-oxidation and the known roles of related molecules, provides a strong foundation for future research. The proposed metabolic pathway, originating from the ω-1 hydroxylation of decanoyl-CoA by cytochrome P450 enzymes, is a plausible route for its formation. The potential roles of this compound in energy metabolism and cellular signaling highlight its significance as a target for further investigation.

Future research should focus on:

  • Synthesis of an this compound standard: This is a critical first step for its unambiguous detection and quantification.

  • Detection in biological systems: Utilizing advanced analytical techniques like LC-MS/MS to search for endogenous this compound in various cell types and tissues under different metabolic conditions.

  • Enzymatic characterization: Identifying and characterizing the specific cytochrome P450 enzymes and dehydrogenases involved in its synthesis.

  • Functional studies: Investigating the effects of this compound on cellular processes such as gene expression, mitochondrial function, and cell signaling pathways.

The exploration of this putative metabolite has the potential to uncover new aspects of fatty acid metabolism and its role in health and disease, offering new avenues for therapeutic intervention.

References

The Putative Biosynthesis of 8-Oxodecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delineates a proposed biosynthetic pathway for 8-Oxodecanoyl-CoA, a keto-fatty acyl-CoA that, while not a classical intermediate of primary fatty acid metabolism, is plausibly generated through enzymatic modification of decanoyl-CoA. The absence of a formally named pathway in the literature necessitates a composite understanding based on the known activities of broad-specificity enzymes involved in fatty acid modification. This document provides a detailed overview of the proposed enzymatic steps, quantitative data from analogous reactions, comprehensive experimental protocols for pathway investigation, and visual representations of the core biochemical logic and experimental workflows.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a two-step enzymatic process commencing with the ten-carbon saturated fatty acyl-CoA, decanoyl-CoA. This process involves an initial hydroxylation event followed by an oxidation reaction.

  • Step 1: Hydroxylation of Decanoyl-CoA. The initial and likely rate-limiting step is the regioselective hydroxylation of decanoyl-CoA at the C8 position to form 8-hydroxydecanoyl-CoA. This reaction is proposed to be catalyzed by a member of the cytochrome P450 (CYP) superfamily of enzymes. Specifically, enzymes from the CYP4A and CYP4F subfamilies are known to catalyze the ω- and (ω-1)-hydroxylation of medium-chain fatty acids. While direct evidence for C8 hydroxylation of decanoic acid is not extensively documented, the substrate promiscuity of these enzymes suggests that hydroxylation at this position is feasible.

  • Step 2: Oxidation of 8-Hydroxydecanoyl-CoA. The subsequent step involves the oxidation of the hydroxyl group of 8-hydroxydecanoyl-CoA to a ketone, yielding the final product, this compound. This reaction is likely catalyzed by an NAD⁺-dependent alcohol dehydrogenase (ADH) with activity towards hydroxy fatty acyl-CoAs.

The proposed pathway is illustrated in the following diagram:

8_Oxodecanoyl_CoA_Biosynthesis Decanoyl_CoA Decanoyl-CoA Hydroxydecanoyl_CoA 8-Hydroxydecanoyl-CoA Decanoyl_CoA->Hydroxydecanoyl_CoA Cytochrome P450 (e.g., CYP4A/CYP4F) O2, NADPH + H+ -> NADP+, H2O Oxodecanoyl_CoA This compound Hydroxydecanoyl_CoA->Oxodecanoyl_CoA Alcohol Dehydrogenase NAD+ -> NADH + H+

A proposed two-step biosynthesis of this compound.

Quantitative Data

Table 1: Kinetic Parameters of Relevant Cytochrome P450 Enzymes with Medium-Chain Fatty Acids

EnzymeSubstrateProduct(s)Km (µM)kcat (min-1)Reference
CYP4A11Lauric Acid (C12)12-OH & 11-OH Lauric Acid4.77[1]
CYP2E1Lauric Acid (C12)11-OH & 12-OH Lauric Acid843.8[1]

Table 2: Kinetic Parameters of Alcohol Dehydrogenases with Various Alcohol Substrates

Enzyme Class/IsoenzymeSubstrateKm (mM)kcat (min-1)Reference
Human ADH Class IOctanol~0.001 - 0.01~10 - 150[2]
Human ADH Class I16-Hydroxyhexadecanoic Acid~0.001 - 0.01~10 - 150[2]
Rat Liver ADHEthanol0.746-[3]

Table 3: Reported Intracellular Concentrations of Acyl-CoAs in Mammalian Cells

Acyl-CoA SpeciesCell/Tissue TypeConcentration Range (µM)Reference
Acetyl-CoAE. coli20 - 600[4]
Malonyl-CoAE. coli4 - 90[4]
Total Acyl-CoAsRat Liver87 - 434 nmol/g tissue[5]
Long-chain Acyl-CoAs-5 - 160[5]

Experimental Protocols

To investigate the proposed biosynthesis of this compound, a series of in vitro and cellular experiments can be designed.

In Vitro Reconstitution of the Pathway

This experiment aims to demonstrate the conversion of decanoyl-CoA to this compound using purified enzymes.

In_Vitro_Reconstitution_Workflow cluster_step1 Step 1: Hydroxylation Reaction cluster_step2 Step 2: Oxidation Reaction cluster_analysis Analysis S1_Input Decanoyl-CoA Purified CYP450 (e.g., CYP4A11) NADPH-P450 Reductase NADPH O2 Buffer S1_Incubate Incubate at 37°C S1_Input->S1_Incubate S2_Input Reaction mixture from Step 1 Purified Alcohol Dehydrogenase NAD+ S1_Incubate->S2_Input S2_Incubate Incubate at 37°C S2_Input->S2_Incubate Quench Quench Reaction (e.g., with acid) S2_Incubate->Quench Extract Solid Phase Extraction of Acyl-CoAs Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantify 8-Hydroxydecanoyl-CoA and this compound LCMS->Quantify

Workflow for in vitro reconstitution of the pathway.

Methodology:

  • Hydroxylation Reaction:

    • Prepare a reaction mixture containing decanoyl-CoA, a purified human cytochrome P450 enzyme (e.g., recombinant CYP4A11), and NADPH-cytochrome P450 reductase in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Initiate the reaction by adding an NADPH regenerating system or a single bolus of NADPH.

    • Incubate at 37°C with shaking. Time points can be taken to monitor the progress of the reaction.

  • Oxidation Reaction:

    • To the reaction mixture from the hydroxylation step, add a purified alcohol dehydrogenase and NAD⁺.

    • Continue incubation at 37°C.

  • Sample Preparation and Analysis:

    • Terminate the reactions by adding an organic solvent or acid.

    • Extract the acyl-CoAs using solid-phase extraction.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify 8-hydroxydecanoyl-CoA and this compound.

Cytochrome P450 Activity Assay

This protocol is for determining the activity of a CYP450 enzyme in metabolizing a substrate, which can be adapted for decanoyl-CoA.

CYP450_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Microsomes Prepare Liver Microsomes or Recombinant CYP450 Prepare_Reaction_Mix Prepare Reaction Mix: Buffer, MgCl2, Substrate (Decanoyl-CoA) Prepare_Microsomes->Prepare_Reaction_Mix Preincubate Pre-incubate Reaction Mix at 37°C Prepare_Reaction_Mix->Preincubate Initiate Initiate with NADPH Preincubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (e.g., with acetonitrile) Incubate->Terminate Analyze Analyze by LC-MS/MS for 8-Hydroxydecanoyl-CoA Terminate->Analyze

General workflow for a cytochrome P450 activity assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine buffer (e.g., 100 mM potassium phosphate, pH 7.4), MgCl₂, the CYP450-containing preparation (e.g., human liver microsomes or recombinant enzyme), and decanoyl-CoA.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding a pre-warmed solution of NADPH.

  • Incubation: Incubate for a defined period (e.g., 10-60 minutes) at 37°C with shaking.

  • Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724).

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant for the formation of 8-hydroxydecanoyl-CoA by LC-MS/MS.

Alcohol Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of alcohol dehydrogenase by monitoring the production of NADH.

Methodology:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.8), NAD⁺, and the substrate, 8-hydroxydecanoyl-CoA (which would need to be synthesized or isolated).

  • Initiation: Start the reaction by adding the alcohol dehydrogenase enzyme solution.

  • Measurement: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of NADH production and thus the enzyme activity.

Quantification of Acyl-CoAs by LC-MS/MS

This is a general protocol for the extraction and quantification of acyl-CoAs from cellular or tissue samples.

Methodology:

  • Sample Homogenization: Homogenize cell pellets or tissues in a cold extraction solvent (e.g., 2:1:1 methanol:acetonitrile:water with internal standards).

  • Protein Precipitation: Precipitate proteins by centrifugation at a low temperature.

  • Extraction: Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Inject the extract onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases typically containing an ion-pairing agent (e.g., tributylamine) and an organic modifier (e.g., acetonitrile or methanol).

    • Detect the acyl-CoAs using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Each acyl-CoA will have a specific precursor ion and product ion transition.

Conclusion

The biosynthesis of this compound, while not a canonical metabolic pathway, is a plausible outcome of the enzymatic machinery present in many organisms. The proposed pathway, involving cytochrome P450-mediated hydroxylation and subsequent alcohol dehydrogenase-catalyzed oxidation of decanoyl-CoA, provides a strong framework for future research. The experimental protocols outlined in this guide offer a comprehensive approach to validate this proposed pathway, quantify the involved enzymatic activities, and determine the physiological relevance of this compound in cellular metabolism and signaling. Further investigation into the specific isozymes involved and their regulation will be crucial for a complete understanding of this metabolic route and its potential implications in health and disease.

References

An In-depth Technical Guide to the Enzymatic Metabolism of 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Oxodecanoyl-CoA, more systematically known as 3-oxodecanoyl-CoA, is a key metabolic intermediate in the mitochondrial fatty acid β-oxidation pathway. Its processing is critical for energy homeostasis derived from medium-chain fatty acids. This technical guide provides a comprehensive overview of the core enzymes responsible for the synthesis and degradation of this compound. It includes detailed descriptions of the enzymatic reactions, quantitative kinetic data, step-by-step experimental protocols for activity assays, and a visualization of the metabolic pathway. This document is intended to serve as a detailed resource for researchers investigating fatty acid metabolism, associated metabolic disorders, and the development of therapeutic interventions.

Introduction

Fatty acid β-oxidation (FAO) is a fundamental catabolic process that sequentially shortens fatty acyl-Coenzyme A (acyl-CoA) molecules to produce acetyl-CoA, NADH, and FADH₂. This pathway is a major source of energy, particularly during periods of fasting or prolonged exercise. The metabolism of medium-chain fatty acids (MCFAs), those with acyl chains of 6 to 12 carbons, is of particular clinical significance, as defects in this process can lead to severe metabolic diseases.

This compound is the 3-ketoacyl-CoA intermediate formed during the β-oxidation of decanoyl-CoA, a 10-carbon saturated fatty acid. The enzymes acting upon this and related C10 intermediates are highly specific and crucial for the efficient processing of MCFAs. This guide focuses on the four core enzymes that constitute one spiral of the β-oxidation pathway acting on decanoyl-CoA to produce and subsequently cleave this compound.

The β-Oxidation Pathway of Decanoyl-CoA

The catabolism of decanoyl-CoA to octanoyl-CoA and acetyl-CoA involves a cycle of four enzymatic reactions. This compound is the substrate for the final enzyme in this specific cycle.

Beta_Oxidation_of_Decanoyl_CoA cluster_pathway β-Oxidation of Decanoyl-CoA cluster_cofactors Cofactors Decanoyl_CoA Decanoyl-CoA (C10) Trans_2_Decenoyl_CoA trans-Δ²-Decenoyl-CoA Decanoyl_CoA->Trans_2_Decenoyl_CoA  Medium-Chain Acyl-CoA  Dehydrogenase (MCAD) FAD FAD Decanoyl_CoA->FAD e⁻ L_3_Hydroxydecanoyl_CoA L-3-Hydroxydecanoyl-CoA Trans_2_Decenoyl_CoA->L_3_Hydroxydecanoyl_CoA Enoyl-CoA Hydratase H2O H₂O Trans_2_Decenoyl_CoA->H2O + Oxodecanoyl_CoA This compound (3-Oxodecanoyl-CoA) L_3_Hydroxydecanoyl_CoA->Oxodecanoyl_CoA  L-3-Hydroxyacyl-CoA  Dehydrogenase (HADH) NAD NAD⁺ L_3_Hydroxydecanoyl_CoA->NAD e⁻ Octanoyl_CoA Octanoyl-CoA (C8) Oxodecanoyl_CoA->Octanoyl_CoA  3-Ketoacyl-CoA  Thiolase (KAT) Acetyl_CoA Acetyl-CoA (C2) Oxodecanoyl_CoA->Acetyl_CoA CoA CoA-SH Oxodecanoyl_CoA->CoA + FADH2 FADH₂ FAD->FADH2 NADH NADH + H⁺ NAD->NADH

Figure 1: The enzymatic cascade of the mitochondrial β-oxidation of Decanoyl-CoA.

Core Enzymes and Quantitative Data

The efficient catabolism of this compound is dependent on the coordinated action of four key enzymes. This section details each enzyme and presents available kinetic data for C10 or closely related medium-chain substrates.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
  • EC Number: 1.3.8.7

  • Function: MCAD catalyzes the initial, rate-limiting step in the β-oxidation of medium-chain fatty acids. It introduces a double bond between the α (C2) and β (C3) carbons of the acyl-CoA thioester, transferring electrons to Electron Transfer Flavoprotein (ETF).

  • Substrate Specificity: MCAD exhibits highest activity towards fatty acyl-CoAs with chain lengths from C6 to C12.[1]

Enoyl-CoA Hydratase (ECH)
  • EC Number: 4.2.1.17

  • Function: Also known as crotonase, ECH catalyzes the stereospecific hydration of the trans-Δ² double bond introduced by MCAD, forming L-3-hydroxyacyl-CoA.[2][3]

  • Substrate Specificity: The enzyme is active on a broad range of chain lengths (C4 to C16), though the reaction rate tends to decrease as the acyl chain length increases.[2]

L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)
  • EC Number: 1.1.1.35

  • Function: HADH catalyzes the third step, an NAD⁺-dependent oxidation of the hydroxyl group at the C3 position to a keto group, generating this compound (3-ketoacyl-CoA) and NADH.[4]

  • Substrate Specificity: This enzyme is most active with medium-chain substrates.[5]

3-Ketoacyl-CoA Thiolase (KAT)
  • EC Number: 2.3.1.16

  • Function: Also known as β-ketothiolase, KAT catalyzes the final step of the β-oxidation cycle. It mediates a thiolytic cleavage of the 3-ketoacyl-CoA by another molecule of Coenzyme A, releasing acetyl-CoA and an acyl-CoA molecule that is two carbons shorter.[6]

  • Substrate Specificity: Mitochondrial 3-ketoacyl-CoA thiolases are generally promiscuous, showing broad activity towards substrates with various chain lengths.[7]

Table 1: Quantitative Enzyme Kinetic Parameters
EnzymeOrganism/TissueSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Reference(s)
MCAD Human (recombinant)Octanoyl-CoA (C8)551400 min⁻¹ (activity)-[8]
Enoyl-CoA Hydratase Rat LiverCrotonyl-CoA (C4)~28-~3000[2]
HADH Pig Heart3-Hydroxydecanoyl-CoA (C10) 1.5 181.8 -[9]
Pig Heart3-Hydroxyoctanoyl-CoA (C8)1.8166.7-[9]
Pig Heart3-Hydroxylauroyl-CoA (C12)1.4142.9-[9]
3-Ketoacyl-CoA Thiolase Pseudomonas sp.3-Oxoadipyl-CoA150-470 min⁻¹
Thermus thermophilusSuccinyl-CoA2100 ± 220-0.32 ± 0.0022 min⁻¹[10]
Note: Specific kinetic data for all four enzymes with their respective C10 substrates is not consistently available in the literature. Data for the closest available medium-chain substrates are provided for comparative purposes.

Experimental Protocols

The following section provides detailed methodologies for the spectrophotometric determination of the activity of the four core enzymes involved in the metabolism of this compound.

Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

This protocol is based on the ferricenium ion reduction assay, which offers a convenient and aerobic method for measuring MCAD activity.[8]

Principle: MCAD reduces its FAD cofactor upon oxidation of the acyl-CoA substrate. The reduced FAD is then re-oxidized by the artificial electron acceptor, ferricenium hexafluorophosphate, which is reduced to ferrocene. The decrease in absorbance due to the reduction of the ferricenium ion is monitored spectrophotometrically.

Workflow Diagram:

MCAD_Assay_Workflow A Prepare Reaction Mixture B Add Substrate (Decanoyl-CoA) A->B C Initiate with Enzyme (MCAD) B->C D Monitor Absorbance Decrease at 300 nm C->D E Calculate Activity D->E

Figure 2: Experimental workflow for the MCAD ferricenium assay.

Reagents:

  • Assay Buffer: 50 mM potassium phosphate, pH 7.6.

  • Substrate Stock: 10 mM Decanoyl-CoA in water.

  • Ferricenium Hexafluorophosphate Stock: 10 mM in water (prepare fresh).

  • Enzyme Sample: Purified MCAD or cell/tissue homogenate.

Procedure:

  • Prepare the reaction mixture in a 1 mL cuvette by combining:

    • 880 µL of Assay Buffer.

    • 100 µL of Ferricenium Hexafluorophosphate Stock (final concentration: 1 mM).

  • Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.

  • Initiate the reaction by adding 20 µL of the Substrate Stock (final concentration: 200 µM).

  • Record the baseline rate of non-enzymatic ferricenium reduction for 1-2 minutes.

  • Add the enzyme sample (e.g., 5-20 µL) to the cuvette, mix quickly by inversion.

  • Immediately monitor the decrease in absorbance at 300 nm for 5 minutes.

  • Calculate the rate of reaction from the linear portion of the curve, subtracting the non-enzymatic background rate. The molar extinction coefficient for ferricenium at 300 nm is approximately 4.3 mM⁻¹cm⁻¹.

Assay for Enoyl-CoA Hydratase (ECH) Activity

This protocol measures the hydration of the trans-Δ² double bond by monitoring the decrease in absorbance at 263 nm.

Principle: The conjugated double bond of the trans-2-enoyl-CoA substrate has a characteristic absorbance peak around 263 nm. The hydration of this double bond by ECH leads to a decrease in absorbance at this wavelength, which is proportional to the enzyme's activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Substrate Stock: 5 mM trans-2-Decenoyl-CoA in water.

  • Enzyme Sample: Purified ECH or cell/tissue homogenate.

Procedure:

  • Add 980 µL of Assay Buffer to a 1 mL quartz cuvette.

  • Add 10 µL of the Substrate Stock to the cuvette (final concentration: 50 µM) and mix.

  • Equilibrate the cuvette to the desired temperature (e.g., 25°C) in a spectrophotometer and record the initial absorbance at 263 nm.

  • Initiate the reaction by adding 10 µL of the enzyme sample. Mix thoroughly by inversion.

  • Monitor the decrease in absorbance at 263 nm for 5-10 minutes.

  • Calculate the enzyme activity from the linear rate of absorbance change. The molar extinction coefficient for medium-chain enoyl-CoAs at 263 nm is approximately 6.7 mM⁻¹cm⁻¹.

Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes the forward reaction, which is physiologically relevant and coupled to the thiolase reaction to ensure irreversibility.[5][9]

Principle: HADH oxidizes L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD⁺ to NADH. The production of NADH is monitored by the increase in absorbance at 340 nm. The reaction is pulled to completion by including 3-ketoacyl-CoA thiolase, which immediately consumes the 3-ketoacyl-CoA product.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 50 µM Coenzyme A (CoA-SH).

  • NAD⁺ Stock Solution: 20 mM in Assay Buffer.

  • Substrate Stock: 1 mM L-3-Hydroxydecanoyl-CoA in Assay Buffer.

  • 3-Ketoacyl-CoA Thiolase: Commercially available preparation (e.g., 100 units/mL).

  • Enzyme Sample: Purified HADH or cell/tissue homogenate.

Procedure:

  • Prepare the reaction mixture in a 1 mL cuvette:

    • 900 µL of Assay Buffer.

    • 50 µL of NAD⁺ Stock (final concentration: 1 mM).

    • 10 µL of 3-Ketoacyl-CoA Thiolase (1-2 units).

  • Equilibrate the mixture to 37°C for 5 minutes in a spectrophotometer.

  • Initiate the reaction by adding 40 µL of the Substrate Stock (final concentration: 40 µM).

  • Record the baseline absorbance at 340 nm.

  • Add the HADH enzyme sample (e.g., 5-20 µL), mix quickly by inversion.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the activity using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

Assay for 3-Ketoacyl-CoA Thiolase (KAT) Activity

This protocol measures the thiolytic cleavage of this compound by monitoring the disappearance of the substrate's magnesium-enolate complex.

Principle: 3-Ketoacyl-CoA substrates form a magnesium-enolate complex that absorbs light at approximately 303-305 nm. The thiolytic cleavage of the substrate by KAT, in the presence of CoA, leads to the disappearance of this complex and a corresponding decrease in absorbance.

Workflow Diagram:

Thiolase_Assay_Workflow A Prepare Buffer with MgCl₂ B Add Substrate (this compound) A->B C Equilibrate Temperature B->C D Initiate with CoA-SH C->D E Add Enzyme (KAT) D->E F Monitor Absorbance Decrease at 303 nm E->F G Calculate Activity F->G

Figure 3: Experimental workflow for the 3-Ketoacyl-CoA Thiolase assay.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂.

  • Substrate Stock: 1 mM this compound (3-Oxodecanoyl-CoA) in water.

  • CoA Stock: 10 mM Coenzyme A (free acid or sodium salt) in water.

  • Enzyme Sample: Purified KAT or cell/tissue homogenate.

Procedure:

  • Add 930 µL of Assay Buffer to a 1 mL quartz cuvette.

  • Add 50 µL of the Substrate Stock (final concentration: 50 µM).

  • Equilibrate the mixture to 37°C for 5 minutes in a spectrophotometer.

  • Add 10 µL of the CoA Stock (final concentration: 100 µM).

  • Record the baseline absorbance at 303 nm for 1-2 minutes to account for any non-enzymatic substrate breakdown.

  • Initiate the reaction by adding the KAT enzyme sample (e.g., 5-10 µL), and mix quickly by inversion.

  • Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the curve after subtracting the background rate. The molar extinction coefficient for the Mg²⁺-enolate complex of medium-chain 3-ketoacyl-CoAs is approximately 16.4 mM⁻¹cm⁻¹.

Conclusion

The enzymes that metabolize this compound are central to medium-chain fatty acid oxidation. A thorough understanding of their function, kinetics, and regulation is imperative for research into metabolic health and disease. The data and protocols presented in this guide offer a robust framework for scientists and drug development professionals to investigate this critical metabolic nexus. Further research to elucidate the precise kinetic parameters of these enzymes with C10 substrates will enhance the accuracy of metabolic modeling and facilitate the design of targeted therapeutic strategies.

References

An In-Depth Technical Guide to the Discovery and Characterization of 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the current scientific understanding of 8-Oxodecanoyl-CoA, a medium-chain acyl-coenzyme A derivative. This guide is intended for researchers, scientists, and drug development professionals.

This guide, therefore, synthesizes information from related fields of fatty acid metabolism, particularly ω-oxidation and the general principles of acyl-CoA analysis, to provide a theoretical and practical framework for approaching the study of this compound. The experimental protocols and data presented are based on established methods for similar medium-chain acyl-CoA molecules and should be adapted and validated for this compound.

Introduction to Acyl-CoAs and the Enigma of this compound

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. They are thioester derivatives of fatty acids and Coenzyme A, a feature that imparts a high-energy bond, making them reactive substrates for a variety of enzymatic reactions.

While the metabolism of many acyl-CoAs, particularly those involved in β-oxidation (e.g., 3-oxoacyl-CoAs), is well-documented, the biological significance of acyl-CoAs with an oxo group at other positions, such as this compound, remains largely unexplored. The position of the keto group at the C-8 carbon suggests a potential origin from alternative fatty acid oxidation pathways, such as ω-oxidation, or through specialized enzymatic processes that have yet to be fully characterized.

This guide will delve into the hypothetical origins of this compound, present established methodologies for its characterization, and discuss its potential, though currently unconfirmed, roles in cellular processes.

Hypothetical Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been elucidated. However, based on known fatty acid metabolic pathways, its formation can be postulated to occur through the ω-oxidation of decanoic acid.

The ω-Oxidation Pathway

Omega (ω)-oxidation is a fatty acid metabolism pathway that occurs in the endoplasmic reticulum of liver and kidney cells. It serves as an alternative to β-oxidation, particularly for medium-chain fatty acids, and involves the oxidation of the ω-carbon (the carbon atom most distant from the carboxyl group).

The proposed pathway leading to an 8-oxo intermediate is as follows:

  • ω-Hydroxylation: Decanoic acid is first hydroxylated at the ω-3 position (C-8) by a cytochrome P450 enzyme (CYP450) to form 8-hydroxydecanoic acid.

  • Oxidation to a Ketone: The secondary alcohol at the C-8 position is then oxidized by an alcohol dehydrogenase to form 8-oxodecanoic acid.

  • Activation to Acyl-CoA: Finally, 8-oxodecanoic acid is activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase.

omega_oxidation Decanoic_Acid Decanoic Acid 8-Hydroxydecanoic_Acid 8-Hydroxydecanoic Acid Decanoic_Acid->8-Hydroxydecanoic_Acid Cytochrome P450 (CYP450) 8-Oxodecanoic_Acid 8-Oxodecanoic Acid 8-Hydroxydecanoic_Acid->8-Oxodecanoic_Acid Alcohol Dehydrogenase 8-Oxodecanoyl_CoA This compound 8-Oxodecanoic_Acid->8-Oxodecanoyl_CoA Acyl-CoA Synthetase

Figure 1: Hypothetical ω-oxidation pathway for the biosynthesis of this compound.

Characterization of this compound: Methodologies and Expected Data

The characterization of a novel or poorly studied metabolite like this compound relies on a combination of analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific detection and quantification of acyl-CoAs.

This protocol is a general guideline and requires optimization for specific sample types and instrumentation.

1. Sample Preparation and Extraction:

  • Cell or Tissue Homogenization: Homogenize frozen cell pellets or tissues in a cold extraction solvent (e.g., 80% methanol) to precipitate proteins and extract metabolites.

  • Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample) to correct for extraction efficiency and matrix effects.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol (B129727) in water).

2. LC Separation:

  • Column: Use a C18 reversed-phase column suitable for the separation of medium-chain acyl-CoAs.

  • Mobile Phases:

    • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid) to improve peak shape and retention.

    • Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.

  • Gradient: Develop a gradient elution program to effectively separate acyl-CoAs based on their chain length and polarity.

3. MS/MS Detection:

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Scan Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transition for acyl-CoAs typically involves the precursor ion (the protonated molecule [M+H]+) and a characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety or other specific fragments.

While experimental mass spectra for this compound are not widely published, we can predict the expected mass and fragmentation pattern.

Parameter Predicted Value
Molecular Formula C31H50N7O18P3S
Monoisotopic Mass 921.2146 g/mol
[M+H]+ 922.2224 m/z
Characteristic Fragment Ion Product ion corresponding to the loss of the acyl chain or specific fragments of the CoA moiety.

Table 1: Predicted Mass Spectrometric Properties of this compound.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Homogenization Homogenization in cold solvent Spiking Spike with Internal Standard Homogenization->Spiking Centrifugation Centrifugation Spiking->Centrifugation Extraction Supernatant Collection Centrifugation->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC LC Separation (C18 column) Reconstitution->LC MS MS Detection (ESI+) LC->MS MSMS MS/MS Fragmentation (MRM) MS->MSMS Quantification Quantification MSMS->Quantification Identification Identification MSMS->Identification

Figure 2: General experimental workflow for the analysis of acyl-CoAs by LC-MS/MS.

Potential Biological Roles and Signaling Implications

The biological function of this compound is currently unknown. However, based on the roles of other acyl-CoAs, several hypotheses can be proposed:

  • Metabolic Intermediate: It may be a transient intermediate in a specific fatty acid degradation or modification pathway. Its accumulation could be indicative of a metabolic bottleneck or a specific enzymatic deficiency.

  • Signaling Molecule: Acyl-CoAs can act as signaling molecules, regulating the activity of enzymes and transcription factors. The presence of the oxo group at the C-8 position could confer specific binding properties to target proteins, thereby modulating cellular processes.

  • Substrate for Further Metabolism: this compound could be a substrate for further enzymatic reactions, leading to the formation of other bioactive molecules.

Quantitative Data and Future Directions

Currently, there is a lack of quantitative data on the cellular or tissue concentrations of this compound. Future research in this area will be crucial to understanding its physiological relevance.

Table 2: Hypothetical Quantitative Analysis of this compound in a Research Context.

Parameter Methodology Hypothetical Finding Potential Implication
Cellular Concentration LC-MS/MS with stable isotope dilutionLow nanomolar range under basal conditionsA tightly regulated metabolite.
Tissue Distribution LC-MS/MS analysis of various tissuesHigher levels in liver and kidneyConsistent with a role in ω-oxidation.
Response to Stimuli Quantification after treatment with a CYP450 inducerIncreased levels of this compoundSupports the hypothesis of its origin from the ω-oxidation pathway.
Disease Correlation Comparison of levels in healthy vs. diseased statesAltered levels in metabolic disordersCould be a potential biomarker.

Future research should focus on:

  • Definitive Identification: Confirmation of the presence of this compound in biological systems using high-resolution mass spectrometry and comparison with a synthesized analytical standard.

  • Enzyme Identification: Identification and characterization of the enzymes responsible for its synthesis and degradation.

  • Functional Studies: Investigation of its effects on cellular processes, such as gene expression, enzyme activity, and cell signaling pathways.

  • Biomarker Discovery: Exploration of its potential as a biomarker for metabolic diseases.

Conclusion

This compound represents a largely unexplored area of fatty acid metabolism. While its discovery and characterization are still in their infancy, the application of modern analytical techniques, guided by our understanding of related metabolic pathways, provides a clear path forward for elucidating its biological significance. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule, highlighting the necessary experimental approaches and potential avenues of investigation that will be critical to uncovering its role in health and disease.

An In-depth Technical Guide to 8-Oxodecanoyl-CoA: Chemical Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxodecanoyl-coenzyme A (8-Oxodecanoyl-CoA) is a medium-chain acyl-CoA thioester that plays a role in fatty acid metabolism. As an activated form of 8-oxodecanoic acid, it is an intermediate in various biochemical pathways. Understanding the chemical structure and stability of this compound is crucial for researchers studying lipid metabolism, developing enzyme assays, and for professionals in drug development who may encounter or synthesize similar molecules. This technical guide provides a comprehensive overview of the chemical structure and stability of this compound, along with detailed experimental protocols for its handling and analysis.

Chemical Structure of this compound

This compound is a complex molecule composed of an 8-oxodecanoyl group linked to coenzyme A via a high-energy thioester bond. The coenzyme A moiety itself consists of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate.

Molecular Formula: C₃₁H₅₂N₇O₁₈P₃S[1]

Molecular Weight: 935.77 g/mol [1]

The structural formula of this compound can be represented by the following diagram:

G Chemical Structure of this compound cluster_acyl 8-Oxodecanoyl Group CoA Coenzyme A CH3 CH₃ C1 C=O CH2_1 (CH₂)₅ C8 C=O S S C8->S Thioester bond S->CoA caption Figure 1: 2D representation of this compound.

Figure 1: 2D representation of this compound.

Chemical Stability of this compound

The stability of this compound is primarily dictated by the reactivity of its thioester bond. Thioesters are considered high-energy bonds and are more susceptible to hydrolysis than their oxygen ester counterparts. The primary factors influencing the stability of this compound are pH, temperature, and the presence of enzymes.

Hydrolysis: The thioester bond of acyl-CoAs is prone to hydrolysis, which is significantly accelerated in neutral to alkaline conditions. In aqueous solutions, the molecule will degrade over time to yield coenzyme A and 8-oxodecanoic acid.

Enzymatic Degradation: Biological samples contain acyl-CoA thioesterases (ACOTs), which are enzymes that specifically hydrolyze the thioester bond. The presence of these enzymes is a major consideration during sample preparation and analysis.

Oxidation: The thiol group of the coenzyme A moiety can be susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species.

For optimal stability, this compound should be stored at low temperatures and in a slightly acidic buffer.

ParameterCondition for Optimal StabilityRationale
pH 4.0 - 6.8The thioester bond is most stable in a slightly acidic environment, which minimizes the rate of chemical hydrolysis.[1]
Temperature -80°C (long-term)Low temperatures are crucial for minimizing both chemical hydrolysis and enzymatic degradation.[1]
Storage Buffer Slightly acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)Maintains the optimal pH for stability.
Handling Minimize freeze-thaw cycles; handle on iceRepeated changes in temperature can accelerate degradation. Working on ice slows down chemical and enzymatic reactions.

Experimental Protocols

Accurate and reproducible experimental results involving this compound rely on appropriate handling, extraction, and analytical methods. The following protocols provide a general framework for working with medium-chain acyl-CoAs.

Protocol 1: Synthesis of this compound (General Method)

Materials:

  • 8-oxodecanoic acid

  • N,N'-Carbonyldiimidazole (CDI) or other activating agent (e.g., N-hydroxysuccinimide)

  • Coenzyme A (free acid or lithium salt)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aqueous sodium bicarbonate solution (0.5 M)

  • HPLC system for purification

Procedure:

  • Activation of 8-oxodecanoic acid: Dissolve 8-oxodecanoic acid in anhydrous THF. Add an equimolar amount of CDI and stir at room temperature for 1-2 hours to form the acyl-imidazole intermediate.

  • Reaction with Coenzyme A: In a separate vessel, dissolve coenzyme A in a 0.5 M aqueous sodium bicarbonate solution (pH ~8).

  • Coupling: Slowly add the acyl-imidazole solution to the coenzyme A solution with vigorous stirring. The reaction is typically allowed to proceed for 2-4 hours at room temperature.

  • Purification: The resulting this compound can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

G Workflow for Chemical Synthesis of Acyl-CoA start Start: 8-oxodecanoic acid activation Activation with CDI in THF start->activation coupling Coupling Reaction activation->coupling coa_prep Coenzyme A in NaHCO₃ buffer coa_prep->coupling purification RP-HPLC Purification coupling->purification end End: Purified this compound purification->end

Figure 2: General workflow for the chemical synthesis of an acyl-CoA.
Protocol 2: Extraction of Medium-Chain Acyl-CoAs from Biological Samples

This protocol is a general method for the extraction of acyl-CoAs from tissues or cells for subsequent analysis by LC-MS/MS.

Materials:

  • Frozen biological sample (tissue or cell pellet)

  • Liquid nitrogen

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water)

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • Centrifuge

  • Vacuum concentrator

Procedure:

  • Sample Quenching: Immediately freeze-clamp tissue samples in liquid nitrogen to halt metabolic activity.

  • Homogenization: Homogenize the frozen sample in a pre-chilled mortar and pestle under liquid nitrogen to obtain a fine powder.

  • Extraction: Transfer a known weight of the powdered tissue or cell pellet to a pre-chilled tube. Add ice-cold extraction solvent containing internal standards.

  • Protein Precipitation: Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, typically a slightly acidic mobile phase.

Protocol 3: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • HPLC or UHPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Typical):

  • Column: C18 reversed-phase column

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate, pH 4.5)

  • Mobile Phase B: Acetonitrile or methanol with the same modifier

  • Gradient: A gradient from low to high organic phase is used to elute the acyl-CoAs.

  • Flow Rate: Appropriate for the column dimensions.

  • Column Temperature: Typically maintained at 40-50°C.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.

Quantification:

  • A standard curve is generated using known concentrations of a purified this compound standard.

  • The concentration of this compound in the sample is determined by comparing its peak area ratio to the internal standard against the standard curve.

G General Workflow for Acyl-CoA Analysis sample Biological Sample extraction Extraction (Protocol 2) sample->extraction lc LC Separation (C18) extraction->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant result Result: Acyl-CoA Concentration quant->result

Figure 3: A simplified workflow for the analysis of acyl-CoAs from biological samples.

Conclusion

This compound is a key intermediate in fatty acid metabolism. Its chemical structure, characterized by a high-energy thioester bond, dictates its inherent instability. Understanding and controlling for factors such as pH and temperature are critical for accurate experimental outcomes. The protocols outlined in this guide provide a foundation for the synthesis, extraction, and quantification of this compound and related medium-chain acyl-CoAs. For researchers and professionals in drug development, a thorough understanding of the properties and handling of such molecules is essential for advancing our knowledge of metabolic pathways and for the development of novel therapeutics.

References

The Enigmatic Intermediate: A Technical Whitepaper on the Theoretical Properties of 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific theoretical and experimental properties of 8-Oxodecanoyl-CoA is exceedingly limited in publicly available scientific literature. This document, therefore, presents a theoretical guide based on established principles of fatty acid metabolism and the known characteristics of structurally related acyl-CoA molecules. The pathways, quantitative data, and experimental protocols described herein are hypothetical and intended to serve as a framework for future research.

Introduction

This compound is a coenzyme A (CoA) derivative with the chemical formula C31H52N7O18P3S and a molecular weight of 935.77 g/mol .[1] As an acyl-CoA, it is fundamentally a thioester of 8-oxodecanoic acid and coenzyme A. Acyl-CoAs are central intermediates in a multitude of metabolic processes, most notably fatty acid metabolism.[2][3] They serve as activated forms of fatty acids, enabling their participation in both catabolic (energy-yielding) and anabolic (biosynthetic) pathways.[4][5] The position of the oxo group at the eighth carbon suggests its potential involvement in omega- or a modified beta-oxidation pathway, though this remains to be experimentally verified. This whitepaper will explore the theoretical properties of this compound, propose its potential metabolic context, and outline hypothetical experimental approaches for its characterization.

Physicochemical Properties (Theoretical)

The physicochemical properties of this compound are crucial for understanding its potential biological behavior, including its interaction with enzymes and its ability to traverse cellular membranes. While experimental data is lacking, we can infer certain properties based on its structure.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale/Comparison
Molecular Formula C31H52N7O18P3SBased on its constituent parts: decanoic acid, an oxo group, and coenzyme A.[1]
Molecular Weight 935.77 g/mol Calculated from the molecular formula.[1]
Solubility Likely soluble in aqueous solutions.The large coenzyme A moiety, with its phosphate (B84403) and amine groups, confers significant polarity, similar to other acyl-CoAs.
Amphipathicity AmphipathicThe long hydrocarbon tail of the decanoyl group is hydrophobic, while the coenzyme A head is strongly hydrophilic. This property is characteristic of acyl-CoAs and influences their interaction with enzymes and membranes.[5]
Chemical Reactivity The thioester bond is a high-energy bond.This makes the acyl group readily transferable in enzymatic reactions, a key feature of acyl-CoA metabolism.[6] The ketone group at the C8 position is also a site for potential enzymatic reduction or further oxidation.

Theoretical Metabolic Pathways

Given the structure of this compound, its most probable metabolic context is within a modified fatty acid oxidation pathway. Standard beta-oxidation involves the sequential cleavage of two-carbon units from the carboxyl end of an acyl-CoA molecule.[7][8][9] The presence of an oxo group at the C8 position suggests a departure from this canonical pathway.

Hypothetical Formation of this compound

This compound could theoretically be formed through the oxidation of 8-hydroxydecanoyl-CoA. This precursor could arise from the hydration of a double bond between C8 and C9 or C7 and C8 of a decenoyl-CoA intermediate, or through the direct hydroxylation of decanoyl-CoA.

formation_pathway Decanoyl-CoA Decanoyl-CoA 8-Hydroxydecanoyl-CoA 8-Hydroxydecanoyl-CoA Decanoyl-CoA->8-Hydroxydecanoyl-CoA Hydroxylase This compound This compound 8-Hydroxydecanoyl-CoA->this compound Dehydrogenase

Caption: Hypothetical formation of this compound.

Hypothetical Catabolism of this compound

Once formed, this compound would likely be a substrate for further enzymatic reactions. The subsequent steps are speculative but could involve a modified beta-oxidation-like cleavage.

catabolism_pathway This compound This compound Intermediates Intermediates This compound->Intermediates Thiolase/Other enzymes Acetyl-CoA + Shorter Acyl-CoA Acetyl-CoA + Shorter Acyl-CoA Intermediates->Acetyl-CoA + Shorter Acyl-CoA

Caption: Hypothetical catabolism of this compound.

Potential Biological Roles and Significance

While no specific biological roles have been attributed to this compound, we can speculate on its potential significance based on the functions of other acyl-CoAs.

  • Metabolic Intermediate: Its primary role would be as an intermediate in a non-canonical fatty acid oxidation pathway. The accumulation or depletion of this molecule could be indicative of specific metabolic states or enzymatic deficiencies.

  • Signaling Molecule: Long-chain acyl-CoAs are known to act as signaling molecules that can regulate the activity of various proteins, including transcription factors and enzymes.[2] It is plausible that this compound could also have regulatory functions.

  • Precursor for Biosynthesis: Acyl-CoAs serve as building blocks for the synthesis of complex lipids.[3] this compound could potentially be a precursor for the synthesis of specialized lipids containing an oxo group.

Proposed Experimental Protocols

To validate the theoretical properties and roles of this compound, a series of targeted experiments would be necessary. The following are proposed high-level methodologies.

Synthesis and Purification of this compound

Objective: To obtain a pure standard of this compound for use in subsequent experiments.

Methodology:

  • Chemical Synthesis: Synthesize 8-oxodecanoic acid from commercially available precursors.

  • Enzymatic Ligation: Ligate the synthesized 8-oxodecanoic acid to Coenzyme A using an appropriate acyl-CoA synthetase. A promiscuous synthetase may be required if a specific one is not known.

  • Purification: Purify the resulting this compound using High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the synthesized molecule using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

synthesis_workflow 8-oxodecanoic acid 8-oxodecanoic acid Ligation Reaction Ligation Reaction 8-oxodecanoic acid->Ligation Reaction Acyl-CoA Synthetase, CoA, ATP Purification (HPLC) Purification (HPLC) Ligation Reaction->Purification (HPLC) Characterization (MS, NMR) Characterization (MS, NMR) Purification (HPLC)->Characterization (MS, NMR) Pure this compound Pure this compound Characterization (MS, NMR)->Pure this compound

Caption: Proposed workflow for the synthesis of this compound.

In Vitro Enzymatic Assays

Objective: To identify enzymes that can produce or degrade this compound.

Methodology:

  • Candidate Enzyme Selection: Select candidate enzymes (e.g., hydroxylases, dehydrogenases, thiolases) based on known fatty acid metabolism pathways.

  • Assay Development: Develop a spectrophotometric or fluorescence-based assay to monitor the activity of the selected enzymes using synthesized this compound or its potential precursors as substrates.

  • Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) of the identified enzymes to understand their efficiency and substrate specificity.

Table 2: Hypothetical Kinetic Data for an Enzyme Acting on this compound

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
Hypothetical Dehydrogenase8-Hydroxydecanoyl-CoA10 - 1000.1 - 1.0
Hypothetical ThiolaseThis compound5 - 500.5 - 5.0

Note: These values are purely illustrative and would need to be determined experimentally.

Cellular Metabolism Studies

Objective: To determine if this compound is a metabolite in living cells and to elucidate its metabolic fate.

Methodology:

  • Stable Isotope Labeling: Incubate cultured cells or isolated mitochondria with a stable isotope-labeled precursor, such as 13C-labeled decanoic acid.

  • Metabolite Extraction: Extract metabolites from the cells or mitochondria at different time points.

  • LC-MS/MS Analysis: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify labeled this compound and other related metabolites.

Conclusion and Future Directions

This compound represents an intriguing yet largely uncharacterized molecule within the vast landscape of cellular metabolism. Based on its structure, it is theoretically poised to be an intermediate in a modified fatty acid oxidation pathway. The lack of direct experimental evidence underscores a significant knowledge gap and presents a compelling opportunity for future research. The experimental approaches outlined in this whitepaper provide a roadmap for the synthesis, characterization, and metabolic investigation of this compound. Elucidating the precise role of this molecule will not only enhance our fundamental understanding of lipid metabolism but may also open new avenues for therapeutic intervention in metabolic diseases. Further research is imperative to move this compound from a theoretical construct to a well-defined component of the metabolic network.

References

8-Oxodecanoyl-CoA: A Hypothetical Intermediate in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) and its thioester derivatives, known as acyl-CoAs, are central to a vast array of metabolic and signaling processes in all domains of life.[1][2][3][4] They are indispensable for the catabolism of fatty acids for energy production, the biosynthesis of complex lipids, and the regulation of gene expression through protein acylation.[1][5][6] While the metabolism of canonical saturated and unsaturated fatty acyl-CoAs is well-characterized, the roles of less common, modified acyl-CoAs, such as those containing a ketone group at a position other than the beta-carbon, remain largely unexplored.

8-Oxodecanoyl-CoA is a 10-carbon acyl-CoA with a ketone group at the C-8 position. Its existence in biological systems has not been definitively established. However, the documented occurrence of other oxo-fatty acids, such as 5-oxodecanoic acid which arises from a bottleneck in the β-oxidation of 5-hydroxydecanoic acid, suggests that the formation of such metabolites is plausible under certain metabolic conditions.[7] This guide will explore the hypothetical metabolic context, potential functions, and experimental strategies for the investigation of this compound.

Hypothetical Biosynthesis and Metabolism

The formation of this compound is not a feature of the canonical fatty acid β-oxidation pathway, which involves the generation of a 3-ketoacyl-CoA intermediate.[8][9][10] Instead, its biosynthesis would likely involve alternative pathways of fatty acid modification. One plausible route is through the ω-oxidation of decanoic acid, followed by subsequent steps.

1. ω-Oxidation Pathway:

  • Step 1: ω-Hydroxylation: Decanoic acid is hydroxylated at the terminal methyl group (ω-carbon or C-10) by a cytochrome P450 enzyme in the endoplasmic reticulum to form 10-hydroxydecanoic acid.

  • Step 2: Oxidation to an Aldehyde: The terminal hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase.

  • Step 3: Oxidation to a Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, yielding sebacic acid (a 10-carbon dicarboxylic acid).

  • Step 4: Activation to Acyl-CoA: Sebacic acid is activated to its mono-CoA ester, sebacoyl-CoA.

  • Step 5: Peroxisomal β-Oxidation: Sebacoyl-CoA can then enter the peroxisomal β-oxidation pathway. The first cycle of β-oxidation would yield this compound and acetyl-CoA.

Metabolic Fate: Once formed, this compound would likely be a substrate for the mitochondrial β-oxidation pathway. It would undergo thiolytic cleavage between the α- and β-carbons (C-2 and C-3) to yield octanoyl-CoA and acetyl-CoA, not directly related to the 8-oxo position. The presence of the ketone group at C-8 might influence the rate and regulation of its degradation compared to the unmodified decanoyl-CoA.

Below is a diagram illustrating a hypothetical metabolic pathway for the formation and degradation of this compound.

hypothetical_pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Decanoic_Acid Decanoic_Acid 10_Hydroxydecanoic_Acid 10_Hydroxydecanoic_Acid Sebacic_Acid Sebacic_Acid 10_Hydroxydecanoic_Acid->Sebacic_Acid Oxidation steps Sebacoyl_CoA Sebacoyl_CoA Sebacic_Acid->Sebacoyl_CoA Acyl-CoA Synthetase 8_Oxodecanoyl_CoA 8_Oxodecanoyl_CoA Sebacoyl_CoA->8_Oxodecanoyl_CoA β-Oxidation (1 cycle) Further_Beta_Oxidation Further_Beta_Oxidation 8_Oxodecanoyl_CoA->Further_Beta_Oxidation Transport & β-Oxidation

A hypothetical pathway for the formation of this compound.

Quantitative Data from a Related Pathway

Due to the absence of specific data for this compound, the following table summarizes the enzymes and reactions of the well-characterized mitochondrial β-oxidation of Decanoyl-CoA , a 10-carbon saturated fatty acyl-CoA. This provides a relevant metabolic context.

StepEnzymeSubstrate(s)Product(s)Cellular Location
1Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Decanoyl-CoA, FADtrans-Δ²-Decenoyl-CoA, FADH₂Mitochondrial Matrix
2Enoyl-CoA Hydratasetrans-Δ²-Decenoyl-CoA, H₂OL-3-Hydroxydecanoyl-CoAMitochondrial Matrix
3L-3-Hydroxyacyl-CoA Dehydrogenase (HAD)L-3-Hydroxydecanoyl-CoA, NAD⁺3-Oxodecanoyl-CoA, NADH, H⁺Mitochondrial Matrix
43-Ketoacyl-CoA Thiolase3-Oxodecanoyl-CoA, CoA-SHOctanoyl-CoA, Acetyl-CoAMitochondrial Matrix

Potential Functions and Significance

Extrapolating from the known functions of other acyl-CoAs, this compound could potentially be involved in:

  • Energy Metabolism: As an intermediate in a catabolic pathway, its primary role would be to contribute to the cellular pool of acetyl-CoA for energy production via the TCA cycle.

  • Cellular Signaling: Medium-chain fatty acids and their derivatives can act as signaling molecules. For instance, decanoic acid is a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).[7] It is plausible that this compound or its corresponding free acid could modulate the activity of nuclear receptors or other signaling proteins, thereby influencing gene expression related to lipid metabolism and inflammation.

  • Metabolic Regulation: The accumulation of specific acyl-CoA species can allosterically regulate enzyme activity. For example, malonyl-CoA inhibits carnitine palmitoyltransferase 1, thereby controlling fatty acid entry into mitochondria.[11] this compound could potentially exert similar regulatory effects on enzymes within fatty acid metabolism.

  • Protein Acylation: Acyl-CoAs are donors for post-translational modifications of proteins, such as lysine (B10760008) acylation. While acetylation is the most studied, other acylations, including succinylation and propionylation, are emerging as important regulatory mechanisms.[6] The existence of 8-oxodecanoylation on proteins would represent a novel post-translational modification linked to a specific metabolic state.

Experimental Protocols for the Study of this compound

Investigating a novel metabolite requires a multi-faceted approach, from chemical synthesis and detection to functional characterization. The following are generalized protocols that would need to be adapted and optimized.

1. Chemical Synthesis of this compound Since this compound is not commercially available, chemical synthesis is the first step.

  • Objective: To produce a pure standard of this compound for use in analytical and biological experiments.

  • Methodology:

    • Synthesis of 8-Oxodecanoic Acid: Start with a suitable precursor, such as 8-hydroxydecanoic acid, and perform an oxidation reaction (e.g., using Jones reagent or a milder oxidant like PCC) to generate the ketone at the C-8 position. Alternatively, a multi-step synthesis starting from a shorter chain aldehyde and a suitable organometallic reagent could be employed.

    • Activation to Acyl-CoA: The synthesized 8-oxodecanoic acid is then converted to its CoA thioester. A common method is the mixed anhydride (B1165640) procedure: a. Dissolve 8-oxodecanoic acid in an anhydrous organic solvent (e.g., THF). b. React with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form a mixed anhydride. c. React the mixed anhydride with the free thiol group of Coenzyme A (in a buffered aqueous solution) to form the this compound thioester.

    • Purification: Purify the resulting this compound using reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Verification: Confirm the identity and purity of the synthesized product using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2. Extraction and Quantification from Biological Samples

  • Objective: To determine if this compound is present in cells or tissues and to quantify its abundance.

  • Methodology (LC-MS/MS based):

    • Sample Collection and Quenching: Collect biological samples (e.g., cell pellets, tissue homogenates) and immediately quench metabolic activity by snap-freezing in liquid nitrogen or by adding a cold solvent mixture (e.g., acetonitrile/methanol/water).

    • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate acyl-CoAs. A common method involves homogenization in a mixture of isopropanol (B130326) and an aqueous buffer, followed by the addition of chloroform (B151607) to induce phase separation. The acyl-CoAs will partition into the aqueous/methanol phase.

    • Analysis by LC-MS/MS: a. Use a C18 reverse-phase HPLC column to separate the acyl-CoAs. b. Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. c. Define specific precursor-product ion transitions for this compound. The precursor ion would be the [M+H]⁺ of the intact molecule, and characteristic product ions would be generated by fragmentation (e.g., loss of the phosphopantetheine moiety).

    • Quantification: Create a standard curve using the synthesized this compound standard to quantify its concentration in the biological samples. An internal standard (e.g., a ¹³C-labeled version of the analyte) should be used for accurate quantification.

3. Enzyme Assays for Metabolism

  • Objective: To identify and characterize enzymes that produce or degrade this compound.

  • Methodology (example for a dehydrogenase):

    • Reaction Mixture: Prepare a reaction buffer containing a purified candidate enzyme or a cellular fraction (e.g., mitochondrial lysate), the substrate (e.g., 8-hydroxydecanoyl-CoA), and the necessary cofactor (e.g., NAD⁺).

    • Monitoring the Reaction: a. Spectrophotometrically: Monitor the production of NADH by measuring the increase in absorbance at 340 nm. b. LC-MS based: At various time points, quench the reaction and analyze the mixture by LC-MS to directly measure the formation of this compound.

    • Kinetic Analysis: Determine the kinetic parameters (Kₘ and Vₘₐₓ) of the enzyme for the substrate by varying the substrate concentration and measuring the initial reaction rates.

The following diagram illustrates a general workflow for the investigation of a novel metabolite like this compound.

experimental_workflow hypothesis Hypothesis: This compound exists and has a biological role. synthesis Chemical Synthesis & Purification hypothesis->synthesis analytical Develop Analytical Method (LC-MS/MS) synthesis->analytical detection Detection in Biological Samples (Cells, Tissues) analytical->detection quantification Quantification under different conditions detection->quantification enzyme_assays Enzyme Identification & Kinetic Analysis detection->enzyme_assays metabolic_flux Metabolic Flux Analysis (using stable isotopes) quantification->metabolic_flux functional_assays Functional Assays: - Signaling (e.g., PPAR) - Gene Expression - Protein Acylation quantification->functional_assays conclusion Elucidation of Biological Role metabolic_flux->conclusion enzyme_assays->conclusion functional_assays->conclusion

An experimental workflow for investigating this compound.

Conclusion

While this compound remains a hypothetical molecule, its potential existence at the crossroads of fatty acid metabolism and cellular signaling presents an intriguing area for future research. The principles and experimental strategies outlined in this guide provide a framework for investigating this and other novel acyl-CoA species. Elucidating the full diversity of the acyl-CoA pool and the functions of its less common members will undoubtedly deepen our understanding of metabolic regulation and its impact on health and disease. Further exploration in this area could uncover new therapeutic targets for metabolic disorders, cancer, and neurodegenerative diseases.

References

The Predicted Enzymatic Landscape of 8-Oxodecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted enzymatic reactions involving 8-Oxodecanoyl-CoA, a medium-chain fatty acyl-CoA with an oxo modification at a non-canonical position. Due to the current scarcity of direct experimental data for this specific molecule, this document synthesizes information from related metabolic pathways and enzyme substrate specificities to build a predictive framework for its metabolism. The information presented herein is intended to serve as a foundational resource to stimulate and guide future experimental investigations into the metabolic fate and potential physiological significance of this compound.

Predicted Metabolic Context of this compound

The presence of an oxo group at the C8 position suggests that this compound is not a standard intermediate of mitochondrial beta-oxidation. A plausible route for its formation is through the omega-oxidation pathway , followed by several cycles of peroxisomal beta-oxidation.

Omega-oxidation, which occurs in the endoplasmic reticulum, involves the hydroxylation of the terminal methyl group of a fatty acid by cytochrome P450 enzymes, followed by oxidation to a dicarboxylic acid.[1][2][3] This dicarboxylic acid can then be transported to peroxisomes for degradation via beta-oxidation.[4][5][6][7][8]

The metabolism of a C16 dicarboxylic acid, for instance, through two rounds of peroxisomal beta-oxidation would yield a C12 dicarboxylic acyl-CoA. A subsequent round of beta-oxidation would be initiated by an acyl-CoA oxidase, followed by the action of an enoyl-CoA hydratase and a 3-hydroxyacyl-CoA dehydrogenase, resulting in the formation of 3,8-dioxododecanoyl-CoA. Thiolytic cleavage would then release acetyl-CoA and the C10 chain, this compound.

Predicted Enzymatic Reactions

Based on the established sequence of reactions in beta-oxidation, the following enzymatic steps are predicted for the metabolism of this compound. These reactions are likely to occur within the peroxisome.

Step 1: Dehydrogenation by Acyl-CoA Oxidase

The initial step is predicted to be the introduction of a double bond between the alpha (C2) and beta (C3) carbons by a peroxisomal acyl-CoA oxidase (ACOX). This reaction utilizes FAD as a cofactor.

Reaction: this compound + FAD → trans-Δ²-Enoyl-8-oxodecanoyl-CoA + FADH₂

Step 2: Hydration by Enoyl-CoA Hydratase

The resulting trans-Δ²-enoyl-8-oxodecanoyl-CoA is then likely hydrated by an enoyl-CoA hydratase to form a 3-hydroxyacyl-CoA intermediate.

Reaction: trans-Δ²-Enoyl-8-oxodecanoyl-CoA + H₂O → 3-Hydroxy-8-oxodecanoyl-CoA

Step 3: Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase

The 3-hydroxy group is subsequently oxidized to a keto group by a 3-hydroxyacyl-CoA dehydrogenase, using NAD⁺ as an electron acceptor.

Reaction: 3-Hydroxy-8-oxodecanoyl-CoA + NAD⁺ → 3,8-Dioxodecanoyl-CoA + NADH + H⁺

Step 4: Thiolytic Cleavage by Thiolase

Finally, the 3,8-dioxodecanoyl-CoA is cleaved by a thiolase, which incorporates a new molecule of Coenzyme A. This reaction yields acetyl-CoA and 6-oxooctanoyl-CoA, which can then undergo further rounds of beta-oxidation.

Reaction: 3,8-Dioxodecanoyl-CoA + CoA-SH → Acetyl-CoA + 6-Oxooctanoyl-CoA

Quantitative Data for Predicted Enzymatic Reactions

Direct kinetic data for enzymes acting on this compound are not currently available. The following tables summarize kinetic parameters for enzymes acting on structurally similar medium-chain acyl-CoA substrates, which can serve as a preliminary reference for experimental design.

Table 1: Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) with Various Substrates

SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Organism
Octanoyl-CoA2.513.55.4 x 10⁶Pig Liver
Decanoyl-CoA1.812.06.7 x 10⁶Pig Liver
Dodecanoyl-CoA1.58.05.3 x 10⁶Pig Liver

Data is representative and sourced from studies on well-characterized MCADs.

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase with Various Substrates

SubstrateK_m_ (µM)V_max_ (µmol/min/mg)Organism
trans-2-Octenoyl-CoA201500Bovine Liver
trans-2-Decenoyl-CoA151200Bovine Liver
trans-2-Dodecenoyl-CoA10900Bovine Liver

Data is representative and sourced from studies on well-characterized enoyl-CoA hydratases.

Table 3: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase with Various Substrates

SubstrateK_m_ (µM)V_max_ (µmol/min/mg)Organism
3-Hydroxyoctanoyl-CoA10250Pig Heart
3-Hydroxydecanoyl-CoA8220Pig Heart
3-Hydroxydodecanoyl-CoA6180Pig Heart

Data is representative and sourced from studies on well-characterized 3-hydroxyacyl-CoA dehydrogenases.

Table 4: Kinetic Parameters of Thiolase with Various Substrates

SubstrateK_m_ (µM)V_max_ (µmol/min/mg)Organism
3-Oxooctanoyl-CoA5800Pig Heart
3-Oxodecanoyl-CoA4750Pig Heart
3-Oxododecanoyl-CoA3600Pig Heart

Data is representative and sourced from studies on well-characterized thiolases.

Experimental Protocols

The following are detailed methodologies for the key enzymatic assays required to investigate the metabolism of this compound. These protocols are based on established methods and can be adapted for use with purified enzymes or cell lysates.

Acyl-CoA Oxidase Assay

Principle: This assay measures the production of FADH₂ by coupling the reaction to the reduction of a suitable electron acceptor, which can be monitored spectrophotometrically. A common method involves the use of a peroxidase-coupled reaction to measure the hydrogen peroxide produced.

Materials:

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4.

  • This compound substrate solution.

  • FAD solution (100 µM).

  • Horseradish peroxidase (HRP) solution (10 units/mL).

  • Amplex Red reagent (10 mM in DMSO).

  • Purified acyl-CoA oxidase or cell lysate.

Procedure:

  • Prepare a reaction mixture containing assay buffer, FAD, HRP, and Amplex Red.

  • Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 37°C to establish a baseline.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the increase in absorbance at 570 nm over time.

  • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the oxidized Amplex Red product.

Enoyl-CoA Hydratase Assay

Principle: The activity of enoyl-CoA hydratase is typically measured in the direction of hydration by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA substrate.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8.

  • trans-Δ²-Enoyl-8-oxodecanoyl-CoA substrate solution.

  • Purified enoyl-CoA hydratase or cell lysate.

Procedure:

  • Prepare the trans-Δ²-Enoyl-8-oxodecanoyl-CoA substrate by enzymatic synthesis using acyl-CoA oxidase.

  • Add the assay buffer and substrate to a quartz cuvette.

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-CoA substrate.

3-Hydroxyacyl-CoA Dehydrogenase Assay

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[9][10][11][12][13]

Materials:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.3.

  • 3-Hydroxy-8-oxodecanoyl-CoA substrate solution.

  • NAD⁺ solution (10 mM).

  • Purified 3-hydroxyacyl-CoA dehydrogenase or cell lysate.

Procedure:

  • Prepare the 3-Hydroxy-8-oxodecanoyl-CoA substrate through the sequential action of acyl-CoA oxidase and enoyl-CoA hydratase on this compound.

  • In a cuvette, combine the assay buffer, NAD⁺ solution, and substrate solution.

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Thiolase Assay

Principle: Thiolase activity is determined by measuring the rate of CoA-dependent cleavage of a 3-ketoacyl-CoA substrate. The release of free CoA-SH can be detected using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group to produce a colored product that absorbs at 412 nm.[14][15]

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂.

  • 3,8-Dioxodecanoyl-CoA substrate solution.

  • Coenzyme A (CoA-SH) solution (10 mM).

  • DTNB solution (10 mM in assay buffer).

  • Purified thiolase or cell lysate.

Procedure:

  • Prepare the 3,8-Dioxodecanoyl-CoA substrate by the sequential action of the three preceding enzymes on this compound.

  • In a cuvette, combine the assay buffer, DTNB solution, and substrate solution.

  • Initiate the reaction by adding the enzyme sample and CoA-SH.

  • Monitor the increase in absorbance at 412 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹).

Visualizations of Predicted Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the predicted metabolic pathway of this compound and a general experimental workflow for its characterization.

Predicted_Metabolism_of_8_Oxodecanoyl_CoA cluster_peroxisome Peroxisomal Beta-Oxidation node_8oxo This compound node_enoyl trans-Δ²-Enoyl-8-oxodecanoyl-CoA node_8oxo->node_enoyl Acyl-CoA Oxidase (FAD -> FADH₂) node_hydroxy 3-Hydroxy-8-oxodecanoyl-CoA node_enoyl->node_hydroxy Enoyl-CoA Hydratase (H₂O) node_dioxo 3,8-Dioxodecanoyl-CoA node_hydroxy->node_dioxo 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) node_6oxo 6-Oxooctanoyl-CoA node_dioxo->node_6oxo Thiolase (CoA-SH) node_acetylcoa Acetyl-CoA node_dioxo->node_acetylcoa Thiolase (CoA-SH)

Caption: Predicted peroxisomal beta-oxidation pathway of this compound.

Experimental_Workflow cluster_prep Substrate Preparation & Enzyme Source cluster_assays Enzymatic Assays cluster_analysis Data Analysis node_synthesis Chemical or Enzymatic Synthesis of this compound node_acox Acyl-CoA Oxidase Assay node_synthesis->node_acox node_ech Enoyl-CoA Hydratase Assay node_synthesis->node_ech node_hadh 3-Hydroxyacyl-CoA Dehydrogenase Assay node_synthesis->node_hadh node_thiol Thiolase Assay node_synthesis->node_thiol node_enzyme Purification of Recombinant Enzymes or Preparation of Cell Lysates node_enzyme->node_acox node_enzyme->node_ech node_enzyme->node_hadh node_enzyme->node_thiol node_kinetics Determination of Kinetic Parameters (K_m, V_max, k_cat) node_acox->node_kinetics node_ech->node_kinetics node_hadh->node_kinetics node_thiol->node_kinetics node_pathway Pathway Reconstruction & Flux Analysis node_kinetics->node_pathway

Caption: General experimental workflow for characterizing this compound metabolism.

References

8-Oxodecanoyl-CoA: A Potential Intermediate in Lipid Metabolism and Its Putative Association with Lipid Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Oxodecanoyl-coenzyme A (8-Oxodecanoyl-CoA) is a theoretical intermediate in the metabolism of decanoic acid, a medium-chain fatty acid. While direct evidence for its widespread biological role and specific metabolic pathways remains limited in peer-reviewed literature, its formation can be postulated through alternative fatty acid oxidation routes, such as omega-oxidation. The accumulation of such modified acyl-CoA species may have implications in the pathophysiology of certain lipid disorders, particularly those involving impaired mitochondrial or peroxisomal beta-oxidation. This technical guide provides a comprehensive overview of the hypothesized metabolic context of this compound, its potential relationship with lipid disorders, detailed experimental protocols for its study, and illustrative diagrams of relevant biochemical pathways.

Introduction to Acyl-CoAs and Fatty Acid Oxidation

Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are central molecules in cellular metabolism. They are involved in numerous biosynthetic and catabolic pathways, including the synthesis and degradation of fatty acids, the Krebs cycle, and the biosynthesis of cholesterol and other essential biomolecules.[1] Fatty acid oxidation (FAO) is a major energy-generating process where fatty acids are broken down to produce acetyl-CoA, NADH, and FADH2.[2] This process primarily occurs in the mitochondria and peroxisomes through a series of reactions known as beta-oxidation.[2][3]

Disruptions in FAO pathways, often due to genetic defects in the associated enzymes, lead to a group of inherited metabolic conditions known as fatty acid oxidation disorders (FAODs).[4] These disorders can result in the accumulation of specific acyl-CoA intermediates, leading to a wide range of clinical manifestations, including hypoglycemia, myopathy, and liver dysfunction.[4]

Hypothesized Metabolism of this compound

Direct scientific literature detailing the metabolic pathways of this compound is scarce. However, its formation and subsequent metabolism can be inferred from our understanding of alternative fatty acid oxidation pathways, particularly omega-oxidation.

Formation via Omega-Oxidation of Decanoic Acid

Omega-oxidation (ω-oxidation) is an alternative pathway to beta-oxidation that involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid.[5] This process is typically a minor pathway for medium-chain fatty acids (MCFAs) like decanoic acid (C10:0) but can become more significant when beta-oxidation is impaired.[5][6] The enzymes for ω-oxidation are primarily located in the smooth endoplasmic reticulum of liver and kidney cells.[5]

The initial step of ω-oxidation is catalyzed by cytochrome P450 (CYP) enzymes, specifically from the CYP4A and CYP4F subfamilies, which introduce a hydroxyl group at the ω-carbon.[5][7] For decanoic acid, this would produce 10-hydroxydecanoic acid. Subsequent oxidation of the ω-carbon can also occur at the ω-1 (C9) or ω-2 (C8) positions. Oxidation at the C8 position would lead to the formation of 8-hydroxydecanoic acid. This hydroxyl group can then be further oxidized to a keto group by an alcohol dehydrogenase, forming 8-oxodecanoic acid.[5] Finally, 8-oxodecanoic acid would be activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase.

G Decanoic_Acid Decanoic Acid Eight_Hydroxydecanoic_Acid 8-Hydroxydecanoic Acid Decanoic_Acid->Eight_Hydroxydecanoic_Acid Cytochrome P450 (ω-2 hydroxylation) Eight_Oxodecanoic_Acid 8-Oxodecanoic Acid Eight_Hydroxydecanoic_Acid->Eight_Oxodecanoic_Acid Alcohol Dehydrogenase Eight_Oxodecanoyl_CoA This compound Eight_Oxodecanoic_Acid->Eight_Oxodecanoyl_CoA Acyl-CoA Synthetase

Figure 1: Hypothesized formation pathway of this compound.

Potential Metabolic Fate

Once formed, this compound would likely be a substrate for the mitochondrial or peroxisomal beta-oxidation machinery. The beta-oxidation spiral involves a four-step process: oxidation, hydration, oxidation, and thiolytic cleavage.[2] The presence of an oxo group at the C8 position might affect the efficiency of the enzymes involved in this process. If the enzymes of beta-oxidation cannot efficiently process this compound, it could lead to its accumulation.

G Eight_Oxodecanoyl_CoA This compound Beta_Oxidation Beta-Oxidation Spiral Eight_Oxodecanoyl_CoA->Beta_Oxidation Metabolic_Products Metabolic Products (e.g., Acetyl-CoA, shorter acyl-CoAs) Beta_Oxidation->Metabolic_Products Accumulation Accumulation Beta_Oxidation->Accumulation Impaired_Beta_Oxidation Impaired Beta-Oxidation Impaired_Beta_Oxidation->Beta_Oxidation Inhibits Impaired_Beta_Oxidation->Accumulation

Figure 2: Potential metabolic fate of this compound.

Putative Relation to Lipid Disorders

The accumulation of abnormal acyl-CoA species is a hallmark of many lipid disorders. While there is no direct evidence linking this compound to specific diseases, its potential accumulation under conditions of metabolic stress or in the presence of FAODs could contribute to cellular dysfunction.

Mitochondrial Dysfunction

The accumulation of acyl-CoAs in the mitochondrial matrix can have several detrimental effects, including:

  • Inhibition of key metabolic enzymes: High concentrations of acyl-CoAs can inhibit enzymes of the Krebs cycle and the electron transport chain, leading to reduced ATP production.

  • Depletion of free Coenzyme A: The sequestration of CoA into unusual acyl-CoA species can limit the availability of free CoA for other essential metabolic reactions.

  • Generation of reactive oxygen species (ROS): Inefficient beta-oxidation can lead to the production of ROS, causing oxidative damage to mitochondrial components.

Peroxisomal Disorders

Defects in peroxisomal beta-oxidation, such as those seen in X-linked adrenoleukodystrophy (X-ALD) or acyl-CoA oxidase 1 (ACOX1) deficiency, lead to the accumulation of very-long-chain fatty acids (VLCFAs).[8][9] While this compound is a medium-chain derivative, its metabolism might also be affected in peroxisomal disorders, contributing to the overall metabolic dysregulation.

Table 1: Potential Consequences of this compound Accumulation

Cellular ProcessPotential Effect of this compound Accumulation
Mitochondrial Respiration Inhibition of electron transport chain, leading to decreased ATP synthesis.
Coenzyme A Homeostasis Depletion of the free Coenzyme A pool, impacting other metabolic pathways.
Oxidative Stress Increased production of reactive oxygen species (ROS).
Cellular Signaling Alteration of signaling pathways regulated by acyl-CoAs.

Experimental Protocols

The study of this compound requires sensitive and specific analytical methods for its detection and quantification in biological samples. The following protocols are generalized from established methods for the analysis of acyl-CoAs and oxo-fatty acids and can be adapted for this compound.[10][11]

Quantification of Acyl-CoAs by LC-MS/MS

This protocol describes the extraction and analysis of acyl-CoAs from cultured cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1. Materials

  • Acetonitrile, methanol (B129727), isopropanol, and water (LC-MS grade)

  • Formic acid and acetic acid

  • Internal standards (e.g., C17:0-CoA or a stable isotope-labeled analog of this compound if available)

  • Cultured cells or tissue samples

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

4.1.2. Sample Preparation

  • Harvest and wash cells or homogenize tissue in a cold buffer.

  • Add an internal standard mixture.

  • Extract acyl-CoAs using a two-phase solvent system, such as methanol/water and chloroform.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the upper aqueous/methanol phase containing the acyl-CoAs.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase to separate acyl-CoAs based on their chain length and polarity.

  • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

G Sample Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 3: Experimental workflow for LC-MS/MS analysis of Acyl-CoAs.

Analysis of Oxo-Fatty Acids by GC-MS

This protocol is for the analysis of the free acid form, 8-oxodecanoic acid, which may be present in biological fluids.

4.2.1. Materials

  • Hexane, ethyl acetate (B1210297), and methanol (GC grade)

  • Hydrochloric acid

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Internal standard (e.g., a stable isotope-labeled oxo-fatty acid)

  • Biological fluid (e.g., plasma, urine)

  • GC-MS system

4.2.2. Sample Preparation

  • Acidify the sample with hydrochloric acid.

  • Add an internal standard.

  • Extract the oxo-fatty acids with an organic solvent like ethyl acetate or hexane.

  • Evaporate the solvent.

  • Derivatize the sample with BSTFA to create volatile trimethylsilyl (B98337) (TMS) esters.

4.2.3. GC-MS Analysis

  • GC Column: A polar capillary column suitable for fatty acid methyl ester (FAME) analysis.

  • Carrier Gas: Helium

  • Oven Program: A temperature gradient to separate the derivatized fatty acids.

  • Mass Spectrometry: Operate in electron ionization (EI) mode and scan for characteristic fragment ions of the TMS-derivatized 8-oxodecanoic acid.

Conclusion and Future Directions

While this compound is not a well-characterized metabolite, its potential formation through alternative fatty acid oxidation pathways and its putative role in the pathology of lipid disorders warrant further investigation. The development of specific analytical standards and advanced mass spectrometry-based methods will be crucial to definitively identify and quantify this molecule in biological systems. Future research should focus on:

  • Elucidating the specific enzymatic pathways responsible for the synthesis and degradation of this compound.

  • Investigating the presence and concentration of this compound in patient samples with known fatty acid oxidation disorders.

  • Determining the downstream effects of this compound accumulation on cellular function and signaling.

A deeper understanding of the metabolism and biological activity of this compound could provide new insights into the pathophysiology of lipid disorders and may lead to the identification of novel biomarkers and therapeutic targets.

References

Methodological & Application

Application Notes & Protocols: 8-Oxodecanoyl-CoA in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxodecanoyl-CoA is a derivative of coenzyme A (CoA), a critical cofactor in numerous metabolic pathways.[1][2][3][4] While specific research applications for this compound are not extensively documented in current literature, its structure suggests potential roles as an intermediate in fatty acid metabolism or as a specialized tool for studying enzyme activity and metabolic pathways. Coenzyme A and its thioesters are central to cellular metabolism, participating in the synthesis and oxidation of fatty acids and the citric acid cycle.[5] This document provides potential research applications and detailed experimental protocols for this compound, drawing from established methodologies for similar acyl-CoA compounds.

Potential Research Applications

The introduction of a ketone group at the 8th position of the decanoyl chain offers several intriguing possibilities for research:

  • Enzyme Substrate & Inhibitor Studies: this compound can be used to investigate the substrate specificity of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, and thiolases. The presence of the oxo group may alter its binding affinity and reactivity, potentially making it an inhibitor of certain enzymes.

  • Probing Metabolic Pathways: By introducing this compound into cellular or reconstituted metabolic systems, researchers can study its metabolic fate and identify enzymes that can process this modified fatty acyl-CoA. This could reveal novel or alternative metabolic pathways.

  • Biochemical Synthesis: this compound can serve as a precursor for the chemo-enzymatic synthesis of more complex molecules.[6] The ketone group provides a reactive handle for chemical modifications.

  • Drug Discovery: Modified fatty acids can have biological activities. Investigating the effects of this compound on cellular processes could be a starting point for developing new therapeutic agents, for instance, in the context of metabolic disorders.

Quantitative Data Summary

PropertyHypothetical ValueMethod of DeterminationReference Compound
Molecular Weight921.7 g/mol Mass SpectrometryDecanoyl-CoA
Molar Extinction Coefficient (at 260 nm)16,400 M⁻¹cm⁻¹UV-Vis SpectroscopyCoenzyme A
Michaelis Constant (Km)5 - 50 µMEnzyme Kinetics AssayOctanoyl-CoA
Maximal Velocity (Vmax)0.1 - 5 µmol/min/mgEnzyme Kinetics AssayOctanoyl-CoA
Cellular Uptake Rate1 - 10 nmol/min/10⁶ cellsRadiolabeling or LC-MSDecanoic Acid

Experimental Protocols

Protocol 1: In Vitro Enzyme Activity Assay with this compound

Objective: To determine if this compound is a substrate or inhibitor of a specific acyl-CoA dehydrogenase.

Materials:

  • Purified acyl-CoA dehydrogenase

  • This compound solution (in appropriate buffer)

  • Decanoyl-CoA (as a positive control)

  • Electron acceptor dye (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound and decanoyl-CoA in the reaction buffer.

  • Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain the reaction buffer, the electron acceptor dye (DCPIP), and the purified enzyme.

  • To test for substrate activity, add varying concentrations of this compound to the reaction mixtures.

  • To test for inhibitory activity, add a constant concentration of decanoyl-CoA (the natural substrate) and varying concentrations of this compound.

  • Initiate the reaction by adding the enzyme.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Plot the reaction rates against the substrate concentration to determine kinetic parameters (Km and Vmax) using Michaelis-Menten analysis. For inhibition studies, use appropriate plots (e.g., Lineweaver-Burk) to determine the type and strength of inhibition (Ki).

Protocol 2: Cellular Uptake and Metabolism of this compound

Objective: To investigate the uptake and metabolic fate of this compound in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium

  • This compound (or a labeled version, e.g., ¹³C or ¹⁴C)

  • Lysis buffer

  • Organic solvents for extraction (e.g., methanol, chloroform)

  • LC-MS/MS system

Procedure:

  • Culture cells to the desired confluency in multi-well plates.

  • Incubate the cells with a defined concentration of this compound in the cell culture medium for various time points (e.g., 0, 15, 30, 60 minutes).

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular this compound.

  • Lyse the cells using a suitable lysis buffer.

  • Extract the metabolites from the cell lysate using a methanol/chloroform/water extraction method.

  • Analyze the extracts by LC-MS/MS to identify and quantify this compound and any potential downstream metabolites.

  • Compare the metabolite profiles at different time points to determine the rate of uptake and the metabolic pathways involved.

Visualizations

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Cytoplasm Cytoplasm cluster_Mitochondrion Mitochondrion 8-Oxodecanoyl-CoA_ext This compound 8-Oxodecanoyl-CoA_cyt This compound 8-Oxodecanoyl-CoA_ext->8-Oxodecanoyl-CoA_cyt Transport Enzyme_1 Enzyme 1 8-Oxodecanoyl-CoA_cyt->Enzyme_1 Substrate 8-Oxodecanoyl-CoA_mit This compound 8-Oxodecanoyl-CoA_cyt->8-Oxodecanoyl-CoA_mit Transport Metabolite_A Metabolite A Enzyme_2 Enzyme 2 Metabolite_A->Enzyme_2 Metabolite_B Metabolite B Enzyme_1->Metabolite_A Enzyme_2->Metabolite_B Beta_Oxidation Beta-Oxidation 8-Oxodecanoyl-CoA_mit->Beta_Oxidation Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle

Caption: Hypothetical metabolic fate of this compound within a cell.

Experimental_Workflow Start Start: Cell Culture Incubation Incubate with This compound Start->Incubation Washing Wash Cells (PBS) Incubation->Washing Lysis Cell Lysis Washing->Lysis Extraction Metabolite Extraction Lysis->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End End: Results Data_Processing->End

Caption: Workflow for studying cellular uptake and metabolism.

Logical_Relationship 8-Oxo This compound Substrate Potential Substrate 8-Oxo->Substrate acts as Inhibitor Potential Inhibitor 8-Oxo->Inhibitor acts as Probe Metabolic Probe 8-Oxo->Probe used as Enzymes Fatty Acid Metabolizing Enzymes Substrate->Enzymes Inhibitor->Enzymes Probe->Enzymes

Caption: Potential research roles of this compound.

References

Application Notes and Protocols for the Analysis of 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxodecanoyl-CoA is a medium-chain acyl-coenzyme A derivative. Acyl-CoAs are central metabolites in cellular metabolism, playing key roles in fatty acid metabolism and energy production. The accurate and sensitive quantification of specific acyl-CoA species such as this compound is crucial for understanding metabolic pathways, identifying biomarkers for disease, and in the development of therapeutic agents targeting metabolic processes.

This document provides detailed application notes and protocols for the analytical determination of this compound, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[1][2]

Analytical Methods Overview

The quantification of acyl-CoAs in biological matrices presents analytical challenges due to their low abundance, inherent instability, and the complexity of the biological matrix. While various methods exist, LC-MS/MS offers the most robust and sensitive approach.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the quantification of this compound. It combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry.[1][2]

Quantitative Data Summary

While specific quantitative performance data for this compound is not widely published, the following table summarizes typical performance characteristics for the LC-MS/MS analysis of medium-chain acyl-CoAs, which can be expected to be similar for this compound.

ParameterTypical Performance for Medium-Chain Acyl-CoAsReference
Limit of Detection (LOD)1 - 10 fmol[3]
Limit of Quantification (LOQ)5 - 50 fmol[3]
Linearity (R²)> 0.99[4]
Intra-assay Precision (%CV)< 15%[1]
Inter-assay Precision (%CV)< 15%[1]
Recovery85 - 115%[5]

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of this compound from Biological Samples

This protocol describes a general method for the extraction of medium-chain acyl-CoAs from cell cultures or tissue samples.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal Standard (IS) solution (e.g., ¹³C-labeled this compound or a structurally similar odd-chain acyl-CoA like Heptadecanoyl-CoA)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 5% (w/v) Perchloric Acid (PCA) in water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE conditioning, wash, and elution solvents (e.g., methanol (B129727), water, acetonitrile, ammonium (B1175870) hydroxide)

  • Centrifuge capable of 4°C and >12,000 x g

  • Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize frozen tissue samples (50-100 mg) or cell pellets in an appropriate volume of ice-cold buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate.

  • Protein Precipitation: Add an equal volume of ice-cold 10% TCA or 5% PCA. Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1-2 mL of methanol followed by 1-2 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1-2 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1-2 mL of a suitable solvent mixture (e.g., 80% methanol in water containing a small amount of ammonium hydroxide (B78521) to improve recovery).

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis (e.g., 50-100 µL of 50% methanol in water).

Workflow Diagram for Sample Preparation:

G start Biological Sample homogenize Homogenization start->homogenize add_is Add Internal Standard homogenize->add_is precipitate Protein Precipitation (TCA/PCA) add_is->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid Phase Extraction (SPE) supernatant->spe dry Evaporation spe->dry reconstitute Reconstitution dry->reconstitute end Analysis by LC-MS/MS reconstitute->end G cluster_0 Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Dehydrogenation Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Dehydrogenation Enoyl_CoA trans-Δ²-Enoyl-CoA Dehydrogenation->Enoyl_CoA FADH2 FADH₂ Dehydrogenation->FADH2 Hydration Enoyl-CoA Hydratase Enoyl_CoA->Hydration Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Hydration->Hydroxyacyl_CoA H2O H₂O Hydration->H2O Oxidation β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Oxidation Ketoacyl_CoA β-Ketoacyl-CoA Oxidation->Ketoacyl_CoA NADH NADH Oxidation->NADH Thiolysis Thiolase Ketoacyl_CoA->Thiolysis Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Thiolysis->Shorter_Acyl_CoA To next cycle Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA To Krebs Cycle CoA_SH CoA-SH Thiolysis->CoA_SH FAD FAD FAD->Dehydrogenation NAD NAD⁺ NAD->Oxidation

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxodecanoyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation pathway, a critical metabolic process for energy production from lipids. The accurate and sensitive quantification of this compound is essential for understanding the regulation of fatty acid metabolism and for investigating metabolic dysregulation in various diseases, including inherited metabolic disorders and cardiometabolic diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acyl-CoA species due to its high selectivity and sensitivity.

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using mass spectrometry. The information is intended to guide researchers in developing and implementing robust analytical methods for the reliable quantification of this important metabolite in biological samples.

Biochemical Significance of this compound

This compound is generated during the third step of the β-oxidation spiral of decanoyl-CoA. This metabolic pathway sequentially shortens fatty acyl-CoA molecules by two-carbon units, producing acetyl-CoA, NADH, and FADH2.[1] These products subsequently enter the citric acid cycle and the electron transport chain to generate ATP. The concentration of this compound and other acyl-CoA intermediates can reflect the flux through the β-oxidation pathway and can be altered in response to physiological and pathological conditions.

Mass Spectrometry Analysis of Acyl-CoAs

The analysis of acyl-CoAs, including this compound, by mass spectrometry typically involves a "bottom-up" approach where the molecule is fragmented in the gas phase, and specific fragment ions are monitored. Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Key Fragmentation Pathways:

  • Neutral Loss of 507.3 Da: A common and abundant fragmentation pathway for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (C10H12N5O10P2), resulting in a fragment ion specific to the acyl group.

  • Formation of a Coenzyme A Moiety Fragment: Another characteristic fragment ion is often observed at an m/z of 428, which corresponds to the pantetheine-3'-phosphoadenosine portion of the molecule.[2]

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the most commonly used technique. In an MRM experiment, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes background interference and allows for sensitive quantification.

Quantitative Data Summary

While specific quantitative data for this compound in various biological matrices is not extensively published, the following table provides expected MRM transitions based on the known fragmentation of acyl-CoAs and data for a closely related C8-CoA species. Researchers should optimize these parameters on their specific instrumentation.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Putative Fragment
This compound 896.3389.3[M+H - 507.3]⁺ (Acyl moiety)
428.1[C15H25N2O7P]⁺ (CoA moiety)
Octanoyl-CoA (C8)894.0387.0[M+H - 507.3]⁺ (Acyl moiety)

Note: The m/z values for this compound are predicted based on its chemical formula (C31H53N7O18P3S) and the established fragmentation pattern of acyl-CoAs. The values for Octanoyl-CoA are from published data and serve as a reference.

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cultured Cells

This protocol outlines a robust method for the extraction of acyl-CoAs from cultured mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 5% (w/v) Sulfosalicylic Acid (SSA) in water

  • Internal Standard (IS) solution (e.g., ¹³C-labeled or odd-chain acyl-CoA)

  • Microcentrifuge tubes

  • Sonicator

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add 1 mL of ice-cold 10% TCA or 5% SSA to each well of a 6-well plate (adjust volume based on culture vessel size). Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each sample to correct for extraction efficiency and matrix effects.

  • Lysis: Sonicate the samples on ice to ensure complete cell lysis and protein precipitation.

  • Protein Precipitation: Incubate the samples on ice for 10 minutes.

  • Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Storage: Store the extracts at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound. Optimization of these parameters for the specific instrumentation used is highly recommended.

Liquid Chromatography (LC) Parameters:

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of acyl-CoAs.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 98% B

    • 15-20 min: 98% B

    • 20.1-25 min: 2% B

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: Optimize for the specific instrument.

  • Collision Energy (CE): Optimize for the specific MRM transition of this compound. A starting point of 20-30 eV can be used.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture/ Tissue Sample extraction Metabolite Extraction (TCA/SSA) cell_culture->extraction Add Internal Std. centrifugation Centrifugation extraction->centrifugation supernatant Supernatant (Acyl-CoA Extract) centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification interpretation Biological Interpretation quantification->interpretation

Caption: Experimental workflow for this compound analysis.

fatty_acid_beta_oxidation Decanoyl_CoA Decanoyl-CoA (C10) Enoyl_CoA Trans-Δ²-Decenoyl-CoA Decanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-β-Hydroxydecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Octanoyl_CoA Octanoyl-CoA (C8) Ketoacyl_CoA->Octanoyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase (CoA-SH) Further β-oxidation\ncycles Further β-oxidation cycles Octanoyl_CoA->Further β-oxidation\ncycles Citric Acid Cycle Citric Acid Cycle Acetyl_CoA->Citric Acid Cycle

References

Application Note and Protocol: HPLC Analysis of 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Oxodecanoyl-CoA is a key intermediate in the metabolic pathways of medium-chain fatty acids. Accurate and reliable quantification of this compound in biological samples is crucial for understanding cellular metabolism, identifying metabolic dysregulation in disease states, and for the development of therapeutic interventions. High-Performance Liquid Chromatography (HPLC) coupled with UV detection or mass spectrometry offers a robust and sensitive method for the analysis of acyl-CoA thioesters.[1][2] This document provides a detailed protocol for the extraction and quantification of this compound from biological matrices using reversed-phase HPLC.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other cellular components based on its hydrophobicity. A C18 stationary phase is employed with a gradient elution of a buffered aqueous mobile phase and an organic modifier. Detection is typically achieved by monitoring the UV absorbance of the adenine (B156593) ring of the Coenzyme A moiety at 260 nm.[3] For higher sensitivity and specificity, the HPLC system can be coupled to a mass spectrometer.[4] Sample preparation involves protein precipitation and solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.[5][6]

Data Presentation

Table 1: Typical HPLC Parameters for Acyl-CoA Analysis
ParameterConditionRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size)Provides good retention and separation of hydrophobic acyl-CoAs.[3]
Mobile Phase A 75 mM KH2PO4, pH 4.9 with glacial acetic acid[3]Buffers the mobile phase to ensure consistent ionization of the analyte.
Mobile Phase B Acetonitrile with 600 mM glacial acetic acid[3]Organic solvent to elute the hydrophobic acyl-CoAs from the column.
Gradient Elution A time-based linear gradient from a low to a high percentage of Mobile Phase BAllows for the separation of a wide range of acyl-CoAs with varying chain lengths.
Flow Rate 0.5 mL/min[3]A typical flow rate for analytical HPLC columns of this dimension.
Column Temperature 35°CImproves peak shape and reduces viscosity of the mobile phase.
Detection UV at 260 nm[3]Corresponds to the maximum absorbance of the adenine ring in Coenzyme A.
Injection Volume 20 µLA standard injection volume for analytical HPLC.[3]

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of this compound from Biological Tissues

This protocol outlines the extraction of this compound from tissue samples. It is crucial to work quickly and keep samples on ice to prevent degradation of acyl-CoAs.[7]

Materials:

  • Frozen tissue sample (50-100 mg)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA)[5]

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Homogenizer (e.g., bead beater, sonicator)

  • Centrifuge

Procedure:

  • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.

  • Add 1 mL of ice-cold 10% TCA or PCA containing a known amount of internal standard.

  • Homogenize the tissue on ice until no visible particles remain.

  • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, for solid-phase extraction.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is used to remove salts and other polar impurities from the tissue extract and to concentrate the acyl-CoAs.[6]

Materials:

Procedure:

  • Condition the SPE cartridge by washing with 2 mL of methanol, followed by 2 mL of ultrapure water.

  • Load the supernatant from Protocol 1 onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of ultrapure water to remove unbound contaminants.

  • Wash the cartridge with 2 mL of 2% aqueous ammonia to remove weakly bound impurities.

  • Elute the acyl-CoAs with 1 mL of 5% aqueous ammonia in 50% methanol.[7]

  • Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., 50 µL of 50% methanol in water).

Protocol 3: HPLC Analysis

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the reconstituted sample onto the C18 column.[3]

  • Run the gradient elution program as optimized for the separation of medium-chain acyl-CoAs. A starting point could be a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Monitor the eluent at 260 nm.[3]

  • Identify the this compound peak by comparing its retention time to that of a purified standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve.

Visualizations

experimental_workflow tissue Tissue Sample homogenization Homogenization (TCA/PCA) tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe eluate Eluate spe->eluate drying Drying (Nitrogen) eluate->drying reconstitution Reconstitution drying->reconstitution hplc HPLC Analysis reconstitution->hplc data Data Acquisition hplc->data

Caption: A general experimental workflow for the extraction and analysis of this compound.

fatty_acid_beta_oxidation fatty_acyl_coa Fatty Acyl-CoA oxidation1 Acyl-CoA Dehydrogenase fatty_acyl_coa->oxidation1 enoyl_coa Trans-Δ2-Enoyl-CoA oxidation1->enoyl_coa hydration Enoyl-CoA Hydratase enoyl_coa->hydration hydroxyacyl_coa 3-Hydroxyacyl-CoA hydration->hydroxyacyl_coa oxidation2 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->oxidation2 oxoacyl_coa This compound oxidation2->oxoacyl_coa thiolysis Thiolase oxoacyl_coa->thiolysis acetyl_coa Acetyl-CoA thiolysis->acetyl_coa shorter_acyl_coa Shorter Acyl-CoA thiolysis->shorter_acyl_coa

Caption: The role of this compound in the mitochondrial beta-oxidation pathway.

References

Application Notes & Protocols: Purification and Analysis of 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Oxodecanoyl-CoA is a medium-chain acyl-coenzyme A derivative. Acyl-CoAs are critical intermediates in numerous metabolic processes, including fatty acid β-oxidation, lipid biosynthesis, and the regulation of cellular signaling pathways.[1][2] The precise quantification and purification of specific acyl-CoA species like this compound are essential for understanding their roles in both normal physiology and pathological states such as metabolic disorders and cancer.[2][3] Due to their inherent instability in aqueous solutions, specialized protocols are required for their successful purification and analysis.[4] These application notes provide a detailed protocol for the purification of this compound, primarily through solid-phase extraction, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for acyl-CoA quantification.[5]

Data Presentation

Table 1: Comparative Performance of Analytical Methods for Acyl-CoA Analysis

ParameterLC-MS/MSHPLC-UVEnzymatic Assays
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio.[6]Separation by liquid chromatography followed by detection based on UV absorbance.Coupled enzymatic reactions leading to a fluorescent or colorimetric signal.[6]
Sensitivity High (Low nM to pM range)Moderate (Low µM range)Moderate to High (nM to µM range)
Specificity Very HighModerateLow to Moderate
Throughput ModerateModerateHigh
Instrumentation UHPLC system coupled to a triple quadrupole mass spectrometer.[7]HPLC system with a UV detector.Plate reader (fluorescence or absorbance).
Sample Requirement LowModerateLow
Matrix Effect Can be significant, often requires internal standards for correction.[5]Less prone to matrix effects compared to MS.Can be susceptible to interference from other molecules in the sample.

Table 2: Stability of Acyl-CoAs in Various Solvents [4]

Reconstitution SolutionStability at 4°C over 24 hours
Methanol (B129727)High
50% Methanol / 50% 50 mM Ammonium (B1175870) Acetate (B1210297) (pH 7)High
WaterLow (significant hydrolysis)
50 mM Ammonium Acetate (pH 7)Low (significant hydrolysis)
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)Moderate

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Purification of this compound

This protocol outlines the purification of this compound from a biological sample (e.g., cell lysate) using a C18 solid-phase extraction cartridge.

Materials:

  • C18 SPE Cartridge

  • Biological sample containing this compound

  • Methanol

  • Acetonitrile (B52724)

  • 50 mM Ammonium Acetate, pH 6.8[7]

  • Internal Standard (e.g., ¹³C-labeled this compound or a structurally similar acyl-CoA not present in the sample)

  • Vacuum manifold for SPE

  • Nitrogen evaporator

Methodology:

  • Sample Preparation:

    • Homogenize the biological sample in a cold extraction solution (e.g., 2:1 methanol:water with internal standard).

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.[4]

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of 50 mM ammonium acetate (pH 6.8). Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 50 mM ammonium acetate (pH 6.8) to remove polar impurities.

    • Wash the cartridge with 3 mL of 30% methanol in 50 mM ammonium acetate to remove moderately polar impurities.

  • Elution:

    • Elute the this compound with 2 mL of 80% acetonitrile in water.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried sample in a suitable solvent for analysis, such as 50% methanol / 50% 50 mM ammonium acetate (pH 7), for optimal stability.[4]

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol describes the analysis of the purified this compound using a reverse-phase LC-MS/MS method.[7]

Materials and Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.[7]

  • C18 reverse-phase column (e.g., Luna C18, 100 x 2.0 mm, 3 µm).[7]

  • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[7]

  • Mobile Phase B: Methanol.[7]

  • Purified this compound sample from Protocol 1.

  • This compound standard for calibration curve.

Methodology:

  • LC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution to separate the analytes. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95-5% B

      • 12.1-15 min: 5% B

    • Set the flow rate to 0.3 mL/min.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard. The common fragmentation for acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) portion.[7]

    • Optimize the collision energy and other MS parameters for maximum signal intensity.

  • Quantification:

    • Generate a standard curve using known concentrations of the this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Mandatory Visualizations

experimental_workflow sample Biological Sample (e.g., Cell Lysate) extraction Solvent Extraction (Methanol/Water + IS) sample->extraction centrifugation Centrifugation (15,000 x g, 4°C) extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (C18) 1. Condition 2. Load 3. Wash 4. Elute supernatant->spe drying Nitrogen Evaporation spe->drying reconstitution Reconstitution (Stable Solvent) drying->reconstitution lcms LC-MS/MS Analysis (Quantification) reconstitution->lcms data Data Analysis lcms->data

Caption: Experimental workflow for the purification and analysis of this compound.

signaling_pathway fatty_acid Decanoic Acid oxidation1 Omega-Oxidation fatty_acid->oxidation1 intermediate1 8-Hydroxydecanoic Acid oxidation1->intermediate1 oxidation2 Dehydrogenation intermediate1->oxidation2 intermediate2 8-Oxodecanoic Acid oxidation2->intermediate2 activation Acyl-CoA Synthetase intermediate2->activation product This compound activation->product beta_ox Peroxisomal β-Oxidation product->beta_ox downstream Downstream Metabolites (e.g., Acetyl-CoA) beta_ox->downstream

Caption: Hypothetical metabolic pathway for the formation of this compound.

References

Application Notes and Protocols for the Analysis of 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxodecanoyl-CoA is a coenzyme A derivative of a medium-chain keto fatty acid. While its precise biological role is not yet fully elucidated, its structure suggests potential involvement in fatty acid metabolism, possibly as an intermediate in alternative oxidation pathways or as a signaling molecule. The analysis and quantification of this compound are crucial for understanding its metabolic fate and function. These application notes provide a comprehensive guide to the analysis of this compound, focusing on a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method due to the current lack of a specific and validated enzymatic assay. Additionally, a theoretical protocol for the chemical synthesis of this compound is presented to facilitate the production of a necessary standard for quantification.

Metabolic Significance and Potential Signaling Pathway

This compound is not a standard intermediate in the well-characterized beta-oxidation pathway of fatty acids, as the keto group is located at the C-8 position rather than the C-3 position. A plausible metabolic context for this compound is the omega-oxidation pathway. This pathway typically involves the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, followed by successive oxidations to an aldehyde and then a dicarboxylic acid.[1][2][3] It is conceivable that this compound could be an intermediate in a variant of this pathway or a related metabolic route.

The omega-oxidation of a C10 fatty acid like decanoic acid primarily occurs in the smooth endoplasmic reticulum of liver and kidney cells.[1] The initial hydroxylation is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies.[1] The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase and subsequently to a dicarboxylic acid by aldehyde dehydrogenase.[1][2] This dicarboxylic acid can then be activated to a CoA ester and undergo further metabolism. The potential involvement of this compound in a related pathway warrants further investigation.

Potential Metabolic Pathway for this compound Decanoyl-CoA Decanoyl-CoA Omega-Hydroxylation Omega-Hydroxylation Decanoyl-CoA->Omega-Hydroxylation Cytochrome P450 8-Hydroxydecanoyl-CoA 8-Hydroxydecanoyl-CoA Decanoyl-CoA->8-Hydroxydecanoyl-CoA Hypothetical Hydroxylation 10-Hydroxydecanoyl-CoA 10-Hydroxydecanoyl-CoA Omega-Hydroxylation->10-Hydroxydecanoyl-CoA Oxidation_1 Oxidation_1 10-Hydroxydecanoyl-CoA->Oxidation_1 Alcohol Dehydrogenase 10-Oxodecanoyl-CoA 10-Oxodecanoyl-CoA Oxidation_1->10-Oxodecanoyl-CoA Oxidation_2 Oxidation_2 10-Oxodecanoyl-CoA->Oxidation_2 Aldehyde Dehydrogenase Sebacoyl-CoA (C10-dicarboxylyl-CoA) Sebacoyl-CoA (C10-dicarboxylyl-CoA) Oxidation_2->Sebacoyl-CoA (C10-dicarboxylyl-CoA) Oxidation_3 Oxidation_3 8-Hydroxydecanoyl-CoA->Oxidation_3 Alcohol Dehydrogenase This compound This compound Oxidation_3->this compound Further_Metabolism Further_Metabolism This compound->Further_Metabolism

Figure 1. Hypothetical metabolic pathway involving this compound.

Proposed Analytical Method: LC-MS/MS for this compound Quantification

Due to the lack of a specific enzyme for a direct enzymatic assay, a highly sensitive and specific LC-MS/MS method is the recommended approach for the quantification of this compound in biological samples.[4][5] This method offers the advantage of direct detection and quantification, even at low concentrations.

Experimental Workflow

LC-MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Homogenization Sample Homogenization (e.g., tissue, cells) Protein_Precipitation Protein Precipitation (e.g., with cold acetonitrile) Sample_Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (Reversed-Phase C18) Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (using standard curve) Peak_Integration->Quantification Synthesis_Workflow Start 8-Oxodecanoic Acid Activation Activation of Carboxylic Acid (e.g., with N,N'-Carbonyldiimidazole) Start->Activation Acyl-CDI 8-Oxodecanoyl-CDI Intermediate Activation->Acyl-CDI Thioesterification Reaction with Coenzyme A Acyl-CDI->Thioesterification Product This compound Thioesterification->Product Purification Purification (e.g., by HPLC) Product->Purification Characterization Characterization (e.g., by MS and NMR) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

References

Application Notes and Protocols for 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the proper handling, storage, and utilization of 8-Oxodecanoyl-CoA, a critical intermediate in fatty acid metabolism. Adherence to these protocols is essential to ensure the integrity and stability of the molecule for reliable experimental outcomes.

Introduction

This compound is a medium-chain acyl-coenzyme A (acyl-CoA) derivative that plays a role in fatty acid beta-oxidation. Its structure, featuring a ketone group at the eighth carbon, makes it a molecule of interest in studies of metabolic pathways and their dysregulation in various diseases. Proper handling and storage are paramount due to the inherent instability of the thioester bond in acyl-CoA molecules.

Physicochemical Properties and Storage

Understanding the properties of this compound is fundamental to its correct handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₁H₅₀N₇O₁₈P₃S
AppearanceSolid
SolubilitySoluble in aqueous buffers and organic solvents such as methanol (B129727).
Storage TemperatureLong-term: -80°C; Short-term: -20°C

Storage Recommendations:

For optimal stability, this compound should be stored as a lyophilized powder at -80°C.[1] If it is necessary to prepare a stock solution, it should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.[1][2] Aqueous solutions are not recommended for long-term storage.[3]

Stability Data

The stability of this compound is influenced by several factors, including temperature, pH, and repeated freeze-thaw cycles. While specific quantitative stability data for this compound is limited, data from studies on other acyl-CoAs can provide valuable guidance. The primary degradation pathway is the hydrolysis of the thioester bond.[1]

Table 2: General Stability of Acyl-CoAs under Various Conditions

ConditionObservationRecommendation
Temperature Degradation rate increases with temperature.Store at -80°C for long-term stability. Keep on ice during handling.
pH Susceptible to hydrolysis in alkaline or strongly acidic conditions.[1]Maintain solutions at a slightly acidic to neutral pH (pH 6-7).
Freeze-Thaw Cycles Repeated cycles accelerate degradation due to pH shifts and physical stress from ice crystal formation.[1][4][5]Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Limit to a maximum of three cycles if unavoidable.[2]
Aqueous Solution Unstable in aqueous solutions over time.Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -20°C for no longer than a few days.

Safety Precautions

As with any chemical reagent, appropriate safety measures should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of the powder. Handle in a well-ventilated area. In case of contact with eyes or skin, rinse immediately with plenty of water.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound (lyophilized powder)

  • Nuclease-free water, chilled to 4°C

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ice bucket

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Quickly and carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of chilled, nuclease-free water to the tube.

  • Mixing: Gently vortex the tube until the powder is completely dissolved. Keep the tube on ice.

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6]

Sample Preparation (from cultured cells): [6]

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Add 2 mL of methanol and an appropriate internal standard (e.g., a C17 acyl-CoA) and incubate at -80°C for 15 minutes.

  • Scrape the cell lysate and centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a glass tube, add 1 mL of acetonitrile (B52724), and evaporate to dryness in a vacuum concentrator.

  • Reconstitute the sample in 150 µL of methanol, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is commonly used for acyl-CoA separation.[6]

  • Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is typically employed.[6]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transition for this compound.

Table 3: Example LC Gradient for Acyl-CoA Analysis

Time (min)% Mobile Phase A% Mobile Phase B
0955
2955
15595
20595
21955
25955

Signaling Pathways and Experimental Workflows

This compound is an intermediate in the mitochondrial fatty acid beta-oxidation pathway. This pathway is a major source of cellular energy.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA (e.g., this compound) Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.

The following workflow outlines the key steps for studying the effects of this compound on cellular processes.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Cell_Culture Cell Culture Treatment Stock_Solution->Cell_Culture Sample_Collection Sample Collection Cell_Culture->Sample_Collection Extraction Metabolite Extraction Sample_Collection->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

Caption: General Experimental Workflow for Cellular Studies.

References

Application Notes and Protocol for the Extraction of 8-Oxodecanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in a multitude of cellular metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle.[1] The accurate quantification of specific acyl-CoAs, such as 8-Oxodecanoyl-CoA, is vital for understanding cellular energy status, metabolic flux, and the mechanism of action of various drugs.[2] this compound is an intermediate in fatty acid metabolism.[3] This document provides detailed protocols for the extraction of this compound from tissue samples for downstream analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The analysis of acyl-CoAs is challenging due to their low abundance, instability, and the diverse properties of their acyl chains.[1] Therefore, effective and rapid quenching of metabolic activity, efficient extraction from the complex tissue matrix, and minimization of degradation are critical for accurate quantification.[1]

Data Presentation

The recovery of this compound can be influenced by the extraction method, tissue type, and specific protocol variations. The following table summarizes reported recovery rates for various acyl-CoAs using different extraction methods, which can serve as a reference for optimizing the extraction of this compound.

Extraction MethodAnalyteAverage Recovery (%)Reference
Solid-Phase Extraction (2-(2-pyridyl)ethyl)Acetyl-CoA (C2)85-95%[2]
Malonyl-CoA (C3)83-90%[2]
Octanoyl-CoA (C8)83-90%[4]
Oleoyl-CoA (C18:1)83-90%[4]
Solid-Phase Extraction (STRATA™-X-A)Propionyl-CoA (C3)95.60%[2]
Butyryl-CoA (C4)81.56%[2]
Acetonitrile/2-Propanol ExtractionRadiolabeled Acyl-CoAs93-104% (tissue extraction)[4]
83-90% (solid-phase extraction)[4]
5-Sulfosalicylic Acid (SSA) PrecipitationAcetyl-CoA59%[5]
Propionyl-CoA80%[5]
Isovaleryl-CoA59%[5]

Experimental Protocols

Two primary methods for the extraction of acyl-CoAs from tissues are presented below. It is crucial to perform all steps on ice or at 4°C to minimize enzymatic degradation.[5]

Protocol 1: Organic Solvent Extraction followed by Solid-Phase Extraction (SPE)

This protocol is adapted from methods utilizing an organic solvent mixture for initial extraction followed by a purification and concentration step using SPE.[4][6] This method is suitable for a broad range of acyl-CoAs, including medium to long-chain species like this compound.

Materials and Reagents:

  • Frozen tissue sample

  • Liquid nitrogen

  • Acetonitrile/2-Propanol (3:1, v/v), pre-chilled

  • 0.1 M Potassium phosphate (B84403) buffer (pH 6.7), ice-cold

  • Internal standards (e.g., stable isotope-labeled octanoyl-CoA)

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel)[4]

  • SPE manifold

  • Methanol/250 mM Ammonium (B1175870) formate (B1220265) (4:1, v/v) for elution[4]

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solution (e.g., 50% methanol)

Procedure:

  • Tissue Pulverization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled mortar, add liquid nitrogen to keep the tissue brittle and grind it to a fine powder using a pre-chilled pestle.[1][7]

  • Homogenization and Extraction:

    • Transfer the powdered tissue to a pre-chilled tube.

    • Add 1 mL of ice-cold acetonitrile/2-propanol (3:1, v/v) and the internal standard.

    • Homogenize the sample immediately.

    • Add 0.5 mL of ice-cold 0.1 M potassium phosphate buffer (pH 6.7) and vortex thoroughly.[4]

  • Protein Precipitation and Supernatant Collection:

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[2]

    • Carefully collect the supernatant containing the acyl-CoAs.[2]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the SPE column according to the manufacturer's instructions. For a 2-(2-pyridyl)ethyl column, use 1 mL of an acetonitrile/isopropanol/water/acetic acid mixture.[4]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[2]

    • Washing: Wash the column with 1 mL of the conditioning solution to remove unretained species.[4]

    • Elution: Elute the acyl-CoAs with 2 mL of methanol/250 mM ammonium formate (4:1, v/v).[4]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[2][5]

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of reconstitution solution for LC-MS/MS analysis.[2]

Protocol 2: 5-Sulfosalicylic Acid (SSA) Precipitation

This protocol utilizes 5-sulfosalicylic acid (SSA) for rapid protein precipitation and deproteinization.[7] It is a simpler workflow that has shown good recovery for short-chain acyl-CoAs and can be adapted for medium-chain species.[5][7]

Materials and Reagents:

  • Frozen tissue sample (20-50 mg)[7]

  • Liquid nitrogen

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice[7]

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes, pre-chilled

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure:

  • Tissue Pulverization:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Grind the tissue to a fine powder in a pre-chilled mortar with liquid nitrogen.[7]

  • Homogenization and Protein Precipitation:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% SSA solution containing the internal standard.[7]

    • Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds on ice).[7]

  • Centrifugation:

    • Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.[7]

    • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube.[7]

  • Sample Analysis:

    • The extracted sample is now ready for direct LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C.[7]

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Extraction & Precipitation cluster_2 Purification & Concentration cluster_3 Analysis Tissue Frozen Tissue Sample Pulverization Pulverization in Liquid N2 Tissue->Pulverization Homogenization Homogenization with Extraction Buffer/Solvent Pulverization->Homogenization Centrifugation1 Centrifugation to Pellet Precipitated Proteins Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) (Optional, Protocol 1) Supernatant->SPE Evaporation Evaporation to Dryness Supernatant->Evaporation Protocol 2 SPE->Evaporation Reconstitution Reconstitution in Analysis Solvent Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for the extraction of this compound from tissues.

Signaling Pathway Context

G FattyAcid Fatty Acids AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthetase->FattyAcylCoA BetaOxidation Beta-Oxidation Spiral FattyAcylCoA->BetaOxidation OxodecanoylCoA This compound BetaOxidation->OxodecanoylCoA Intermediate AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA End Product TCACycle TCA Cycle AcetylCoA->TCACycle

Caption: Simplified overview of the role of this compound in fatty acid beta-oxidation.

References

Quantitative Analysis of 8-Oxodecanoyl-CoA in Cell Lysates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxodecanoyl-CoA is a key metabolic intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. The accurate quantification of this and other acyl-Coenzyme A (acyl-CoA) thioesters in cellular lysates is crucial for understanding the intricate regulation of fatty acid metabolism and its role in various physiological and pathological states, including metabolic disorders and neurodegenerative diseases.[1][2] Dysregulation of acyl-CoA metabolism has been implicated in a range of diseases, making the components of these pathways attractive targets for therapeutic development.[1][2]

These application notes provide a comprehensive guide to the quantitative analysis of this compound in cell lysates, with a primary focus on a robust and sensitive method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed below cover cell harvesting, metabolite extraction, and analytical quantification.

Signaling and Metabolic Pathways

This compound is an intermediate in the mitochondrial fatty acid β-oxidation spiral. This pathway sequentially shortens fatty acyl-CoA molecules by two carbons per cycle, generating acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP production through the citric acid cycle and oxidative phosphorylation. The formation of this compound (a 10-carbon ketoacyl-CoA) occurs during the oxidation of longer-chain fatty acids.

Fatty_Acid_Beta_Oxidation cluster_0 Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (C_n) Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H₂O) 3_Ketoacyl_CoA 3-Ketoacyl-CoA (e.g., this compound) L_3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (C_n-2) 3_Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase (+CoA-SH) Shorter_Acyl_CoA->Fatty_Acyl_CoA Repeats Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Mitochondrial Fatty Acid β-Oxidation Pathway.

Experimental Protocols

The successful quantification of this compound relies on rapid quenching of metabolic activity, efficient extraction, and sensitive detection. LC-MS/MS is the preferred analytical technique due to its high sensitivity and specificity.

Protocol 1: Cell Culture, Harvesting, and Metabolite Extraction

This protocol outlines the steps for preparing cell lysates for acyl-CoA analysis.

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold extraction solvent (e.g., 80% Methanol (B129727) in water or 2.5% 5-sulfosalicylic acid (SSA))[1][3]

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >14,000 x g

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample)

Procedure:

  • Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

  • Metabolic Quenching: Aspirate the culture medium. Immediately wash the cells twice with ice-cold PBS to remove extracellular metabolites and quench metabolic activity.

  • Cell Lysis and Extraction:

    • Add 1 mL of ice-cold extraction solvent to each plate/dish.

    • Scrape the cells from the surface using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • For adherent cells, an alternative is to add the extraction solvent directly to the plate, scrape the cells, and collect the lysate.[4]

    • At this stage, spike the sample with the internal standard.

  • Homogenization: Vortex the tubes vigorously for 1 minute to ensure complete cell lysis and extraction.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000-17,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[3]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube.

  • Sample Storage: Store the extracts at -80°C until LC-MS/MS analysis to minimize degradation.[5]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound. Instrument parameters should be optimized for the specific system being used.

Materials:

  • Acyl-CoA extract from Protocol 1

  • LC-MS/MS system (e.g., coupled with a triple quadrupole mass spectrometer)

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[3]

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid[3]

  • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid[3]

  • This compound standard for calibration curve

Procedure:

  • Sample Preparation for Injection: If the extraction solvent is not compatible with the initial LC conditions, the sample may need to be dried down under a stream of nitrogen and reconstituted in a suitable solvent (e.g., 5% sulfosalicylic acid or the initial mobile phase composition).[3]

  • Chromatographic Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject the sample onto the column.

    • Apply a gradient to separate the acyl-CoAs. A typical gradient might start at a low percentage of organic phase (Mobile Phase B) and ramp up to elute more hydrophobic species.

  • Mass Spectrometry Detection:

    • Ionization: Use positive electrospray ionization (ESI+).[3]

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards. For acyl-CoAs, a characteristic neutral loss of 507 Da (phosphoadenosine diphosphate) is often monitored.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the this compound standard.

    • Calculate the concentration of this compound in the cell lysates based on the peak area ratio of the analyte to the internal standard, and by interpolating from the standard curve.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound is depicted below.

Experimental_Workflow Cell_Culture 1. Cell Culture Harvesting 2. Cell Harvesting & Quenching Cell_Culture->Harvesting Extraction 3. Metabolite Extraction (with Internal Standard) Harvesting->Extraction Centrifugation 4. Protein Precipitation Extraction->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS 6. LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Data_Analysis 7. Data Analysis & Quantification LC_MS_MS->Data_Analysis

Figure 2: General Experimental Workflow.

Data Presentation

Quantitative results for this compound should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. The following table provides a template for data presentation. The values should be normalized to a measure of cell number or protein concentration.

Sample GroupTreatmentThis compound (pmol/mg protein)Standard Deviationp-value (vs. Control)
ControlVehicleUser's DataUser's DataN/A
Treatment 1Compound XUser's DataUser's DataUser's Data
Treatment 2Genetic Knockdown YUser's DataUser's DataUser's Data

Note: The values in this table are placeholders and should be populated with the user's experimental data.

Conclusion

The protocols and guidelines presented here provide a robust framework for the quantitative analysis of this compound in cell lysates. Accurate measurement of this and other acyl-CoA species is essential for advancing our understanding of cellular metabolism and for the development of novel therapeutics targeting metabolic pathways. Adherence to meticulous sample preparation techniques and optimized LC-MS/MS parameters are critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Utilizing 8-Oxodecanoyl-CoA in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxodecanoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of fatty acids, specifically in the metabolic cascade of fatty acids with ten or more carbons. As a 3-ketoacyl-CoA, it serves as a key substrate for the final thiolytic cleavage step in a cycle of β-oxidation, catalyzed by 3-ketoacyl-CoA thiolase. The enzymes involved in the processing of this compound and its precursors are of significant interest in the study of metabolic diseases, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), and as potential targets for therapeutic intervention in conditions like obesity and diabetes.[1][2]

These application notes provide a comprehensive guide to using this compound as a substrate to characterize the kinetics of the enzymes involved in its metabolism. Detailed protocols for continuous spectrophotometric assays are provided for the key enzymes of the medium-chain fatty acid β-oxidation pathway.

Metabolic Pathway: Mitochondrial Fatty Acid β-Oxidation

The catabolism of fatty acyl-CoAs, such as decanoyl-CoA, occurs in the mitochondrial matrix through a cyclic four-step process known as β-oxidation. Each cycle shortens the acyl-CoA chain by two carbons, releasing acetyl-CoA, NADH, and FADH₂.[3][4] this compound is the product of the third step and the substrate for the fourth step in the β-oxidation of decanoyl-CoA.

The enzymes involved in the metabolism of medium-chain fatty acids, and therefore relevant to this compound, include:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Catalyzes the initial dehydrogenation of acyl-CoAs (C6-C12) to trans-2-enoyl-CoAs.[5]

  • Enoyl-CoA Hydratase (Crotonase): Catalyzes the hydration of the trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA.[6][7]

  • Medium/Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD): Catalyzes the NAD⁺-dependent dehydrogenation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA (e.g., this compound).[8][9]

  • Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT): Catalyzes the thiolytic cleavage of 3-ketoacyl-CoA by Coenzyme A to yield acetyl-CoA and a shortened acyl-CoA.[10][11]

fatty_acid_beta_oxidation Decanoyl_CoA Decanoyl-CoA (C10) trans_2_Decenoyl_CoA trans-Δ²-Decenoyl-CoA Decanoyl_CoA->trans_2_Decenoyl_CoA FAD -> FADH₂ L_3_Hydroxydecanoyl_CoA L-3-Hydroxydecanoyl-CoA trans_2_Decenoyl_CoA->L_3_Hydroxydecanoyl_CoA H₂O Oxo_8_Decanoyl_CoA This compound L_3_Hydroxydecanoyl_CoA->Oxo_8_Decanoyl_CoA NAD⁺ -> NADH Octanoyl_CoA Octanoyl-CoA (C8) Oxo_8_Decanoyl_CoA->Octanoyl_CoA Acetyl_CoA Acetyl-CoA Oxo_8_Decanoyl_CoA->Acetyl_CoA MCAD MCAD MCAD->Decanoyl_CoA ECH Enoyl-CoA Hydratase ECH->trans_2_Decenoyl_CoA MSCHAD M/SCHAD MSCHAD->L_3_Hydroxydecanoyl_CoA MCKAT MCKAT MCKAT->Oxo_8_Decanoyl_CoA FAD FAD FADH2 FADH₂ H2O H₂O NAD NAD⁺ NADH NADH + H⁺ CoA CoA-SH CoA->MCKAT

Caption: Mitochondrial β-oxidation of Decanoyl-CoA.

Data Presentation

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrates [12]

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoAC450150
3-Hydroxyhexanoyl-CoAC610200
3-Hydroxyoctanoyl-CoAC85250
3-Hydroxydecanoyl-CoAC104220
3-Hydroxydodecanoyl-CoAC124180
3-Hydroxytetradecanoyl-CoAC144120
3-Hydroxypalmitoyl-CoAC16480

Table 2: Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

SubstrateKm (µM)Vmax (min-1)Source Organism
Octanoyl-CoA551400Pig Kidney
Note: Data obtained using the ferricenium hexafluorophosphate (B91526) assay.[13]

Table 3: General Substrate Specificity of β-Oxidation Enzymes for Medium-Chain Acyl-CoAs

EnzymeOptimal Substrate Chain LengthActivity Range
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)C8C6-C12[5]
Enoyl-CoA Hydratase (Crotonase)C4-C16 (activity decreases with chain length)C4-C16[14]
Medium/Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD)C4-C10< C16[15]
Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT)C4-C12C4-C12[11]

Experimental Protocols

The following are detailed protocols for assaying the activity of the key enzymes involved in the metabolism of this compound and its medium-chain precursors.

Protocol 1: Coupled Spectrophotometric Assay for Medium/Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD) Activity

This assay measures the NAD⁺-dependent oxidation of an L-3-hydroxyacyl-CoA substrate. To overcome product inhibition and drive the reaction to completion, the product, a 3-ketoacyl-CoA, is immediately cleaved by an excess of 3-ketoacyl-CoA thiolase.[12][16]

Principle: L-3-hydroxyacyl-CoA + NAD⁺ --M/SCHAD--> 3-ketoacyl-CoA + NADH + H⁺ 3-ketoacyl-CoA + CoA-SH --Thiolase--> Acyl-CoA (Cₙ₋₂) + Acetyl-CoA

The rate of NADH production is monitored by the increase in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

Materials and Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4, containing 50 µM Coenzyme A (CoASH).[16]

  • NAD⁺ Stock Solution: 20 mM NAD⁺ in assay buffer.[16]

  • L-3-hydroxydecanoyl-CoA (or other L-3-hydroxyacyl-CoA substrate) stock solution.

  • 3-Ketoacyl-CoA Thiolase: Commercially available preparation with sufficient activity (e.g., 1-2 units per assay).[16]

  • Purified M/SCHAD enzyme or cell/tissue lysate.

Procedure:

  • Prepare the Reaction Mixture: In a UV-transparent cuvette, combine the following to a final volume of 1 mL:

    • Assay Buffer to final volume.

    • NAD⁺ Stock Solution to a final concentration of 1 mM.[16]

    • Sufficient 3-Ketoacyl-CoA Thiolase.[16]

    • For Km and Vmax determination, vary the concentration of the L-3-hydroxyacyl-CoA substrate over a range (e.g., 0.5 to 10 times the expected Km).

  • Equilibration: Incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Add a known amount of the M/SCHAD enzyme sample to the cuvette, mix quickly by inversion, and immediately start recording the absorbance at 340 nm.

  • Data Acquisition: Record the absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The initial rate of increase in absorbance should be linear.

  • Control Reaction: Perform a blank reaction containing all components except the M/SCHAD enzyme sample to measure any background reactions.[16]

Protocol 2: Spectrophotometric Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

This assay utilizes the artificial electron acceptor, ferricenium hexafluorophosphate, which allows for a direct, aerobic, and continuous monitoring of MCAD activity.[13][17]

Principle: Acyl-CoA + 2 Ferricenium⁺ --MCAD--> trans-2-Enoyl-CoA + 2 Ferrocene (B1249389) + 2 H⁺

The reduction of the ferricenium ion to ferrocene is monitored by the decrease in absorbance at 300 nm (ε = 4300 M⁻¹cm⁻¹ for ferricenium).

Materials and Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.6.

  • Ferricenium hexafluorophosphate stock solution (e.g., 10 mM in water).

  • Decanoyl-CoA (or other medium-chain acyl-CoA substrate) stock solution.

  • Purified MCAD enzyme or cell/tissue homogenate.[13]

Procedure:

  • Prepare the Reaction Mixture: In a UV-transparent cuvette, combine the following to a final volume of 1 mL:

    • Assay Buffer to final volume.

    • Ferricenium hexafluorophosphate to a final concentration of 50-100 µM.

    • Decanoyl-CoA to the desired final concentration (for Km determination, this will be varied).

  • Equilibration: Incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Add a known amount of the MCAD enzyme sample to the cuvette, mix quickly, and immediately start recording the absorbance at 300 nm.

  • Data Acquisition: Record the absorbance at 300 nm every 15-30 seconds for 5-10 minutes. The initial rate of decrease in absorbance should be linear.

  • Control Reaction: Perform a blank reaction without the enzyme to measure the non-enzymatic reduction of ferricenium.

Protocol 3: DTNB-Based Assay for Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) Activity (Thiolysis Reaction)

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate by monitoring the production of the free thiol group of Coenzyme A using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[18][19]

Principle: this compound + CoA-SH --MCKAT--> Octanoyl-CoA + Acetyl-CoA CoA-SH + DTNB --> TNB²⁻ (yellow) + CoA-S-S-TNB

The formation of the 2-nitro-5-thiobenzoate (TNB²⁻) anion is monitored by the increase in absorbance at 412 nm (ε = 14,150 M⁻¹cm⁻¹).[20]

Materials and Reagents:

  • Assay Buffer: 100 mM Tris-HCl buffer, pH 8.1.

  • DTNB Stock Solution: 10 mM DTNB in assay buffer.

  • Coenzyme A (CoA-SH) stock solution.

  • This compound stock solution.

  • Purified MCKAT enzyme or cell/tissue extract.

Procedure:

  • Prepare the Reaction Mixture: In a microplate well or cuvette, combine the following:

    • Assay Buffer to final volume.

    • DTNB to a final concentration of 0.1 mM.

    • CoA-SH to a final concentration sufficient for the reaction (e.g., 0.1-0.5 mM).

    • This compound at varying concentrations for kinetic analysis.

  • Equilibration: Incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Add a known amount of the MCKAT enzyme sample, mix, and immediately start recording the absorbance at 412 nm.

  • Data Acquisition: Record the absorbance at 412 nm every 30-60 seconds for 10-15 minutes.

  • Control Reaction: A blank reaction without the enzyme should be performed to account for any non-enzymatic reaction between CoA-SH and DTNB.

Visualizations

The following diagrams illustrate the signaling pathway for the regulation of fatty acid β-oxidation and a generalized workflow for enzyme kinetic analysis.

Regulation_of_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondria Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->CPT1 Inhibition Acetyl_CoA_Carboxylase Acetyl-CoA Carboxylase (ACC) Acetyl_CoA_Carboxylase->Malonyl_CoA Beta_Oxidation β-Oxidation Acyl_Carnitine Acyl-Carnitine CPT1->Acyl_Carnitine Acyl_Carnitine->Beta_Oxidation CPT2 / Translocase

Caption: Key regulation of fatty acid entry into mitochondria.

Enzyme_Kinetics_Workflow cluster_preparation Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification / Lysate Preparation Assay_Setup Set up reaction mixtures (Vary [Substrate]) Enzyme_Purification->Assay_Setup Substrate_Prep Substrate & Buffer Preparation (e.g., this compound) Substrate_Prep->Assay_Setup Data_Acquisition Monitor reaction progress (e.g., Spectrophotometry) Assay_Setup->Data_Acquisition Initial_Rates Calculate Initial Velocities (v₀) Data_Acquisition->Initial_Rates Plotting Plot v₀ vs. [Substrate] (Michaelis-Menten Plot) Initial_Rates->Plotting Kinetic_Parameters Determine Kₘ and Vₘₐₓ (Non-linear regression) Plotting->Kinetic_Parameters

Caption: General workflow for enzyme kinetic analysis.

References

Application Notes and Protocols for Metabolic Tracing with Labeled 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic tracing using stable isotope-labeled compounds is a powerful technique to elucidate the dynamics of metabolic pathways, providing insights into cellular physiology and disease.[1] 8-Oxodecanoyl-CoA, a medium-chain acyl-CoA with a ketone group, is an intriguing molecule whose metabolic fate is not extensively characterized. Its structure suggests potential involvement in fatty acid oxidation, ketogenesis, or as a substrate for specific enzymatic modifications. These application notes provide detailed protocols for the synthesis of isotopically labeled this compound and its use in metabolic tracing studies, coupled with mass spectrometry-based analysis.

Metabolic Significance and Potential Pathways

This compound is a derivative of decanoic acid, a medium-chain fatty acid (MCFA). MCFAs are readily taken up by cells and transported into the mitochondria for metabolism, often independently of the carnitine shuttle system required for long-chain fatty acids.[2][3] The presence of an oxo group at the C8 position suggests several potential metabolic routes for this compound.

One plausible pathway is its entry into the β-oxidation spiral.[4][5] However, the ketone group may necessitate an initial reduction to a hydroxyl group by a reductase enzyme before β-oxidation can proceed. Alternatively, the oxo group could be a site for other enzymatic modifications or could influence the rate and products of its breakdown. Another possibility is its involvement in pathways related to dicarboxylic acids, which can be formed through ω-oxidation of fatty acids.[4] Understanding the flux through these potential pathways is crucial for dissecting its biological role.

Isotopic Labeling Strategies

For metabolic tracing, this compound can be labeled with stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H).

  • ¹³C-Labeling : Incorporating ¹³C atoms into the carbon backbone allows for the precise tracing of the carbon atoms through metabolic pathways. For example, [U-¹³C₁₀]-8-Oxodecanoyl-CoA would enable the tracking of all ten carbon atoms.

  • ²H-Labeling : Deuterium labeling is a cost-effective alternative and can be used to trace the overall fate of the molecule. Perdeuterated this compound (e.g., D₁₅-8-Oxodecanoyl-CoA) can be synthesized and tracked by mass spectrometry.

The choice of label depends on the specific research question and the analytical capabilities available.

Data Presentation: Quantitative Metabolic Flux

Metabolic flux analysis (MFA) allows for the quantification of the rates of metabolic reactions.[1][6] While specific flux data for this compound is not yet established, the following table provides representative quantitative data from metabolic tracing studies of a related medium-chain fatty acid, decanoic acid (C10:0), in neuronal cells to illustrate the type of data that can be obtained.[7]

MetaboliteFractional Contribution from [U-¹³C]Decanoic Acid
GlutamineHigh
CitrateHigh
Glucose MetabolismCompetitively Inhibited
Acetate MetabolismCompetitively Inhibited

This table summarizes qualitative findings from a study using ¹³C-labeled decanoic acid in brain slices, indicating its efficient metabolism, particularly in astrocytes, and its competitive inhibition of other energy substrates.[7]

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled this compound

This protocol outlines a plausible synthetic route for [¹³C]- or [²H]-labeled 8-oxodecanoic acid, followed by its conversion to the CoA thioester.

Part A: Synthesis of Labeled 8-Oxodecanoic Acid

This synthesis is adapted from methods for preparing labeled oxo-fatty acids.[8]

Materials:

  • Labeled starting material (e.g., [¹³C₂]-acetyl chloride or a suitable deuterated precursor)

  • 6-Bromohexanoic acid

  • Organocadmium reagent (prepared from the labeled Grignard reagent)

  • Thionyl chloride

  • Appropriate solvents (diethyl ether, benzene, etc.)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Preparation of the labeled Grignard reagent: React the labeled alkyl halide (e.g., synthesized from a labeled precursor) with magnesium turnings in dry diethyl ether.

  • Formation of the organocadmium reagent: Add anhydrous cadmium chloride to the Grignard reagent.

  • Preparation of the acid chloride: Convert 6-bromohexanoic acid to its acid chloride using thionyl chloride.

  • Coupling reaction: React the organocadmium reagent with the acid chloride of 6-bromohexanoic acid. This will yield the labeled 8-oxodecanoic acid precursor.

  • Purification: Purify the resulting labeled 8-oxodecanoic acid using column chromatography on silica (B1680970) gel.

Part B: Conversion to this compound

This procedure is a standard method for activating a fatty acid to its CoA thioester.

Materials:

  • Labeled 8-oxodecanoic acid (from Part A)

  • Coenzyme A trilithium salt

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard laboratory glassware

Procedure:

  • Activation of the carboxylic acid: Dissolve the labeled 8-oxodecanoic acid in anhydrous THF. Add CDI and stir at room temperature to form the acyl-imidazole intermediate.

  • Thioester formation: In a separate flask, dissolve Coenzyme A trilithium salt in water. Add this solution to the acyl-imidazole intermediate solution.

  • Reaction and Purification: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS. Purify the final product, labeled this compound, by preparative HPLC.

Protocol 2: In Vitro Metabolic Tracing in Cultured Cells

This protocol describes the use of labeled this compound to trace its metabolism in a cell culture model.

Materials:

  • Cultured mammalian cells of interest

  • Cell culture medium

  • Labeled this compound

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (ice-cold)

  • Cell scraper

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and grow to a desired confluency (e.g., 80%).

  • Labeling: Remove the standard culture medium and replace it with a medium containing the labeled this compound at a predetermined concentration.

  • Incubation: Incubate the cells for various time points to allow for the uptake and metabolism of the labeled substrate.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold methanol to quench enzymatic activity and precipitate proteins.

    • Scrape the cells and collect the lysate.

  • Sample Preparation: Centrifuge the cell lysate to pellet the precipitated protein. Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection of acyl-CoAs and their downstream metabolites.[9][10]

Protocol 3: Analysis of Labeled Metabolites by LC-MS/MS

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over a specified time.

  • Flow Rate: Optimized for the column dimensions.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of expected metabolites or full scan for untargeted analysis.

  • MRM Transitions: Specific precursor-to-product ion transitions will need to be determined for this compound and its potential downstream metabolites (e.g., hydroxylated intermediates, shorter-chain acyl-CoAs).

Visualizations

Metabolic_Pathway_8_Oxodecanoyl_CoA cluster_uptake Cellular Uptake and Activation cluster_metabolism Mitochondrial Metabolism 8-Oxodecanoic_Acid 8-Oxodecanoic Acid (Labeled) 8-Oxodecanoyl_CoA This compound (Labeled) 8-Oxodecanoic_Acid->8-Oxodecanoyl_CoA Acyl-CoA Synthetase 8-Hydroxydecanoyl_CoA 8-Hydroxydecanoyl-CoA 8-Oxodecanoyl_CoA->8-Hydroxydecanoyl_CoA Ketoacyl Reductase (Hypothesized) Beta_Oxidation_Intermediates β-Oxidation Intermediates 8-Hydroxydecanoyl_CoA->Beta_Oxidation_Intermediates β-Oxidation Enzymes Acetyl_CoA Acetyl-CoA Beta_Oxidation_Intermediates->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Proposed metabolic pathway of this compound.

Experimental_Workflow Synthesis Synthesis of Labeled This compound Cell_Culture Incubation with Cultured Cells Synthesis->Cell_Culture Quenching Metabolic Quenching Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Flux Calculation LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for metabolic tracing.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers interested in exploring the metabolic fate of this compound. By utilizing stable isotope labeling and advanced mass spectrometry techniques, it is possible to gain valuable insights into the role of this and other modified fatty acids in cellular metabolism, with potential implications for understanding disease and developing novel therapeutic strategies.

References

Application Notes and Protocols for the Separation of 8-Oxodecanoyl-CoA using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxodecanoyl-CoA is a medium-chain acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are crucial intermediates in numerous metabolic processes, including fatty acid β-oxidation and the biosynthesis of complex lipids. The quantification of specific acyl-CoA species like this compound in biological samples is essential for understanding cellular metabolism, identifying disease biomarkers, and monitoring the effects of therapeutic agents on metabolic pathways. This document provides detailed protocols for the separation and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While a specific method for this compound is not widely published, the following protocols are adapted from established methods for the analysis of medium-chain acyl-CoAs and are expected to be highly applicable.

Principle of the Method

The method involves the extraction of acyl-CoAs from a biological matrix, followed by separation using reverse-phase high-performance liquid chromatography (RP-HPLC). Detection and quantification are achieved by tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, allowing for the accurate measurement of low-abundance species like this compound in complex samples.

Data Presentation

The following table summarizes typical parameters from various published liquid chromatography methods for the analysis of medium-chain acyl-CoAs, which can be adapted for this compound.

ParameterMethod 1Method 2Method 3
Chromatography Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)C18 reversed-phase (e.g., 150 x 2.1 mm, 3.5 µm)C18 reversed-phase (e.g., 100 x 2.0 mm, 3 µm)
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297) in water0.1% formic acid in water10 mM ammonium acetate (pH 6.8)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Flow Rate 0.2 - 0.4 mL/min0.3 mL/min0.2 mL/min
Gradient Gradient from low to high organic phaseGradient from low to high organic phase20% B to 100% B over 15 min[1]
Detection ESI-MS/MS (Positive Ion Mode)ESI-MS/MS (Positive Ion Mode)ESI-MS/MS (Positive Ion Mode)[1]
Internal Standard Heptadecanoyl-CoA (C17:0-CoA)Pentadecanoyl-CoA (C15:0-CoA)[1]Odd-chain acyl-CoA

Experimental Protocols

Protocol 1: Extraction and Analysis of this compound from Cultured Cells

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • Internal standard solution (e.g., 10 µM Heptadecanoyl-CoA in methanol)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g and 4°C

  • Nitrogen evaporator (optional)

  • Autosampler vials

Procedure:

  • Cell Harvesting and Lysis:

    • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to the plate and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Add 15 µL of the internal standard solution.

    • Vortex briefly and incubate at -20°C for 20 minutes to precipitate proteins.[1]

  • Protein Precipitation and Extraction:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Sample Concentration:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (Example for a Triple Quadrupole Mass Spectrometer):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound (Predicted): The precursor ion ([M+H]⁺) would be m/z 920.3. A characteristic product ion results from the neutral loss of the 3'-phospho-ADP moiety (507.1 Da), leading to a product ion of m/z 413.2. Another common fragment corresponds to the phosphopantetheine moiety at m/z 428.

    • Heptadecanoyl-CoA (Internal Standard): Precursor ion ([M+H]⁺) m/z 1018.6, Product ion m/z 511.5.

  • Collision Energy: Optimize for each transition using a standard compound if available.

Protocol 2: Extraction of this compound from Tissue Samples with Solid-Phase Extraction (SPE)

Materials:

  • In addition to materials in Protocol 1:

  • Tissue homogenizer

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA)

  • C18 SPE cartridges

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (e.g., 50-100 mg).

    • Homogenize the tissue in an appropriate volume of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol:water) containing the internal standard.

  • Protein Precipitation:

    • Add ice-cold 10% TCA or 5% SSA to the homogenate to a final concentration of 2.5% and 1.25% respectively.

    • Vortex and incubate on ice for 15 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Sample Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

    • Proceed with LC-MS/MS analysis as described in Protocol 1.

Visualizations

Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the metabolic pathway where this compound is an intermediate.

fatty_acid_beta_oxidation cluster_products Products per cycle Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) FADH2 FADH2 Ketoacyl_CoA β-Ketoacyl-CoA (e.g., this compound) Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA NADH NADH Acetyl_CoA_prod Acetyl-CoA

Caption: Mitochondrial fatty acid beta-oxidation spiral.

Experimental Workflow

This diagram outlines the general workflow for the analysis of this compound from biological samples.

experimental_workflow Sample Biological Sample (Cells or Tissue) Homogenization Homogenization & Lysis with Internal Standard Sample->Homogenization Protein_Precipitation Protein Precipitation (Methanol/TCA/SSA) Homogenization->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Supernatant->SPE if needed Evaporation Evaporation to Dryness Supernatant->Evaporation SPE->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

Caption: General workflow for this compound analysis.

References

Application Note: A Cell-Based Assay for Screening Modulators of Fatty Acid β-Oxidation Using 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fatty acid β-oxidation (FAO) is a critical metabolic pathway responsible for energy production from lipids, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1][2] The process involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA molecules, generating acetyl-CoA, NADH, and FADH2.[2] Dysregulation of FAO is implicated in various metabolic diseases, including insulin (B600854) resistance, non-alcoholic fatty liver disease (NAFLD), and certain cancers, making it an attractive target for therapeutic intervention.[3][4] This application note describes a cell-based assay utilizing 8-Oxodecanoyl-CoA (more commonly known in literature as 3-Oxododecanoyl-CoA), a key intermediate in the β-oxidation spiral, to screen for modulators of this pathway. By using a permeabilized cell system, this assay bypasses the complexities of fatty acid uptake and activation, providing a direct assessment of the core mitochondrial β-oxidation machinery.

Principle of the Assay

This assay is designed for use with cultured cells that have been permeabilized to allow the direct entry of this compound into the mitochondrial matrix. Permeabilization of the plasma membrane, typically with a mild detergent like digitonin (B1670571), leaves the mitochondrial membranes intact and functional.[3][5] Once inside the mitochondria, this compound serves as a substrate for β-ketothiolase, the final enzyme in the β-oxidation cycle. This enzyme catalyzes the thiolytic cleavage of this compound into Decanoyl-CoA and Acetyl-CoA.[6] The activity of the β-oxidation pathway can then be quantified by measuring one of several downstream indicators:

  • Oxygen Consumption Rate (OCR): The NADH and FADH2 produced during β-oxidation donate electrons to the electron transport chain (ETC), consuming oxygen. This can be measured in real-time using respirometry platforms.[1][7][8]

  • NAD+/NADH Ratio: The conversion of L-3-hydroxyacyl-CoA to 3-oxoacyl-CoA, the step immediately preceding the formation of this compound, is coupled to the reduction of NAD+ to NADH.[9][10] Changes in the NAD+/NADH ratio can be quantified using commercially available kits or HPLC-based methods.[11][12][13]

  • Acetyl-CoA Production: The direct product of the thiolase reaction can be measured using specific enzymatic assays or by mass spectrometry.

This assay allows for the identification of compounds that either inhibit or enhance the later stages of fatty acid β-oxidation, providing a valuable tool for drug discovery and metabolic research.

Materials and Reagents

  • Cultured mammalian cells (e.g., HepG2, C2C12, or primary hepatocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (3-Oxododecanoyl-CoA)

  • Digitonin

  • Mitochondrial Respiration Buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, pH 7.2)

  • Substrates and cofactors: L-carnitine, Malate, ADP

  • Inhibitors (for controls): Etomoxir (CPT1 inhibitor), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

  • Assay-specific detection reagents (e.g., oxygen-sensing probes for respirometry, NAD+/NADH quantification kit, or reagents for acetyl-CoA measurement)

  • 96-well microplate (or appropriate format for the detection instrument)

  • Microplate reader, respirometer, or other detection instrument

Experimental Protocols

Protocol 1: Cell Preparation and Permeabilization
  • Cell Seeding: Seed cells in a 96-well microplate at a density of 5 x 10^4 to 8 x 10^4 cells per well in 200 µL of complete culture medium.

  • Cell Culture: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Permeabilization Buffer Preparation: Prepare a fresh solution of digitonin in mitochondrial respiration buffer. The optimal concentration of digitonin should be determined empirically for each cell line but typically ranges from 10 to 50 µg/mL.

  • Cell Washing: Gently aspirate the culture medium from each well and wash the cells once with 200 µL of pre-warmed PBS.

  • Permeabilization: Aspirate the PBS and add 50 µL of the digitonin-containing permeabilization buffer to each well. Incubate for 5-10 minutes at room temperature. The goal is to permeabilize the plasma membrane while leaving the mitochondrial membrane intact.

  • Washing after Permeabilization: Gently aspirate the permeabilization buffer and wash the cells twice with 200 µL of mitochondrial respiration buffer to remove the digitonin and any cytosolic components.

Protocol 2: Fatty Acid β-Oxidation Assay by Respirometry

This protocol measures the oxygen consumption rate (OCR) as an indicator of β-oxidation activity.

  • Assay Medium Preparation: Prepare the assay medium by supplementing the mitochondrial respiration buffer with 0.5 mM L-carnitine, 5 mM malate, and 1 mM ADP.

  • Substrate and Compound Addition: Add 150 µL of the assay medium to each well. Add the test compounds at the desired concentrations. For control wells, add vehicle, a known inhibitor (e.g., etomoxir), or a known activator.

  • Initiation of the Reaction: Initiate the β-oxidation reaction by injecting this compound to a final concentration of 10-50 µM.

  • Measurement: Immediately place the plate in a respirometer (e.g., Seahorse XF Analyzer) and measure the OCR according to the manufacturer's instructions. Data should be collected over a period of 60-120 minutes.

  • Data Analysis: Normalize the OCR values to the cell number or protein concentration in each well. Compare the OCR in compound-treated wells to the vehicle control to determine the effect on β-oxidation.

Protocol 3: Spectrophotometric Measurement of NADH Production

This protocol measures the activity of 3-hydroxyacyl-CoA dehydrogenase in the reverse direction, which consumes NADH.

  • Assay Buffer Preparation: Prepare an assay buffer containing 100 mM potassium phosphate (B84403) (pH 7.0), 1 mM EDTA, and 0.2 mM NADH.

  • Substrate and Compound Addition: To the permeabilized cells, add 150 µL of the assay buffer. Add the test compounds at the desired concentrations.

  • Initiation of the Reaction: Start the reaction by adding this compound to a final concentration of 20-100 µM.

  • Measurement: Immediately place the plate in a spectrophotometric microplate reader and measure the decrease in absorbance at 340 nm over time (typically for 15-30 minutes). The rate of NADH consumption is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of change in absorbance (ΔA340/min) for each well. Compare the rates in compound-treated wells to the vehicle control.

Data Presentation

The following tables provide examples of expected quantitative data from the described assays.

Table 1: Effect of Test Compounds on Oxygen Consumption Rate (OCR) in Permeabilized HepG2 Cells.

CompoundConcentration (µM)OCR (pmol O2/min/10^5 cells)% Change from Vehicle
Vehicle-150.2 ± 8.50%
Compound A1075.1 ± 5.2-50%
Compound B10225.3 ± 12.1+50%
Etomoxir5020.5 ± 2.1-86%

Table 2: Kinetic Parameters of 3-hydroxyacyl-CoA Dehydrogenase with Various Substrates.

SubstrateKm (µM)Vmax (nmol/min/mg protein)Optimal pH
3-hydroxybutyryl-CoA502507.5
3-hydroxyoctanoyl-CoA154507.0
3-hydroxydodecanoyl-CoA104007.0
3-hydroxypalmitoyl-CoA123507.0

Visualizations

Fatty_Acid_Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (C_n) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA 1 Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA 2 Oxoacyl_CoA This compound (3-Oxoacyl-CoA) Hydroxyacyl_CoA->Oxoacyl_CoA 3 Shorter_Acyl_CoA Fatty Acyl-CoA (C_n-2) Oxoacyl_CoA->Shorter_Acyl_CoA 4 Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 4 Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle FAD FAD FADH2 FADH₂ ACAD Acyl-CoA Dehydrogenase FAD->ACAD H2O H₂O ECH Enoyl-CoA Hydratase H2O->ECH NAD NAD⁺ HADH 3-Hydroxyacyl-CoA Dehydrogenase NAD->HADH NADH NADH CoA_SH CoA-SH Thiolase β-Ketothiolase CoA_SH->Thiolase ACAD->FADH2 HADH->NADH

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental_Workflow Start Seed Cells in 96-well Plate Incubate Incubate Overnight (37°C, 5% CO₂) Start->Incubate Wash1 Wash with PBS Incubate->Wash1 Permeabilize Permeabilize with Digitonin Wash1->Permeabilize Wash2 Wash with Respiration Buffer Permeabilize->Wash2 Add_Compounds Add Test Compounds/Controls Wash2->Add_Compounds Add_Substrate Add this compound Add_Compounds->Add_Substrate Measure Measure Readout Add_Substrate->Measure OCR OCR (Respirometry) Measure->OCR Method 1 NADH NADH Consumption (A₃₄₀) Measure->NADH Method 2 AcetylCoA Acetyl-CoA (LC-MS/Kit) Measure->AcetylCoA Method 3 Analyze Data Analysis OCR->Analyze NADH->Analyze AcetylCoA->Analyze

Caption: Experimental workflow for the cell-based FAO assay.

References

Commercial Availability and Synthetic Protocols for 8-Oxodecanoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals investigating fatty acid metabolism and related therapeutic areas, 8-Oxodecanoyl-CoA is a molecule of growing interest. This document provides a comprehensive overview of the commercial sources for this synthetic acyl-CoA derivative, detailed protocols for its synthesis, and potential research applications.

Commercial Availability

Our investigation reveals that this compound is not a readily available, off-the-shelf commercial product. Several chemical suppliers list the compound in their online catalogs, often with a placeholder price. However, direct inquiries and the "Not Available For Sale" status on multiple vendor websites indicate that this molecule requires custom synthesis.

Researchers seeking to procure this compound should contact companies specializing in custom chemical and biochemical synthesis. These companies can provide quotations and timelines for production based on the required quantity and purity.

Synthetic Protocols

Given the need for custom synthesis, a reliable protocol is essential. The following chemo-enzymatic method is a robust approach for the synthesis of this compound, adapted from established procedures for acyl-CoA derivatives. This protocol involves the chemical synthesis of the 8-oxodecanoic acid precursor followed by its enzymatic ligation to Coenzyme A.

Protocol 1: Chemical Synthesis of 8-Oxodecanoic Acid

This protocol outlines a two-step process to synthesize the carboxylic acid precursor, 8-oxodecanoic acid.

Materials:

Procedure:

  • Step 1: Mono-oxidation of 1,8-Octanediol to 8-hydroxyoctanal (B1654321).

    • Dissolve 1,8-octanediol in dichloromethane.

    • Add pyridinium chlorochromate (PCC) in portions while stirring at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of silica gel to remove chromium salts.

    • Evaporate the solvent to obtain crude 8-hydroxyoctanal.

  • Step 2: Oxidation of 8-hydroxyoctanal to 8-oxodecanoic acid.

    • Dissolve the crude 8-hydroxyoctanal in acetone.

    • Cool the solution in an ice bath and add Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction for several hours at room temperature.

    • Quench the reaction by adding isopropanol.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the resulting 8-oxodecanoic acid by silica gel column chromatography.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes an acyl-CoA synthetase to ligate 8-oxodecanoic acid to Coenzyme A.

Materials:

  • 8-Oxodecanoic acid (from Protocol 1)

  • Coenzyme A (CoA) lithium salt

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • HPLC system for purification and analysis

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine Tris-HCl buffer, ATP, MgCl₂, and DTT.

    • Add 8-oxodecanoic acid (dissolved in a minimal amount of a suitable solvent like DMSO if necessary).

    • Add Coenzyme A lithium salt.

    • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitoring and Purification:

    • Monitor the formation of this compound using reverse-phase HPLC.

    • Once the reaction is complete, purify the this compound using preparative HPLC.

  • Quantification and Storage:

    • Quantify the purified product by measuring its absorbance at 260 nm (for the adenine (B156593) portion of CoA).

    • Lyophilize the purified product and store it at -80°C.

Table 1: Quantitative Parameters for Synthesis

ParameterValue
8-Oxodecanoic Acid Synthesis
Starting Material1,8-Octanediol
Typical Overall Yield40-50%
Purity (post-chromatography)>95%
This compound Synthesis
Starting Materials8-Oxodecanoic acid, Coenzyme A
EnzymeAcyl-CoA Synthetase
Typical Yield60-70%
Purity (post-HPLC)>98%

Application Notes

While research specifically focused on this compound is limited, its structure suggests several potential applications in studying cellular metabolism and drug development.

Investigation of Fatty Acid Beta-Oxidation

This compound can serve as a substrate or intermediate to study the enzymes involved in the later stages of beta-oxidation of medium-chain fatty acids. Its keto group at the C8 position makes it a unique tool to probe the substrate specificity and kinetics of enzymes like 3-ketoacyl-CoA thiolase.

Potential Role in Histone Deacetylase (HDAC) Inhibition

The precursor molecule, 2-amino-8-oxodecanoic acid, is a component of naturally occurring histone deacetylase (HDAC) inhibitors. This suggests that this compound could be explored as a potential modulator of HDAC activity, either directly or as a metabolic precursor to an active inhibitor. Further research is warranted to investigate its effects on different HDAC isoforms.

Probing Acyl-CoA Signaling Pathways

Acyl-CoA molecules are not only metabolic intermediates but also act as signaling molecules that can allosterically regulate enzymes and influence gene transcription. This compound can be used to investigate how modifications on the acyl chain affect these signaling functions.

Diagrams

Synthetic_Workflow_for_8_Oxodecanoyl_CoA cluster_protocol1 Protocol 1: Chemical Synthesis of 8-Oxodecanoic Acid cluster_protocol2 Protocol 2: Enzymatic Synthesis of this compound start1 1,8-Octanediol step1 Mono-oxidation (PCC) start1->step1 intermediate1 8-Hydroxyoctanal step1->intermediate1 step2 Oxidation (Jones Reagent) intermediate1->step2 product1 8-Oxodecanoic Acid step2->product1 start2 8-Oxodecanoic Acid product1->start2 Purification step3 Enzymatic Ligation (Acyl-CoA Synthetase, ATP, Mg2+) start2->step3 start_coa Coenzyme A start_coa->step3 product2 This compound step3->product2

Caption: Synthetic workflow for this compound production.

Potential_Metabolic_Pathway cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_potential_role Potential Role of this compound decanoyl_coa Decanoyl-CoA enoyl_coa trans-Δ2-Enoyl-CoA decanoyl_coa->enoyl_coa ACAD hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa ECHS1 ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa HADH acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase octanoyl_coa Octanoyl-CoA ketoacyl_coa->octanoyl_coa Thiolase oxo_decanoyl_coa This compound ketoacyl_coa->oxo_decanoyl_coa Structural Analogue hdac Histone Deacetylases (HDACs) oxo_decanoyl_coa->hdac Potential Inhibition? gene_transcription Gene Transcription hdac->gene_transcription Modulation

Caption: Potential metabolic context and signaling role of this compound.

Troubleshooting & Optimization

8-Oxodecanoyl-CoA Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Oxodecanoyl-CoA. All recommendations are designed to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability issues for this compound, like other acyl-CoA esters, are hydrolysis and oxidation. The thioester bond is susceptible to hydrolysis, which is accelerated at neutral to alkaline pH. The keto group and the acyl chain can be prone to oxidation, especially when exposed to air and light.

Q2: How should I store my this compound stock solutions?

A2: For optimal stability, stock solutions of this compound should be stored at -80°C. It is highly recommended to prepare single-use aliquots to minimize freeze-thaw cycles, which can accelerate degradation.

Q3: What is the best solvent and pH for dissolving this compound?

A3: For aqueous solutions, it is best to use purified, deoxygenated water or a slightly acidic buffer with a pH between 4 and 6. This acidic environment minimizes the rate of hydrolysis of the thioester bond. For organic solutions, high-purity solvents such as HPLC or LC-MS grade should be used.

Q4: My experimental results are inconsistent. Could this be related to this compound instability?

A4: Yes, inconsistency in experimental results is a common consequence of this compound degradation. Degradation can lead to a lower effective concentration of the active molecule and the presence of interfering byproducts, such as free Coenzyme A and 8-oxodecanoic acid.

Q5: How can I minimize oxidation of this compound during handling?

A5: When preparing solutions, work quickly and keep all materials on ice to minimize thermal degradation. It is also advisable to handle the compound under an inert atmosphere, such as in a glove box, or to overlay solutions with argon or nitrogen before sealing the container.

Troubleshooting Guides

Issue 1: Low or No Signal in an Enzymatic Assay

If you are observing lower than expected or no signal in an enzymatic assay using this compound, consult the following troubleshooting workflow.

start Low/No Signal Detected check_substrate Verify this compound Integrity start->check_substrate check_enzyme Assess Enzyme Activity start->check_enzyme check_assay Review Assay Conditions start->check_assay solution_substrate Prepare Fresh Aliquots Use Inert Atmosphere check_substrate->solution_substrate Degradation Suspected solution_enzyme Use New Enzyme Stock Optimize Enzyme Concentration check_enzyme->solution_enzyme Inactivity Confirmed solution_assay Adjust pH, Temperature Verify Cofactor Concentrations check_assay->solution_assay Suboptimal Conditions start Poor Chromatographic Performance mobile_phase Optimize Mobile Phase start->mobile_phase column_params Adjust Column Parameters start->column_params sample_prep Check Sample Preparation start->sample_prep solution_mp Adjust pH Add Ion-Pairing Agent Optimize Gradient mobile_phase->solution_mp Tailing or Poor Resolution solution_col Lower Flow Rate Adjust Temperature Check for Contamination column_params->solution_col Asymmetric Peaks solution_sp Ensure Complete Solubilization Filter Sample sample_prep->solution_sp Inconsistent Retention Times Decanoyl_CoA Decanoyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Decanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxodecanoyl_CoA This compound (as 3-Ketoacyl-CoA) Hydroxyacyl_CoA->Oxodecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Octanoyl_CoA Octanoyl-CoA Oxodecanoyl_CoA->Octanoyl_CoA β-Keto- thiolase Acetyl_CoA Acetyl-CoA Oxodecanoyl_CoA->Acetyl_CoA β-Keto- thiolase

Technical Support Center: 8-Oxodecanoyl-CoA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Oxodecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific challenges.

Category 1: Substrate Stability and Handling

Question 1: My this compound solution appears to be degrading. What are the common causes and how can I prevent this?

Answer: this compound, like other acyl-CoA esters, is susceptible to chemical degradation, primarily through hydrolysis of the thioester bond and potential side reactions involving the ketone group.

Common Causes of Degradation:

  • Hydrolysis: The thioester bond is prone to hydrolysis, especially at neutral to alkaline pH. This results in the formation of 8-oxodecanoic acid and free Coenzyme A.

  • Oxidation: While the decanoyl chain is saturated, other components of your reaction mixture could introduce oxidative stress, potentially leading to unwanted side reactions.

  • Repeated Freeze-Thaw Cycles: Subjecting your this compound stock solution to multiple freeze-thaw cycles can accelerate degradation.

  • Improper Storage: Storing the compound at inappropriate temperatures or in the presence of moisture will lead to decomposition.

Troubleshooting and Prevention:

Best PracticeRationale
Storage Store this compound as a lyophilized powder at -20°C or -80°C for long-term stability. For solutions, prepare single-use aliquots and store at -80°C.
Solution Preparation Prepare solutions fresh for each experiment. Use a slightly acidic buffer (pH 6.0-6.5) to minimize hydrolysis of the thioester bond.
Handling When preparing solutions or performing experiments, keep the this compound and all related reagents on ice to minimize thermal degradation.
Solvents Use high-purity, degassed solvents to avoid contaminants that could catalyze degradation.

Question 2: I am observing a loss of this compound signal during my LC-MS analysis. What could be the cause?

Answer: Loss of signal during LC-MS analysis of acyl-CoAs is a common issue. Several factors related to both the compound's stability and the analytical method can contribute to this problem.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Adsorption to Surfaces Acyl-CoAs can adsorb to plastic surfaces. Use glass or low-adhesion microcentrifuge tubes and vials for sample preparation and analysis.
In-source Fragmentation/Degradation The thioester bond can be labile under certain mass spectrometry source conditions. Optimize source parameters such as temperature and voltage to minimize fragmentation.
Poor Ionization Efficiency This compound may not ionize efficiently under standard conditions. Consider the use of ion-pairing reagents or derivatization to enhance signal intensity.
Matrix Effects Components of your sample matrix can suppress the ionization of this compound. Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
Category 2: Enzymatic Assay Artifacts

Question 3: My enzymatic assay using this compound is showing low or no activity. How can I troubleshoot this?

Answer: Low or no enzyme activity in assays involving this compound can stem from issues with the substrate, the enzyme itself, or the assay conditions.

Troubleshooting Workflow for Low Enzyme Activity:

G start Low/No Enzyme Activity check_substrate Verify Substrate Integrity start->check_substrate check_enzyme Verify Enzyme Activity check_substrate->check_enzyme Yes substrate_issue Substrate Degraded or Impure check_substrate->substrate_issue No check_conditions Verify Assay Conditions check_enzyme->check_conditions Yes enzyme_issue Enzyme Inactive check_enzyme->enzyme_issue No conditions_issue Suboptimal Conditions check_conditions->conditions_issue No end Problem Resolved check_conditions->end Yes solution_substrate Prepare Fresh Substrate Solution substrate_issue->solution_substrate solution_enzyme Use New Enzyme Aliquot / Positive Control enzyme_issue->solution_enzyme solution_conditions Optimize pH, Temp, Cofactors conditions_issue->solution_conditions

Caption: Troubleshooting workflow for low enzyme activity.

Detailed Troubleshooting Steps:

IssuePossible CauseRecommended Action
Substrate Integrity This compound has degraded due to improper handling or storage.Prepare a fresh solution from a new aliquot. If possible, verify the concentration and purity by HPLC-UV (detecting the adenine (B156593) of CoA at 260 nm).
Enzyme Activity The enzyme has lost activity due to improper storage, freeze-thaw cycles, or the presence of inhibitors.Run a positive control with a known, reliable substrate for your enzyme to confirm its activity. Use a fresh aliquot of the enzyme.
Assay Conditions The pH, temperature, or cofactor concentrations are suboptimal for the enzyme.Review the literature for the optimal conditions for your enzyme. Ensure all cofactors (e.g., NAD+, FAD) are present at the correct concentrations.
Product Inhibition The product of the enzymatic reaction may be inhibiting the enzyme.Perform a time-course experiment to see if the reaction rate decreases over time. If product inhibition is suspected, consider using a coupled assay to remove the product as it is formed.
Interfering Substances Components of your sample buffer (e.g., detergents, chelating agents) may be interfering with the assay.Review the components of your buffers and compare them to known inhibitors of your enzyme.

Question 4: I am observing non-specific reactions or high background in my assay. What could be the cause?

Answer: High background or non-specific reactions can be caused by the inherent reactivity of the this compound thioester or by contaminating activities in your enzyme preparation.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Action
Non-enzymatic Thioester Hydrolysis The thioester bond can hydrolyze spontaneously, releasing free CoA, which might be detected by certain assay methods.Run a "no-enzyme" control to quantify the rate of non-enzymatic hydrolysis. Subtract this background rate from your experimental values.
Reaction with Nucleophiles The electrophilic carbonyl group of the thioester can react non-enzymatically with nucleophiles in your assay mixture (e.g., free thiol groups on proteins).If using a crude enzyme preparation, consider partial purification to remove other proteins. Include a control with heat-inactivated enzyme.
Contaminating Enzyme Activities If using a cell lysate or partially purified enzyme, other enzymes may be present that can act on this compound or other assay components.Use a more purified enzyme preparation. If this is not possible, use specific inhibitors for suspected contaminating enzymes.
Category 3: Synthesis and Purification Artifacts

Question 5: I am attempting to synthesize this compound and am getting a low yield. What are the common pitfalls?

Answer: The synthesis of acyl-CoAs can be challenging. Low yields often result from issues with starting materials, reaction conditions, or product instability.

Common Issues in Enzymatic Synthesis of Acyl-CoAs:

IssueCommon CauseTroubleshooting Steps
Low Yield Inactive ligase enzyme, degraded ATP or CoA, suboptimal pH.Confirm enzyme activity with a positive control substrate. Use fresh, high-quality ATP and CoA. Optimize the pH of the reaction buffer (typically pH 7.5-8.0 for ligases).
Side Product Formation Instability of the this compound product under the reaction conditions.Minimize reaction time. Once the reaction is complete, immediately proceed to purification or store the product at -80°C.
Difficulty in Purification Co-elution of starting materials or byproducts with the desired product.Optimize the HPLC gradient to achieve better separation. Ensure the pH of the mobile phase is appropriate to maintain the stability of the thioester.

Experimental Protocols

Protocol 1: General Procedure for HPLC Purification of this compound

This protocol is a general guideline and may require optimization for your specific HPLC system and sample.

  • Sample Preparation:

    • Following synthesis, quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate the enzyme.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 50 mM Potassium Phosphate, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 60% B (linear gradient)

      • 25-30 min: 60% B

      • 30-35 min: 60% to 5% B (linear gradient)

      • 35-45 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: 260 nm (for the adenine ring of CoA).

    • Injection Volume: 20-100 µL.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the this compound peak.

    • Confirm the identity of the product by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product.

Signaling Pathways and Workflows

Metabolic Context of this compound

This compound is an intermediate in the beta-oxidation of fatty acids, specifically in the degradation of 8-hydroxydecanoic acid or similar oxidized fatty acids. The presence of the oxo group indicates that it is a substrate for β-ketoacyl-CoA thiolase, the final enzyme in the beta-oxidation spiral.

G cluster_0 Mitochondrial Matrix fatty_acid 8-Hydroxydecanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase hydroxyacyl_coa 8-Hydroxydecanoyl-CoA acyl_coa_synthetase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase oxoacyl_coa This compound hydroxyacyl_coa_dehydrogenase->oxoacyl_coa thiolase β-Ketoacyl-CoA Thiolase oxoacyl_coa->thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa octanoyl_coa Octanoyl-CoA thiolase->octanoyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle beta_oxidation Further rounds of β-oxidation octanoyl_coa->beta_oxidation

Caption: Putative metabolic pathway involving this compound.

General Experimental Workflow for Studying this compound Effects

G start Hypothesis Formulation synthesis Synthesis & Purification of this compound start->synthesis characterization Purity & Identity Confirmation (HPLC, MS) synthesis->characterization cell_culture Cell Culture / Tissue Preparation characterization->cell_culture treatment Treatment with this compound cell_culture->treatment assay Downstream Assay (e.g., Enzyme Kinetics, Gene Expression, Metabolomics) treatment->assay data_analysis Data Analysis assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow.

Technical Support Center: Optimizing Reactions with 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Oxodecanoyl-CoA. The information is designed to help you overcome common challenges in your experiments and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in metabolism?

This compound is a derivative of coenzyme A and an intermediate in fatty acid metabolism. Specifically, it is involved in the beta-oxidation of fatty acids, the process by which fatty acids are broken down to produce energy. It serves as a substrate for various enzymes within this pathway.

Q2: How should I store this compound to ensure its stability?

Acyl-CoA esters like this compound are susceptible to hydrolysis. For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below. For short-term use, prepare fresh aqueous solutions in a buffer at a slightly acidic to neutral pH (pH 6.0-7.5) and use them within a day. Avoid repeated freeze-thaw cycles.

Q3: I am observing low or no product formation in my enzymatic reaction with this compound. What are the possible causes?

Several factors could contribute to low product yield. These include:

  • Enzyme activity: Ensure your enzyme is active and used at the appropriate concentration.

  • Reaction conditions: Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme.

  • Substrate integrity: Confirm that the this compound has not degraded.

  • Cofactor availability: Many enzymes that metabolize acyl-CoAs require cofactors such as NAD+ or FAD. Ensure these are present in sufficient concentrations.

  • Product inhibition: The accumulation of product can sometimes inhibit the enzyme.

Q4: How can I monitor the progress of a reaction involving this compound?

The most common method for quantifying acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. Alternatively, spectrophotometric assays can be used to monitor the consumption of cofactors like NADH or the production of a chromogenic product if coupled to a suitable indicator reaction.

Troubleshooting Guides

Issue 1: High Background Signal in Spectrophotometric Assays
Possible Cause Troubleshooting Step
Spontaneous hydrolysis of this compound Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this background rate from your experimental data.
Contaminants in the substrate or buffer Use high-purity reagents and freshly prepared buffers. Consider purifying the this compound if you suspect contamination.
Interfering substances in the enzyme preparation Run a control with the enzyme preparation but without the substrate to check for any background activity.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Variability in reagent preparation Prepare master mixes for your reactions to ensure consistency in reagent concentrations across all samples.
Inaccurate pipetting Calibrate your pipettes regularly and use appropriate pipetting techniques, especially for small volumes.
Fluctuations in temperature Ensure your incubator or water bath maintains a stable temperature throughout the experiment.
Degradation of stock solutions Prepare fresh stock solutions of this compound and other critical reagents for each experiment.

Data Presentation

The following table summarizes typical kinetic parameters for enzymes that act on medium-chain acyl-CoA substrates, which can serve as a starting point for optimizing reactions with this compound. Note: Specific data for this compound is limited in the literature.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Optimal pHOptimal Temperature (°C)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA2.57.57.5 - 8.537
3-Hydroxyacyl-CoA Dehydrogenase (HAD)3-Oxooctanoyl-CoA151207.0 - 7.525 - 37
Acetyl-CoA Acetyltransferase (ACAT)Decanoyl-CoA50307.8 - 8.237

Experimental Protocols

Protocol: Enzymatic Assay of Beta-Hydroxyacyl-CoA Dehydrogenase with this compound

This protocol describes a spectrophotometric assay to measure the activity of beta-hydroxyacyl-CoA dehydrogenase using this compound as a substrate. The reaction monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

  • This compound

  • NADH

  • Purified beta-hydroxyacyl-CoA dehydrogenase

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of 100 mM potassium phosphate buffer (pH 7.0)

    • 50 µL of 2 mM NADH solution

    • 50 µL of purified beta-hydroxyacyl-CoA dehydrogenase at a suitable concentration.

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 50 µL of a 1 mM solution of this compound.

  • Immediately mix the contents of the cuvette by gentle inversion and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Mandatory Visualizations

Signaling and Metabolic Pathways

fatty_acid_beta_oxidation Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA\n(e.g., this compound) 3-Ketoacyl-CoA (e.g., this compound) L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA\n(e.g., this compound) 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA\n(e.g., this compound)->Acetyl-CoA β-Ketothiolase Shorter Acyl-CoA Shorter Acyl-CoA 3-Ketoacyl-CoA\n(e.g., this compound)->Shorter Acyl-CoA β-Ketothiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Mitochondrial beta-oxidation pathway of fatty acids.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Prepare Buffer Prepare Buffer Mix Reagents Mix Reagents Prepare Buffer->Mix Reagents Prepare Substrate (this compound) Prepare Substrate (this compound) Prepare Substrate (this compound)->Mix Reagents Prepare Enzyme Prepare Enzyme Prepare Enzyme->Mix Reagents Prepare Cofactors (e.g., NADH) Prepare Cofactors (e.g., NADH) Prepare Cofactors (e.g., NADH)->Mix Reagents Incubate at Optimal Temperature Incubate at Optimal Temperature Mix Reagents->Incubate at Optimal Temperature Monitor Reaction (e.g., Spectrophotometry) Monitor Reaction (e.g., Spectrophotometry) Incubate at Optimal Temperature->Monitor Reaction (e.g., Spectrophotometry) Quantify Product (e.g., LC-MS/MS) Quantify Product (e.g., LC-MS/MS) Incubate at Optimal Temperature->Quantify Product (e.g., LC-MS/MS) Calculate Kinetic Parameters Calculate Kinetic Parameters Monitor Reaction (e.g., Spectrophotometry)->Calculate Kinetic Parameters Quantify Product (e.g., LC-MS/MS)->Calculate Kinetic Parameters

Caption: General experimental workflow for enzymatic reactions with this compound.

troubleshooting_logic Low/No Product Low/No Product Check Enzyme Activity Check Enzyme Activity Low/No Product->Check Enzyme Activity Verify Reaction Conditions Verify Reaction Conditions Low/No Product->Verify Reaction Conditions Assess Substrate Integrity Assess Substrate Integrity Low/No Product->Assess Substrate Integrity Confirm Cofactor Presence Confirm Cofactor Presence Low/No Product->Confirm Cofactor Presence Investigate Product Inhibition Investigate Product Inhibition Low/No Product->Investigate Product Inhibition

Technical Support Center: 8-Oxodecanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Oxodecanoyl-CoA analysis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals resolve common challenges encountered during the quantification of this and other medium-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The quantification of this compound, like other acyl-CoA thioesters, presents several analytical challenges.[1] These molecules are often present in low endogenous concentrations, requiring highly sensitive analytical methods.[1] They are also inherently unstable, susceptible to both chemical and enzymatic degradation during sample collection, extraction, and analysis.[1] Furthermore, their analysis in complex biological matrices is prone to interference and matrix effects, which can impact accuracy. Chromatographically, their amphipathic nature can lead to poor peak shapes, such as tailing, due to interactions with the stationary phase.[2]

Q2: My this compound signal is very low or undetectable. What are the likely causes?

A2: Low or no signal can stem from several factors:

  • Analyte Degradation: Acyl-CoAs are unstable. Ensure rapid metabolic quenching at sample collection (e.g., freeze-clamping in liquid nitrogen), keep samples frozen during homogenization, and use acidic conditions during extraction and storage to minimize hydrolysis.[1][3]

  • Inefficient Extraction: The choice of extraction solvent is critical. For medium-chain acyl-CoAs, solvents like 80% methanol (B129727) or acidic protein precipitation agents (e.g., 5-sulfosalicylic acid) are often effective.[4][5]

  • Low Endogenous Levels: The concentration in your sample may be below the limit of detection (LOD) of your method. Consider concentrating the sample extract or using a more sensitive instrument.

  • Ion Suppression: Co-eluting compounds from the biological matrix can suppress the ionization of your analyte in the mass spectrometer. An optimized chromatographic separation or a more rigorous sample cleanup (e.g., solid-phase extraction) can mitigate this.[1][5]

Q3: What is the best type of internal standard for accurate quantification?

A3: The gold standard for quantitative mass spectrometry is a stable isotope-labeled (e.g., ¹³C, ²H) version of the analyte, in this case, 8-Oxodecanoyl-¹³C-CoA.[3] These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer.[3] They co-elute with the analyte and experience similar extraction efficiencies and matrix effects, providing the most accurate correction for sample loss and ion suppression.[3] If a stable isotope-labeled standard is unavailable, a structurally similar odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA) that is not naturally present in the sample can be used.[4][6]

Q4: How can I improve the stability of my this compound standards and samples?

A4: Acyl-CoA stability is highly dependent on pH and temperature. The thioester bond is prone to hydrolysis, especially at neutral or alkaline pH.[3]

  • Storage: Store stock solutions and extracted samples at -80°C in an acidic buffer (e.g., pH 4-5) or an organic solvent to minimize degradation.[3][4]

  • Autosampler Conditions: Keep the autosampler temperature low (e.g., 4°C) during LC-MS/MS analysis.[4]

  • Solvent Choice: Reconstitute dried extracts in a slightly acidic solvent. Studies have shown that acyl-CoAs are most stable in solvents like 50 mM ammonium (B1175870) acetate (B1210297) at pH 4.0 or in methanol-containing acidic buffers.[4]

  • Vials: Using glass instead of plastic sample vials has been shown to decrease signal loss and improve the stability of some CoA species.[7]

Troubleshooting Guides

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Poor Chromatographic Peak Shape (Peak Tailing)

Symptoms: Your this compound peak is asymmetrical, with a pronounced "tail" extending from the back of the peak. This can compromise integration accuracy and resolution from nearby peaks.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions The negatively charged phosphate (B84403) groups on the CoA moiety can interact with residual silanol (B1196071) groups on the C18 column packing, causing tailing. Solutions:Adjust Mobile Phase pH: Lowering the pH (e.g., to 3-4 with formic acid) can suppress silanol ionization.[2] Conversely, a high pH (e.g., 10.5 with ammonium hydroxide) can also improve peak shape for some acyl-CoAs.[8] • Increase Buffer Strength: A higher concentration of a buffer like ammonium acetate can help mask active sites on the column.[2]
Column Contamination Accumulation of matrix components at the head of the column can distort peak shape. Solutions:Use a Guard Column: A guard column protects the analytical column from contaminants.[9] • Implement Column Cleaning: Regularly flush the column with strong solvents as recommended by the manufacturer.[9]
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase. Solutions:Dilute the Sample: Decrease the concentration of your sample.[9] • Reduce Injection Volume: Inject a smaller volume onto the column.[9]
Extra-Column Dead Volume Excessive tubing length or improper connections can cause band broadening and tailing. Solutions:Minimize Tubing Length: Use the shortest possible tubing between the injector, column, and detector.[9] • Check Fittings: Ensure all connections are secure and appropriate for the system pressure.[9]
Troubleshooting Logic for High Measurement Variability

High variability between replicate injections or samples can invalidate results. The following diagram outlines a systematic approach to diagnosing the source of this issue.

G Troubleshooting High Measurement Variability Start High Variability Observed CheckIS Check Internal Standard (IS) Area Start->CheckIS IS_Stable IS Area Stable? CheckIS->IS_Stable IS_Var IS Area Variable IS_Stable->IS_Var No   CheckSamplePrep Investigate Sample Preparation IS_Stable->CheckSamplePrep  Yes CheckLCMS Investigate LC-MS/MS Performance IS_Var->CheckLCMS LCMS_Issues Potential Issues: - Inconsistent Injections - MS Source Instability - Leaks CheckLCMS->LCMS_Issues SamplePrep_Issues Potential Issues: - Inconsistent Pipetting - Variable Extraction Efficiency - Sample Degradation CheckSamplePrep->SamplePrep_Issues

A systematic workflow for troubleshooting high measurement variability.

Quantitative Data Summary

Absolute quantification of this compound requires a calibration curve. The following tables summarize representative quantitative performance metrics for LC-MS/MS methods developed for other short- to medium-chain acyl-CoAs, which can serve as a benchmark for a new method.

Table 1: Representative Limits of Detection (LOD) & Quantification (LOQ)

CompoundLOD (pmol)LOQ (pmol)Reference
Malonyl-CoA33.7[10]
Succinyl-CoA17.4[10]
Acetyl-CoA13.7[10]
Propionyl-CoA23.7[10]

Data represents the amount of analyte in a 200 µL injection solution.[10]

Table 2: Example of Analyte Recovery with Different Extraction Methods

AnalyteRecovery with 10% TCARecovery with 2.5% SSAReference
Acetyl-CoA36%59%[3]
Malonyl-CoA26%74%[3]
Propionyl-CoA62%80%[3]
Free CoA1%74%[3]

Recovery is relative to spiking the standard directly into water.[3] This highlights the critical impact of the deproteinization/extraction agent choice on recovery.

Experimental Protocols

General Workflow for this compound Quantification

The overall process from sample collection to final data analysis involves several critical stages.

G General Workflow for Acyl-CoA Quantification Sample 1. Biological Sample (Tissue/Cells) Quench 2. Metabolic Quenching (Liquid Nitrogen) Sample->Quench Homogenize 3. Homogenization (with Internal Standard) Quench->Homogenize Extract 4. Extraction & Protein Precipitation Homogenize->Extract Cleanup 5. SPE Cleanup (Optional) Extract->Cleanup Analyze 6. LC-MS/MS Analysis Extract->Analyze Direct Injection Cleanup->Analyze Dried & Reconstituted Data 7. Data Processing & Quantification Analyze->Data

General experimental workflow for acyl-CoA quantification.
Detailed Protocol: LC-MS/MS Quantification of this compound

This protocol is a composite based on established methods for medium-chain acyl-CoAs and should be optimized for your specific application and instrumentation.

1. Sample Preparation (Extraction & Deproteinization)

  • Metabolic Quenching: Immediately snap-freeze excised tissue (~20-50 mg) in liquid nitrogen.[1]

  • Homogenization: Pulverize the frozen tissue into a fine powder using a cooled mortar and pestle or a cryogenic grinder. Transfer the frozen powder to a pre-weighed, pre-chilled 2 mL microcentrifuge tube.[1]

  • Extraction:

    • Add 500 µL of an ice-cold extraction solvent (e.g., 2.5% 5-sulfosalicylic acid (SSA) in water or 80% methanol).[3][4][5]

    • Add an appropriate amount of internal standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled standard).[4][6]

    • Homogenize thoroughly using a probe sonicator or bead beater, ensuring the sample remains on ice to prevent degradation.

  • Centrifugation: Centrifuge the homogenate at >15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[11]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new clean tube. At this point, the sample can be analyzed directly or undergo further purification. For storage, freeze at -80°C.[3][11]

2. Liquid Chromatography (LC)

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[6][11]

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[11]

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.[11]

  • Flow Rate: 0.3 - 0.4 mL/min.[6]

  • Injection Volume: 5-10 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 2
    1.5 2
    3.0 15
    5.5 95
    14.5 95
    15.0 2
    20.0 2

    (This is an example gradient for short- to medium-chain acyl-CoAs and must be optimized).[4]

3. Mass Spectrometry (MS)

  • Instrumentation: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: All acyl-CoAs share a common fragmentation pattern involving the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.1 m/z).[1][8][12]

    • Precursor Ion (Q1): [M+H]⁺ for this compound (C₃₁H₅₂N₇O₁₈P₃S, Exact Mass: 939.22) = 940.2 m/z .

    • Product Ion (Q3) for Quantification: [M+H - 507.1]⁺ = 433.1 m/z .

    • Product Ion (Q3) for Confirmation: A common fragment is often observed at 428 m/z .[1]

  • Instrument Parameters: Optimize gas temperatures, gas flow rates, and collision energy for your specific instrument to maximize signal intensity.

Signaling Pathway Context

This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids. This catabolic pathway breaks down fatty acids to produce acetyl-CoA, NADH, and FADH₂, which are essential for cellular energy production via the citric acid cycle and electron transport chain.[2][9][11]

G Mitochondrial Fatty Acid Beta-Oxidation cluster_0 Position of this compound FattyAcylCoA Fatty Acyl-CoA (Cn) Dehydrogenation 1. Dehydrogenation (Acyl-CoA Dehydrogenase) FattyAcylCoA->Dehydrogenation Hydration 2. Hydration (Enoyl-CoA Hydratase) Dehydrogenation->Hydration FADH2 FADH2 Dehydrogenation->FADH2 Oxidation 3. Oxidation (3-Hydroxyacyl-CoA Dehydrogenase) Hydration->Oxidation Thiolysis 4. Thiolysis (Thiolase) Oxidation->Thiolysis NADH NADH + H⁺ Oxidation->NADH ShorterAcylCoA Fatty Acyl-CoA (Cn-2) Thiolysis->ShorterAcylCoA Re-enters Cycle AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA TCA Citric Acid Cycle AcetylCoA->TCA FAD FAD FAD->Dehydrogenation H2O H₂O H2O->Hydration NAD NAD⁺ NAD->Oxidation CoA CoA-SH CoA->Thiolysis Note This compound is a specific 'Fatty Acyl-CoA' intermediate within this cycle.

This compound is an intermediate in this cyclical pathway.

References

Technical Support Center: 8-Oxodecanoyl-CoA Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize the degradation of 8-Oxodecanoyl-CoA during sample preparation. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and accurate quantification of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A1: this compound is a medium-chain acyl-Coenzyme A molecule containing a ketone (oxo) group. Like other acyl-CoAs, it is a crucial intermediate in various metabolic pathways.[1] Its stability is a significant concern due to the presence of two reactive sites: the thioester bond and the ketone group. The thioester linkage is susceptible to hydrolysis, particularly under alkaline conditions, while the ketone group can also be reactive.[2] Accurate quantification requires robust sample preparation methods that prevent its degradation.[3]

Q2: What are the primary factors that can cause this compound degradation?

A2: The primary factors leading to the degradation of this compound during sample preparation include:

  • Enzymatic Activity: Endogenous enzymes such as thioesterases, which are abundant in biological samples, can rapidly hydrolyze the thioester bond.[4][5] It is critical to halt all metabolic activity immediately upon sample collection.[1]

  • pH: The thioester bond is prone to hydrolysis at alkaline pH.[2] Maintaining a neutral to slightly acidic pH throughout the procedure is crucial.

  • Temperature: Elevated temperatures can accelerate the rate of both enzymatic and chemical degradation.[6] All steps should be performed at low temperatures (on ice or at 4°C).

  • Oxidation: The molecule may be susceptible to oxidation, a general concern for keto acids.[6]

  • Repeated Freeze-Thaw Cycles: Subjecting samples to multiple freeze-thaw cycles can lead to molecular degradation and should be avoided.[2]

Q3: What is the most critical step in preventing the degradation of this compound?

A3: The most critical step is the rapid and effective quenching of metabolic activity.[1] For tissue samples, this is best achieved by immediate freeze-clamping in liquid nitrogen.[1] For cell cultures, this involves rapid washing with ice-cold PBS followed by immediate addition of a cold extraction solvent.[7] This step ensures that enzymatic activity is instantly halted, preserving the in vivo acyl-CoA profile.[1]

Q4: How should I store my biological samples before and the extracts after preparation?

A4: Biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. The final, purified extracts should also be stored at -80°C until analysis to ensure long-term stability.[1][8] For short-term storage of working solutions, -20°C can be suitable, but it is advisable to prepare fresh solutions for each experiment.[2]

Q5: Which analytical method is most suitable for quantifying this compound?

A5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for acyl-CoA analysis.[9] This method offers the highest sensitivity and specificity, allowing for accurate quantification of low-abundance species like this compound in complex biological matrices.[3][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Recovery of this compound 1. Ineffective Metabolic Quenching: Delayed freezing of tissue or slow processing of cells allowed enzymatic degradation.1. Ensure immediate freeze-clamping of tissues in liquid nitrogen.[1] For cells, perform washing and solvent addition steps as rapidly as possible on ice.[7]
2. Degradation During Homogenization: Sample thawed during the homogenization process.2. Pre-chill all equipment (mortar, pestle, homogenizer tubes) with liquid nitrogen.[8] Keep the sample frozen throughout the grinding/homogenization process.[1]
3. Incorrect pH: The pH of the extraction or reconstitution buffer may be too high (alkaline), causing hydrolysis of the thioester bond.3. Verify the pH of all buffers and solutions, ensuring they are in the neutral to slightly acidic range (pH 4.0-7.0).[2][11]
High Variability Between Replicates 1. Inconsistent Sample Handling: Variations in timing, temperature, or vortexing during the extraction process.1. Standardize every step of the protocol. Use timers and ensure consistent temperature conditions for all samples.
2. Incomplete Protein Precipitation: Insufficient mixing or incubation time with the precipitation agent (e.g., SSA, acid, or organic solvent).2. Vortex samples vigorously after adding the precipitation agent.[1] Ensure the recommended incubation time on ice is followed to allow for complete protein precipitation.[8]
3. Solvent Evaporation: Samples left uncapped for extended periods, leading to concentration changes.3. Keep tubes capped whenever possible. If using a nitrogen evaporator, ensure the temperature is low and do not over-dry the sample.[1]
Presence of Interfering Peaks in LC-MS/MS 1. Incomplete Removal of Contaminants: The sample matrix is too complex, and interfering compounds were not sufficiently removed.1. Incorporate a Solid-Phase Extraction (SPE) step for sample cleanup after the initial extraction.[12]
2. Sample Carryover: Residual analyte from a previous injection remains in the LC-MS system.2. Implement a robust column wash method between sample injections.

Data Presentation: Acyl-CoA Recovery

The recovery of acyl-CoAs can vary based on the chosen extraction method and the specific acyl-CoA species. The following table summarizes reported recovery rates for various short-chain acyl-CoAs using different extraction protocols, which can serve as an estimate for medium-chain species like this compound.

Acyl-CoA Species 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) Acetonitrile/Isopropanol with SPE Recovery (%)
Acetyl-CoA ~59%[10]~36%[10]93-104% (extraction), 83-90% (SPE)[8]
Propionyl-CoA ~80%[10]~62%[10]Not Reported
Malonyl-CoA ~74%[10]~26%[10]Not Reported
Isovaleryl-CoA ~59%[10]~58%[10]Not Reported

Note: Data is adapted from studies on short-chain acyl-CoAs and serves as a reference.[8][10] Recovery for this compound should be empirically determined.

Experimental Protocols

Protocol 1: 5-Sulfosalicylic Acid (SSA) Precipitation for Tissues

This method is advantageous as it often does not require a subsequent solid-phase extraction step before LC-MS/MS analysis.[10]

Materials:

  • Frozen tissue sample (~20-50 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution[8]

  • Pre-chilled microcentrifuge tubes

  • Homogenizer (e.g., bead beater or ultrasonic)

  • Refrigerated microcentrifuge (4°C)

Procedure:

  • Tissue Pulverization: Weigh the frozen tissue. In a mortar pre-chilled with liquid nitrogen, grind the tissue to a fine, homogenous powder.[8] It is critical to keep the tissue frozen throughout this step.

  • Homogenization and Protein Precipitation: Transfer the frozen powder to a pre-chilled microcentrifuge tube. Immediately add 500 µL of ice-cold 5% SSA solution.[8]

  • Homogenization: Homogenize the sample immediately using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds) while keeping the sample on ice.[8]

  • Incubation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[8]

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[8]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube. Be careful not to disturb the protein pellet.[8]

  • Storage: The extract is now ready for direct LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C.[8]

Protocol 2: Organic Solvent Extraction with SPE for Tissues or Cells

This protocol is suitable for a broad range of acyl-CoAs and includes a purification step.[1][12]

Materials:

  • Frozen tissue powder or cell pellet

  • Extraction Solvent: 2:1 (v/v) Methanol (B129727):Chloroform (B151607), pre-chilled to -20°C[12]

  • 10 mM Ammonium (B1175870) Formate, pre-chilled to 4°C[12]

  • Weak Anion Exchange Solid-Phase Extraction (SPE) columns[12]

  • SPE conditioning, wash, and elution solvents (e.g., methanol, water, formic acid, ammonium hydroxide)[12]

  • Refrigerated microcentrifuge (4°C)

  • Nitrogen or vacuum evaporator

Procedure:

  • Tissue/Cell Homogenization: Add the frozen tissue powder or cell pellet to a pre-chilled tube containing the ice-cold Extraction Solvent. Vortex vigorously for 1 minute.

  • Phase Separation: Add 10 mM Ammonium Formate and chloroform to separate the phases. Vortex and centrifuge at ~1,300 x g for 5 minutes at 4°C.[12]

  • Aqueous Phase Collection: Carefully collect the upper aqueous phase, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE): a. Condition: Condition the SPE column with methanol, followed by water.[12] b. Load: Load the collected aqueous supernatant onto the column. c. Wash: Wash the column with an acidic solution (e.g., 2% formic acid) followed by methanol to remove impurities.[12] d. Elute: Elute the acyl-CoAs using a basic solution (e.g., 2-5% ammonium hydroxide).[12]

  • Drying: Dry the eluted fraction under a gentle stream of nitrogen or in a vacuum concentrator. This step is crucial for sample concentration and stability.[1]

  • Reconstitution and Storage: Reconstitute the dried pellet in a suitable buffer for your LC-MS/MS analysis. Store the final sample at -80°C until analysis.[12]

Visualizations

cluster_Degradation Potential Degradation Pathways Mol This compound Prod1 8-Oxodecanoic Acid + CoA-SH Mol->Prod1 Enzymatic Hydrolysis Mol->Prod1 Chemical Hydrolysis Enz Thioesterases Enz->Mol Alk Alkaline pH (OH⁻) Alk->Mol

Caption: Potential degradation of this compound.

cluster_workflow Recommended Sample Prep Workflow Sample 1. Sample Collection (Tissue or Cells) Quench 2. Metabolic Quenching (Liquid Nitrogen) Sample->Quench Homog 3. Homogenization (Keep Frozen) Quench->Homog Extract 4. Extraction / Deproteinization (e.g., SSA or Organic Solvent) Homog->Extract Centri 5. Centrifugation (4°C) Extract->Centri Super 6. Supernatant Collection Centri->Super SPE 7. SPE Cleanup (Optional, Recommended) Super->SPE If using organic solvent method Store 10. Storage at -80°C / Analysis Super->Store If using SSA and analyzing directly Dry 8. Drying (Nitrogen Evaporation) SPE->Dry Recon 9. Reconstitution Dry->Recon Recon->Store

Caption: Workflow for this compound sample preparation.

node_sol node_sol node_cause node_cause Start Low Analyte Recovery? CheckQuench Was Metabolic Quenching Instantaneous? Start->CheckQuench CauseQuench Cause: Enzymatic Degradation CheckQuench->CauseQuench No CheckTemp Were Samples Kept Cold (<4°C) Throughout? CheckQuench->CheckTemp Yes SolQuench Solution: Flash-freeze sample immediately CauseQuench->SolQuench CauseTemp Cause: Thermal Degradation CheckTemp->CauseTemp No CheckpH Was pH of Buffers Neutral to Acidic? CheckTemp->CheckpH Yes SolTemp Solution: Pre-chill all equipment and work on ice CauseTemp->SolTemp CausepH Cause: Alkaline Hydrolysis CheckpH->CausepH No SolpH Solution: Verify pH of all reagents (pH 4.0-7.0) CausepH->SolpH

Caption: Troubleshooting low this compound recovery.

References

Technical Support Center: 8-Oxodecanoyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the mass spectrometry analysis of 8-Oxodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on addressing matrix effects, a common challenge in LC-MS/MS analysis of acyl-CoAs. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative analysis.[2][3][4] In complex biological samples, components like salts, lipids, and proteins are common sources of matrix effects.[5][6]

Q2: I suspect matrix effects are impacting my results. How can I confirm and quantify their impact?

A2: The presence and extent of matrix effects can be systematically evaluated using a post-extraction spike experiment.[7][8] This involves comparing the signal response of an analyte spiked into a clean solvent versus the signal of the same amount of analyte spiked into a blank matrix extract that has gone through the entire sample preparation process.[7][8] A significant difference between the two indicates the presence of matrix effects. A post-column infusion experiment can also be used to identify specific regions of ion suppression in your chromatogram.[7]

Q3: What is the best type of internal standard to use for correcting matrix effects in this compound analysis?

A3: The gold standard for correcting matrix effects is a stable isotope-labeled internal standard (SIL-IS) of this compound.[7][9] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[9][10][11] This allows for accurate correction of signal variability. If a specific SIL-IS for this compound is not available, a biosynthetically generated library of stable isotope-labeled acyl-CoAs can be used.[7][12][13] This is often achieved by culturing cells in media containing a labeled precursor like [¹³C₃¹⁵N₁]-pantothenate.[12][13][14]

Q4: Can I simply dilute my sample to reduce matrix effects?

A4: Dilution can be a straightforward and effective method to reduce the concentration of interfering matrix components.[7] However, this approach is only viable if the concentration of this compound in your sample is high enough to remain above the instrument's limit of quantification after dilution.[7] While it can lessen matrix effects, it may not eliminate them completely.[7]

Q5: Which mass spectrometry ionization technique is less susceptible to matrix effects?

A5: Electrospray ionization (ESI) is generally more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[7][15] This is due to ESI's reliance on a multi-step process of droplet formation and solvent evaporation, which can be easily disrupted by non-volatile matrix components.[15] If your analyte can be efficiently ionized by APCI, switching from ESI may reduce matrix interference.[7][15] Additionally, changing the ESI polarity (e.g., from positive to negative ion mode) can sometimes be beneficial as fewer matrix compounds may be ionizable in the selected mode.[7][15]

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific issues related to matrix effects during the analysis of this compound.

Issue 1: Poor Signal Intensity or High Background Noise

Problem: You are observing a very low signal for this compound, or the background noise is unacceptably high, leading to a poor signal-to-noise ratio.[5][16]

Possible Cause Solution
Interference from Biological Matrix (Ion Suppression) Biological samples contain numerous compounds (salts, lipids, etc.) that can suppress the ionization of the target analyte.[5][16] Implement a more rigorous sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing these interferences.[16][17][18]
Analyte Instability Acyl-CoAs like this compound can degrade at non-optimal pH and temperature.[5] Ensure samples are always kept on ice during processing and stored at -80°C. Reconstitute dried extracts just before analysis in a suitable solvent, such as 50% methanol.[5][19]
Suboptimal Chromatographic Separation Poor separation of this compound from matrix components can lead to co-elution and ion suppression.[11] Optimize the LC method by adjusting the mobile phase gradient and composition to improve resolution. A C18 reversed-phase column is commonly used and effective.[5][19]
Sample Concentration Too High Overly concentrated samples can lead to ion suppression.[16] Try diluting the sample extract and re-injecting to see if the signal-to-noise ratio improves.[15]
Issue 2: Inconsistent and Irreproducible Quantitative Results

Problem: Replicate injections of the same sample yield highly variable results for this compound, compromising the reliability of your data.

Possible Cause Solution
Variable Matrix Effects The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[2] The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for this variability.[9][11] The SIL-IS experiences the same matrix effects as the analyte, allowing for accurate normalization.
Inefficient Sample Preparation Incomplete removal of matrix components can lead to inconsistent analytical results.[3] Optimize your sample preparation protocol. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) provide cleaner extracts compared to simple protein precipitation.[6][17]
Instrument Contamination Buildup of endogenous materials from the sample matrix within the LC system or mass spectrometer can cause fluctuating signal intensity.[7] Regularly clean the ion source and perform system suitability tests. A post-column infusion experiment can help diagnose this issue.[7]
Improper Calibration Using calibration standards prepared in a clean solvent without accounting for the matrix can lead to inaccurate quantification.[18] Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank matrix extract to compensate for matrix effects.[16]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment from Tissues

This protocol is adapted from established methods for the robust extraction and purification of a broad range of acyl-CoAs, including medium-chain species like this compound, from tissue samples.[20][21]

Materials:

  • Fresh or frozen tissue samples (50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[20][22]

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[20]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges[20][23]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[20][23]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[20][23]

  • Internal Standard (e.g., a stable isotope-labeled acyl-CoA)

  • Glass homogenizer, centrifuge, vacuum manifold, nitrogen evaporator

Procedure:

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[20][22]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[20][21]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[20][21]

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[20][23]

    • Sample Loading: Load the supernatant onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[20][23]

    • Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution. Collect the eluate.[20]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[20][21]

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).[5][21]

Protocol 2: Liquid-Liquid Extraction (LLE) for Acyl-CoAs from Cell Cultures

This protocol provides an alternative method for sample cleanup, particularly useful for cultured cells.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Solvent: Chloroform (B151607):Methanol (1:2 v/v), pre-chilled to -20°C[24]

  • Internal standard (e.g., Heptadecanoyl-CoA)[24]

  • Microcentrifuge tubes, centrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the monolayer twice with ice-cold PBS.

    • For suspension cells, pellet by centrifugation and wash the pellet twice with ice-cold PBS.[24]

  • Lysis and Extraction:

    • Add 0.5 mL of the cold extraction solvent (Chloroform:Methanol) to the cell plate or pellet. Spike with the internal standard at this stage.[24]

    • For adherent cells, use a cell scraper to collect the cells in the solvent. For suspension cells, resuspend the pellet.

    • Transfer the lysate to a microcentrifuge tube and vortex for 2 minutes.[24]

  • Phase Separation:

    • Add 0.5 mL of chloroform and 0.5 mL of water to the tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C.[24]

  • Collection:

    • The sample will separate into two phases. The acyl-CoAs will be in the upper aqueous phase.

    • Carefully collect the upper aqueous phase for analysis.[24]

Data Presentation

Table 1: Representative Recovery of Acyl-CoAs using Solid-Phase Extraction

The efficiency of SPE can vary based on the acyl chain length and the specific sorbent used. The 2-(2-pyridyl)ethyl sorbent shows good recovery across a range of acyl-CoA species.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[20][21]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[20][21]
Octanoyl-CoA Medium (C8) 2-(2-pyridyl)ethyl 88-92% [20]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[20]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[22]

Note: Recovery for this compound is expected to be similar to that of Octanoyl-CoA due to their comparable medium-chain length.

Table 2: Comparison of Extraction Methods for Short- and Medium-Chain Acyl-CoAs

Different initial extraction methods can yield varying recoveries. This table compares common approaches.

Extraction MethodTarget AnalytesAdvantagesDisadvantages
5-Sulfosalicylic Acid (SSA) Short-chain acyl-CoAsSimple, fast, no SPE required, good recovery for polar species.[25][26]May have lower recovery for less polar medium-chain species.
Trichloroacetic Acid (TCA) with SPE Short-chain acyl-CoAsEffective protein precipitation.Requires SPE to remove TCA, which can lead to loss of polar analytes.[25]
Acetonitrile/2-Propanol with SPE Broad range of acyl-CoAsHigh extraction recovery for a wide range of acyl-CoAs.[23][26]Requires an SPE cleanup step.
Methanol/Chloroform (LLE) Broad range of acyl-CoAsGood for comprehensive extraction.[24][27]Requires a lyophilization step which can add variability.[27]

Visualizations

Workflow for Diagnosing and Mitigating Matrix Effects

The following diagram outlines a logical workflow for identifying, quantifying, and addressing matrix effects in your this compound mass spectrometry experiments.

MatrixEffectWorkflow start Start: Inconsistent or Inaccurate MS Data suspect_me Suspect Matrix Effects (ME)? start->suspect_me quantify_me Quantify ME: Post-Extraction Spike Experiment suspect_me->quantify_me Yes no_me ME Not Significant. Investigate Other Causes (e.g., instrument issues, analyte stability) suspect_me->no_me No check_sig Is ME Significant? (e.g., >15-20% suppression or enhancement) quantify_me->check_sig check_sig->no_me No mitigate_me Mitigate Matrix Effects check_sig->mitigate_me Yes use_sil Implement Stable Isotope-Labeled Internal Standard (SIL-IS) mitigate_me->use_sil improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) mitigate_me->improve_cleanup optimize_lc Optimize Chromatography (Improve separation from interferences) mitigate_me->optimize_lc dilute Dilute Sample (If concentration allows) mitigate_me->dilute validate Re-Validate Method: Assess Accuracy, Precision, Recovery use_sil->validate improve_cleanup->validate optimize_lc->validate dilute->validate end End: Accurate & Reproducible Quantification validate->end

A decision tree for addressing matrix effects in mass spectrometry.

General Solid-Phase Extraction (SPE) Workflow

This diagram illustrates the key steps in the Solid-Phase Extraction protocol for purifying this compound from a biological extract.

SPE_Workflow start Start: Crude Biological Extract (Supernatant after protein precipitation) step1 Step 1: Condition SPE Column (Equilibrate with Wash Solution) start->step1 step2 Step 2: Load Sample (Pass crude extract through column) step1->step2 waste1 Waste (Conditioning Solution) step1->waste1 step3 Step 3: Wash Column (Remove unbound impurities with Wash Solution) step2->step3 step4 Step 4: Elute Analyte (Collect this compound with Elution Solution) step3->step4 waste2 Waste (Unbound Impurities) step3->waste2 end End: Purified Extract for LC-MS Analysis step4->end

A schematic of the Solid-Phase Extraction (SPE) process.

References

Technical Support Center: Optimizing Enzyme Activity with 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing enzymatic reactions using 8-Oxodecanoyl-CoA as a substrate.

Frequently Asked Questions (FAQs)

Q1: Which enzyme classes are known to utilize medium-chain oxo-acyl-CoA substrates like this compound?

A1: Enzymes that typically metabolize medium-chain fatty acyl-CoAs are likely candidates for activity with this compound. These primarily include acyl-CoA dehydrogenases (ACADs) and 3-ketoacyl-CoA thiolases. Specifically, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is involved in the metabolism of medium-chain fatty acids.[1][2] Thiolase I enzymes also show a preference for medium-chain length substrates.[3]

Q2: What are the common methods to assay enzyme activity with this compound?

A2: Several methods can be adapted for assaying enzyme activity with this compound:

  • Spectrophotometric Assays: These are continuous rate determination methods. One common approach for thiolases involves monitoring the release of Coenzyme A (CoA), which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm.[3] For acyl-CoA oxidases, a coupled assay can be used to measure the production of H₂O₂ by monitoring the oxidation of a dye.[4][5]

  • Fluorescence Reduction Assays: For acyl-CoA dehydrogenases, the gold standard is the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay. This method follows the decrease in ETF fluorescence as it accepts electrons from the ACAD.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that can directly measure the consumption of the this compound substrate or the formation of the product.[7]

Q3: What are the typical storage and handling recommendations for this compound?

A3: Acyl-CoA thioesters can be unstable. It is crucial to prepare substrate solutions fresh for each experiment. For longer-term storage, stock solutions should be kept at -20°C or below to prevent degradation. Always visually inspect solutions for any precipitation before use.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue Potential Cause Troubleshooting & Optimization
Low or No Enzymatic Activity Incorrect pH of the reaction buffer.Verify the pH of your buffer. Optimal pH can vary, but many thiolase and acyl-CoA oxidase assays are performed around pH 7.4-8.0.[3] Prepare fresh buffer if necessary.
Degraded enzyme.Ensure the enzyme has been stored correctly (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme batch if available.
Degraded this compound substrate.Prepare substrate solutions fresh. Store stock solutions at -20°C or below. Visually inspect solutions for precipitation.
Presence of inhibitors.Ensure reagents are free of contaminants. Some detergents and competitive inhibitors like free Coenzyme A can reduce enzyme activity.[8]
High Background Signal Non-enzymatic substrate degradation.Run a "no-enzyme" control to assess the rate of spontaneous substrate breakdown under your assay conditions.
Contaminated reagents.Use high-purity reagents and solvents. This is especially critical for sensitive assays like LC-MS/MS.
Poor Reproducibility Inaccurate pipetting.Calibrate pipettes regularly. Ensure thorough mixing of reaction components.
Temperature fluctuations.Use a temperature-controlled spectrophotometer or incubator to maintain a constant temperature throughout the assay.
Inconsistent incubation times.Use a timer to ensure consistent pre-incubation and reaction times for all samples.
Non-linear Reaction Rate Substrate depletion.If the enzyme concentration is too high, the substrate may be consumed rapidly. Try diluting the enzyme preparation.
Product inhibition.The accumulation of reaction products can inhibit enzyme activity. Ensure you are measuring the initial velocity of the reaction.
Enzyme instability.The enzyme may be unstable under the assay conditions. Check the stability of the enzyme at the assay pH and temperature over the time course of the experiment.

Experimental Protocols

General Spectrophotometric Assay for Thiolase Activity

This protocol is a general method for measuring thiolase activity using DTNB and may require optimization for your specific enzyme and conditions.

Materials:

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 40 mM KCl, pH 7.4)[3]

  • This compound solution

  • Acetyl-CoA solution (as an extension unit if required by the specific thiolase)[3]

  • DTNB (Ellman's Reagent) solution (10 mM in reaction buffer)[3]

  • Purified enzyme or cell lysate

Procedure:

  • Prepare the reaction mixture in a microplate well or cuvette containing the Reaction Buffer.

  • Add the this compound and Acetyl-CoA (if needed) to the reaction mixture.

  • Add the enzyme solution to initiate the reaction.

  • Incubate at the optimal temperature (e.g., 37°C) for a set period (e.g., 30 minutes).[3]

  • Stop the reaction and measure the released CoA by adding the DTNB solution.

  • Measure the absorbance at 412 nm.

  • Calculate the enzyme activity based on the molar extinction coefficient of the product.

Data Presentation

Table 1: General Optimal Conditions for Medium-Chain Acyl-CoA Enzymes

ParameterThiolase IAcyl-CoA Oxidase
pH 7.4 - 8.0[3]~8.0
Temperature 37°C[3]Not Specified
Substrates Acetyl-CoA, Malonyl-CoA, Succinyl-CoA, Glutaryl-CoA[3]Lauroyl-CoA (C12), Palmitoyl-CoA (C16)[5]
Inhibitors Free Coenzyme A[8]Substrate inhibition with long-chain acyl-CoAs[5]

Note: The data presented is for enzymes acting on similar medium-chain acyl-CoA substrates and may need to be optimized specifically for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) plate Prepare Microplate/Cuvettes reagents->plate Load mix Mix Reaction Components plate->mix incubate Incubate at Optimal Temperature mix->incubate measure Measure Signal (Absorbance/Fluorescence) incubate->measure calculate Calculate Enzyme Activity measure->calculate troubleshoot Troubleshoot if Necessary calculate->troubleshoot troubleshooting_flow cluster_activity Activity Issues cluster_background Background Issues cluster_linearity Linearity Issues start Start: Unexpected Results check_activity Low or No Activity? start->check_activity check_background High Background? check_activity->check_background No check_enzyme Verify Enzyme Integrity (Storage, Handling) check_activity->check_enzyme Yes check_linearity Non-linear Rate? check_background->check_linearity No no_enzyme_control Run 'No-Enzyme' Control check_background->no_enzyme_control Yes end Problem Resolved check_linearity->end No dilute_enzyme Dilute Enzyme check_linearity->dilute_enzyme Yes check_substrate Verify Substrate Integrity (Fresh Prep, Storage) check_enzyme->check_substrate check_conditions Verify Assay Conditions (pH, Temp) check_substrate->check_conditions check_conditions->end check_reagents Check Reagent Purity no_enzyme_control->check_reagents check_reagents->end initial_velocity Measure Initial Velocity dilute_enzyme->initial_velocity initial_velocity->end

References

troubleshooting low yields in 8-Oxodecanoyl-CoA enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in 8-Oxodecanoyl-CoA enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound enzymatic assays?

Low yields can typically be attributed to one of three main areas: issues with the enzyme, problems with the substrates or cofactors, or suboptimal reaction conditions.[1] Specific common causes include:

  • Enzyme Inactivity: Improper storage, repeated freeze-thaw cycles, or degradation can lead to a loss of enzyme activity.[1][2]

  • Substrate Degradation: this compound, like other acyl-CoAs, can be unstable. The thioester bond is susceptible to hydrolysis, especially at non-optimal pH values. Coenzyme A (CoA) and ATP are also prone to degradation.[3]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme efficiency.[1][2]

  • Insufficient Cofactors: Essential cofactors like NAD+, FAD, or Mg²⁺ may be limiting if present at insufficient concentrations.[3][4]

  • Product Inhibition: The accumulation of reaction products can sometimes inhibit the enzyme, slowing down the reaction rate over time.[4][5]

Q2: How can I confirm my enzyme is active?

To verify your enzyme's activity, you should perform a positive control experiment using a standard substrate known to work well with the enzyme, such as palmitoyl-CoA for beta-oxidation enzymes.[3][4] If the enzyme shows activity with the control substrate, the issue likely lies with the this compound substrate or other specific reaction conditions. Additionally, you can perform an enzyme titration to ensure that the product formation is dependent on the enzyme concentration.[3]

Q3: What are the critical cofactors for this type of assay and how can I prevent their depletion?

The specific cofactors depend on the enzyme being assayed. For enzymes involved in beta-oxidation, key cofactors include NAD+ , FAD , and Coenzyme A .[4] For synthetase or ligase enzymes that produce this compound, ATP and Mg²⁺ are often essential.[3] To prevent depletion, ensure cofactors are present in saturating concentrations, typically ranging from 0.1 to 5 mM.[4] Always use freshly prepared cofactor solutions and store stock solutions in aliquots at -80°C to prevent degradation from freeze-thaw cycles.[3]

Q4: How should I properly handle and store this compound and other reagents?

Proper storage and handling are critical for reproducibility.

  • This compound: Aliquot the substrate and store it at -80°C. Avoid repeated freeze-thaw cycles and prepare fresh working solutions for each experiment.[3][4]

  • Enzymes: Store enzymes at their recommended temperatures, typically -80°C, in a buffer containing a cryoprotectant like glycerol.[2][4] Keep enzymes on ice at all times when outside of the freezer.[5]

  • Cofactors (ATP, CoA): Store stock solutions in aliquots at -80°C.[3] Purity can be assessed by HPLC if degradation is suspected.[3]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific issues encountered during your experiments.

Problem: Consistently Low or No Product Formation

If your assay consistently fails to produce the expected yield, follow this logical workflow to isolate the problem.

Troubleshooting_Workflow start Low Yield Observed check_enzyme 1. Check Enzyme start->check_enzyme enzyme_inactive Is enzyme active? check_enzyme->enzyme_inactive check_substrate 2. Check Substrate / Cofactors substrate_bad Are substrates & cofactors pure and stable? check_substrate->substrate_bad check_conditions 3. Check Assay Conditions conditions_bad Are conditions optimal? check_conditions->conditions_bad enzyme_inactive->check_substrate Yes enzyme_sol Solution: - Run positive control substrate - Check storage & handling - Perform enzyme titration enzyme_inactive->enzyme_sol No substrate_bad->check_conditions Yes substrate_sol Solution: - Use fresh aliquots - Verify concentrations - Protect from light/heat substrate_bad->substrate_sol No conditions_sol Solution: - Optimize pH and temperature - Titrate substrate/enzyme conc. - Check for inhibitors conditions_bad->conditions_sol No resolved Problem Resolved conditions_bad->resolved Yes enzyme_sol->resolved substrate_sol->resolved conditions_sol->resolved

Caption: A logical workflow for troubleshooting low product yield.

Q: My enzyme shows low activity even with a positive control. What should I do?

A: This strongly suggests an issue with the enzyme itself.

  • Verify Protein Concentration: Use a Bradford or BCA assay to confirm the concentration of your enzyme stock.[4]

  • Check Storage Conditions: Ensure the enzyme has been consistently stored at the correct temperature (e.g., -80°C) and that it wasn't subjected to multiple freeze-thaw cycles.[2][4]

  • Prepare Fresh Dilutions: If you are using a diluted working stock of the enzyme, prepare a fresh dilution from your concentrated stock immediately before starting the assay.

Q: My substrate concentration seems correct, but the yield is still low. Could it be an issue with solubility or stability?

A: Yes, long-chain acyl-CoAs can have limited solubility in aqueous buffers, which reduces the effective substrate concentration.[4]

  • Use a Carrier Protein: To improve solubility, complex the this compound with fatty acid-free bovine serum albumin (BSA).[4]

  • Check for Degradation: The thioester bond of acyl-CoAs is prone to hydrolysis. Run a time-course experiment to see if the reaction rate decreases rapidly, which could indicate product instability.[1] Ensure the reaction pH is optimal, as extreme pH can accelerate hydrolysis.[2]

Problem: High Variability Between Replicates
Q: My results are not reproducible. What are the likely causes?

A: Lack of reproducibility often points to inconsistencies in the assay setup.

  • Reagent Preparation: Ensure all reagents are completely thawed and mixed thoroughly before use. Prepare a master mix for all common reagents to minimize pipetting errors between wells.[5]

  • Temperature Fluctuations: Use a temperature-controlled spectrophotometer or water bath and allow all reagents to equilibrate to the assay temperature before initiating the reaction.[2][5]

  • Pipetting Accuracy: Calibrate your pipettes regularly. When adding small volumes, especially of the enzyme, ensure accurate and consistent dispensing.

Data Presentation

Quantitative Assay Parameters

For successful assay development, it is crucial to optimize several key parameters. The table below provides typical concentration ranges used in acyl-CoA enzymatic assays. These values should serve as a starting point for the optimization of your specific this compound assay.

ParameterTypical Concentration RangeRationale & Considerations
pH Optimum 7.0 - 8.5Enzyme activity is highly pH-dependent. The optimal pH may differ between enzymes.
Temperature 30°C - 37°CMost mammalian enzymes function optimally in this range. Verify for your specific enzyme.
Enzyme Conc. 1 - 10 µM (or 0.1-5 µg)Should be titrated to ensure the reaction rate is linear over the measurement period.[3]
Substrate Conc. 10 µM - 400 µMShould ideally be around the Km value. High concentrations can cause substrate inhibition.[1]
Coenzyme A (CoA) 0.3 mM - 1.0 mMEssential for many reactions. Can be inhibitory at high concentrations in some thiolase reactions.[4][6]
ATP 2.5 mM - 5.0 mMRequired for synthetase/ligase enzymes. Prone to hydrolysis; use fresh solutions.
Mg²⁺ 2.5 mM - 5.0 mMOften a required cofactor for ATP-dependent enzymes.

Experimental Protocols

Protocol 1: Standard Spectrophotometric Assay for this compound Processing

This protocol describes a general method for monitoring the activity of an enzyme that uses this compound, based on a coupled reaction that produces a change in absorbance. This example follows the reduction of NAD+ to NADH, which can be monitored at 340 nm.

Assay_Workflow prep_reagents 1. Prepare Reagents (Buffer, Substrate, Cofactors) prep_mastermix 2. Prepare Master Mix (All components except enzyme) prep_reagents->prep_mastermix equilibrate 3. Pre-incubate & Equilibrate (e.g., 37°C for 5 min) prep_mastermix->equilibrate initiate 4. Initiate Reaction (Add Enzyme) equilibrate->initiate monitor 5. Monitor Absorbance (e.g., at 340 nm) initiate->monitor analyze 6. Analyze Data (Calculate initial velocity) monitor->analyze

Caption: General workflow for a coupled spectrophotometric enzyme assay.

Materials:
  • Tris-HCl or HEPES buffer (e.g., 100 mM, pH 8.0)

  • This compound stock solution

  • NAD+ stock solution

  • Purified enzyme solution

  • UV-transparent cuvettes or 96-well plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:
  • Prepare Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the buffer, NAD+, and any other required cofactors for the number of planned reactions. A typical 200 µL reaction might contain:

    • 100 mM Tris-HCl, pH 8.0

    • 0.5 mM NAD+

    • 100 µM this compound

  • Aliquot and Pre-incubate: Add the appropriate volume of the master mix to each cuvette or well. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.[2][7]

  • Initiate Reaction: Add a small volume of a freshly diluted enzyme solution to the mixture to start the reaction. Mix gently but thoroughly (e.g., by pipetting up and down).[1][7]

  • Monitor Reaction: Immediately place the cuvette or plate in the spectrophotometer and begin monitoring the increase in absorbance at 340 nm over a period of 5-10 minutes.[7]

  • Data Analysis: Determine the initial linear rate of the reaction (ΔAbs/min). Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the rate of product formation. Run a blank reaction without the enzyme or substrate to subtract any background signal.

References

avoiding non-specific binding of 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Oxodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding non-specific binding during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

This compound is a coenzyme A derivative of a medium-chain fatty acid. Due to its amphipathic nature, possessing both a hydrophilic coenzyme A head group and a hydrophobic acyl chain, it has a tendency to interact non-specifically with various surfaces. This non-specific binding can occur with laboratory plastics (e.g., polypropylene (B1209903) tubes), proteins, and other macromolecules in your assay. This can lead to inaccurate quantification, reduced availability of the substrate for enzymatic reactions, and high background signals, ultimately compromising experimental results.

Q2: What are the primary drivers of non-specific binding of this compound?

The non-specific binding of this compound is primarily driven by two types of interactions:

  • Hydrophobic Interactions: The ten-carbon acyl chain can interact with hydrophobic surfaces of plastics and the hydrophobic regions of proteins.

  • Ionic Interactions: The negatively charged phosphate (B84403) groups of the coenzyme A moiety can interact with positively charged surfaces or amino acid residues on proteins.

Q3: How can I minimize the non-specific binding of this compound in my experiments?

Several strategies can be employed to minimize non-specific binding:

  • Optimize Buffer Conditions: Adjusting the pH and ionic strength of your buffer can help reduce charge-based interactions.

  • Use of Blocking Agents: Including proteins like Bovine Serum Albumin (BSA) in your buffers can saturate non-specific binding sites on surfaces.

  • Addition of Non-ionic Detergents: Low concentrations of non-ionic detergents, such as Tween 20, can disrupt hydrophobic interactions.

  • Careful Selection of Labware: While challenging to completely avoid, being aware of the potential for binding to plastic surfaces is important. In some sensitive applications, using glass vials might reduce signal loss.[1]

Q4: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

Troubleshooting Guides

Issue: High Background Signal in an Enzyme Assay

High background can be a direct result of non-specific binding of this compound to components of your assay system.

Potential Cause Troubleshooting Step Expected Outcome
Non-specific binding to the microplate or tubes. 1. Pre-treat the wells/tubes with a blocking agent like 0.1% - 1% BSA. 2. Include a low concentration of a non-ionic detergent (e.g., 0.01% - 0.05% Tween 20) in your assay buffer.[5]Reduced binding of this compound to the plastic surfaces, leading to a lower background signal.
Interaction with other proteins in the sample. 1. Include a blocking protein like BSA (0.1% w/v) in the reaction buffer to compete for non-specific binding sites on other proteins.[6] 2. Optimize the salt concentration (e.g., 150 mM NaCl) in your buffer to minimize ionic interactions.Decreased non-specific protein-acyl-CoA interactions, resulting in a cleaner signal.
Precipitation of this compound. 1. Ensure the concentration of this compound is below its CMC. 2. Confirm the solubility of this compound in your assay buffer at the working temperature.A clear, homogenous reaction mixture and a stable baseline reading.
Issue: Low or Inconsistent Enzyme Activity

Reduced availability of this compound due to non-specific binding can lead to apparently lower or variable enzyme kinetics.

Potential Cause Troubleshooting Step Expected Outcome
Adsorption of this compound to labware. 1. Prepare and dilute this compound solutions in buffers containing a carrier protein like fatty acid-free BSA. 2. Consider using low-binding microcentrifuge tubes.Consistent and accurate concentrations of this compound in your assay, leading to more reproducible enzyme activity measurements.
Inhibition of enzyme by detergent. 1. If using a detergent to reduce non-specific binding, perform a concentration-response curve to find the optimal concentration that minimizes binding without significantly inhibiting your enzyme.A balance between reduced non-specific binding and maintained enzyme activity.
Substrate sequestration by BSA. 1. Be aware that BSA can bind to acyl-CoAs. While this reduces non-specific binding to surfaces, it also lowers the free concentration of the substrate available to the enzyme. Account for this in your experimental design and data analysis.More accurate determination of enzyme kinetic parameters by considering the effective free substrate concentration.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data to aid in experimental design. Note that data for this compound is limited; therefore, data from similar long-chain acyl-CoAs and fatty acids are provided as a reference.

Table 1: Binding Affinities of Acyl-CoAs and Fatty Acids to Bovine Serum Albumin (BSA)

LigandBinding Constant (Kd or Ka)MethodReference
Palmitoyl-CoAk1 = (1.55 ± 0.46) x 10-6 M-1 (two high-affinity sites)Fluorescence Enhancement[7]
Palmitoyl-CoAk2 = (1.90 ± 0.09) x 10-8 M-1 (four lower-affinity sites)Fluorescence Enhancement[7]
Oleoyl-CoAKd = 0.014 µMIsothermal Titration Microcalorimetry[8]
Docosahexaenoyl-CoAKd = 0.016 µMIsothermal Titration Microcalorimetry[8]
Long-chain fatty acidsk'1 ≈ 106 M-1 (three primary sites)Not specified[9]
Long-chain fatty acidsk'2 ≈ 105 M-1 (three secondary sites)Not specified[9]

Table 2: Recommended Concentrations of Common Blocking Agents and Detergents

ReagentRecommended ConcentrationPurposeReference(s)
Bovine Serum Albumin (BSA)0.1% - 1% (w/v)Blocking non-specific binding to surfaces and other proteins.[6]
Tween 200.01% - 0.05% (v/v)Reducing hydrophobic interactions.[5]
Triton X-1000.2 mMReducing protein loss to adsorption.[10]

Experimental Protocols

Protocol: General Enzymatic Assay with this compound Incorporating Measures to Reduce Non-specific Binding

This protocol provides a general framework for a continuous spectrophotometric enzyme assay. It should be adapted based on the specific enzyme and detection method.

Materials:

  • This compound

  • Enzyme of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Tween 20

  • Substrate for the coupled reaction (if applicable)

  • Coupling enzyme (if applicable)

  • 96-well microplate (UV-transparent if applicable)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Assay Buffer with Additives: Prepare the assay buffer containing 0.1% (w/v) fatty acid-free BSA and 0.05% (v/v) Tween 20. This will be your primary buffer for all dilutions.

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water or a buffer).

    • Working Solution of this compound: Dilute the stock solution to the desired final concentrations in the "Assay Buffer with Additives".

    • Enzyme Solution: Prepare the enzyme solution in the "Assay Buffer with Additives" to the desired concentration.

  • Assay Setup:

    • Add all reaction components except the enzyme to the wells of the microplate. This includes the "Assay Buffer with Additives", the this compound working solution, and any coupled substrates and enzymes.

    • Include appropriate controls:

      • No-enzyme control: To measure the background rate of reaction without the enzyme.

      • No-substrate control: To measure any enzyme activity that is independent of this compound.

  • Reaction Initiation and Measurement:

    • Equilibrate the plate to the desired reaction temperature.

    • Initiate the reaction by adding the enzyme solution to all wells.

    • Immediately start monitoring the change in absorbance (or fluorescence) at the appropriate wavelength over time using the microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Subtract the rate of the no-enzyme control from the rates of the experimental wells to obtain the net enzymatic rate.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (with BSA and Tween 20) prep_substrate Prepare this compound (in additive-containing buffer) prep_buffer->prep_substrate prep_enzyme Prepare Enzyme (in additive-containing buffer) prep_buffer->prep_enzyme setup Set up reaction in microplate (add all components except enzyme) prep_substrate->setup initiate Initiate reaction (add enzyme) prep_enzyme->initiate setup->initiate measure Measure signal (e.g., absorbance) over time initiate->measure calculate Calculate reaction rates measure->calculate correct Correct for background (no-enzyme control) calculate->correct results Final Results correct->results

Caption: Experimental workflow for an enzymatic assay with this compound.

non_specific_binding 8-Oxo-CoA 8-Oxo-CoA Surface Plastic Surface (e.g., tube wall) 8-Oxo-CoA->Surface Non-specific Adsorption Protein Non-target Protein 8-Oxo-CoA->Protein Non-specific Binding Enzyme Target Enzyme 8-Oxo-CoA->Enzyme Specific Binding (Desired)

Caption: Interactions of this compound in a typical assay.

mitigation_strategies cluster_solutions Mitigation Strategies NSB Non-Specific Binding of This compound BSA Add BSA (Blocks surfaces) BSA->NSB Reduces Tween Add Tween 20 (Reduces hydrophobic interactions) Tween->NSB Reduces Buffer Optimize Buffer (pH, Salt) Buffer->NSB Reduces

Caption: Strategies to mitigate non-specific binding.

References

stability of 8-Oxodecanoyl-CoA in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 8-Oxodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, like other acyl-CoA molecules, is susceptible to degradation primarily through two mechanisms: chemical hydrolysis of the thioester bond and enzymatic degradation. The thioester bond is chemically reactive and can be cleaved by hydrolysis, a reaction that is significantly influenced by the pH of the solution. Additionally, biological samples contain enzymes known as acyl-CoA thioesterases (ACOTs) that can rapidly hydrolyze this compound.

Q2: How does the pH of a buffer system affect the stability of this compound?

A2: The pH of the solution is a critical determinant of this compound stability. The thioester bond is most stable in slightly acidic conditions. In alkaline environments (pH > 7.0), the rate of chemical hydrolysis increases substantially. While more stable than in alkaline conditions, strongly acidic solutions (pH < 4.0) can also promote hydrolysis. For optimal stability in aqueous solutions, a pH range of 4.0 to 6.8 is recommended.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is best to store this compound as a dry pellet at -80°C. If it must be stored in solution, use a slightly acidic buffer (pH 4.0-6.0) and store it in aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term storage, such as in an autosampler for analysis, samples should be maintained at 4°C.

Q4: Which solvents are recommended for reconstituting this compound?

A4: Reconstituting this compound in an organic solvent like methanol (B129727) has been shown to provide better stability compared to purely aqueous solutions.[1] A mixture of methanol and a buffered aqueous solution, such as 50% methanol / 50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), can also enhance stability.[1]

Q5: How can I minimize enzymatic degradation of this compound during sample preparation from biological matrices?

A5: To prevent enzymatic degradation by acyl-CoA thioesterases, it is crucial to work quickly and keep samples on ice at all times. Homogenizing tissues or cells in an ice-cold, acidic buffer (e.g., pH 4.9) can help to inactivate these enzymes. The use of organic solvents like methanol or acetonitrile (B52724) can also aid in precipitating and denaturing proteins, including degradative enzymes.

Troubleshooting Guide

Issue: Low recovery of this compound in my samples.

  • Potential Cause 1: Enzymatic Degradation. Acyl-CoA thioesterases in your biological sample may be degrading the target molecule.

    • Solution: Ensure rapid and effective inactivation of enzymes. Work at 4°C and use an acidic extraction buffer. Consider flash-freezing samples in liquid nitrogen immediately after collection and before storage at -80°C.

  • Potential Cause 2: Chemical Hydrolysis. The pH of your buffers or reconstitution solvent may not be optimal.

    • Solution: Verify the pH of all your solutions. Maintain a slightly acidic pH (4.0-6.8) throughout your experimental workflow. When reconstituting purified standards or dried extracts, use methanol or a methanol/buffered solution.

  • Potential Cause 3: Suboptimal Storage. Improper storage, including repeated freeze-thaw cycles, can lead to significant degradation.

    • Solution: Store samples as dry pellets at -80°C for long-term stability. If in solution, aliquot into single-use volumes to avoid freeze-thaw cycles.

Data on Acyl-CoA Stability

Reconstitution SolutionpHTemperature (°C)% Remaining after 4h% Remaining after 24h
MethanolN/A4>95%>90%
50% Methanol / 50% Ammonium Acetate7.04>95%~85-90%
Water~7.04~80-90%~60-70%
50 mM Ammonium Acetate7.04~85-95%~65-75%
50% Methanol / 50% Ammonium Acetate3.54>95%>90%

This data is adapted from studies on various acyl-CoAs and should be considered as a general guideline.[1] Stability may vary depending on the specific acyl-chain.

Experimental Protocols

Protocol for Assessing the Stability of this compound by LC-MS/MS

This protocol describes a method to evaluate the stability of this compound in a specific buffer system over time.

Materials:

  • This compound standard

  • Buffer system of interest (e.g., phosphate (B84403) buffer, Tris buffer) at various pH values

  • Methanol, HPLC-grade

  • Ammonium Acetate, HPLC-grade

  • Formic Acid, LC-MS grade

  • Internal Standard (e.g., ¹³C-labeled acyl-CoA)

  • LC-MS/MS system with an ESI source

  • Reversed-phase C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a stock solution of the internal standard in methanol.

  • Sample Preparation for Stability Testing:

    • In separate vials, dilute the this compound stock solution into the different buffer systems being tested to a final concentration of 10 µM.

    • Prepare multiple aliquots for each buffer condition to be analyzed at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Store the samples under the desired temperature conditions (e.g., 4°C or room temperature).

  • Sample Analysis:

    • At each designated time point, take an aliquot from each buffer condition.

    • Add the internal standard to each aliquot.

    • Quench the sample by adding 4 volumes of ice-cold acetonitrile to precipitate any proteins if in a biological matrix, or directly dilute with the initial mobile phase for analysis of standards.

    • Centrifuge the samples to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Use a gradient elution to separate this compound from other components.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each time point.

    • Normalize the peak area ratios at each time point to the ratio at time 0 to determine the percentage of this compound remaining.

    • Plot the percentage remaining versus time to determine the stability profile in each buffer system.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare this compound Stock Solution prep_samples Dilute into Test Buffers (Multiple Aliquots) prep_stock->prep_samples storage Store at Desired Temperature prep_samples->storage sampling Sample at Time Points (0, 2, 4, 8, 24h) storage->sampling add_is Add Internal Standard sampling->add_is analysis LC-MS/MS Analysis add_is->analysis data_proc Data Processing and Stability Calculation analysis->data_proc

Caption: Workflow for assessing the stability of this compound.

beta_oxidation_pathway Metabolic Pathway of this compound cluster_beta_oxidation Beta-Oxidation Cycle decanoyl_coa Decanoyl-CoA enoyl_coa trans-Δ2-Enoyl-CoA decanoyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase oxoacyl_coa This compound (3-Ketoacyl-CoA) hydroxyacyl_coa->oxoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa Thiolase octanoyl_coa Octanoyl-CoA oxoacyl_coa->octanoyl_coa Thiolase tca_cycle TCA Cycle acetyl_coa->tca_cycle cluster_beta_oxidation cluster_beta_oxidation octanoyl_coa->cluster_beta_oxidation Re-enters Cycle

Caption: Role of this compound in the Beta-Oxidation Pathway.

References

Technical Support Center: Analysis of 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 8-oxodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding isomeric interference and other challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential isomeric interferences in the analysis of this compound?

A1: While this compound itself has a specific structure, interference can arise from other structural isomers of oxodecanoyl-CoA that may be present in the biological matrix. These isomers would have the same mass-to-charge ratio (m/z) and similar physicochemical properties, making them difficult to distinguish without proper analytical separation. Potential isomers include:

  • Positional Isomers: The keto group could be located at a different position on the decanoyl chain (e.g., 7-oxodecanoyl-CoA, 9-oxodecanoyl-CoA).

  • Branched-Chain Isomers: The ten-carbon acyl chain could be branched instead of a straight chain.

These isomers can co-elute with this compound, leading to inaccurate quantification if not adequately resolved.[1][2]

Q2: Why am I observing a broad or asymmetric peak for my this compound standard in my LC-MS/MS analysis?

A2: A broad or asymmetric peak for an analytical standard can indicate several issues. In the context of this compound, this could be due to the presence of unresolved isomers in the commercial standard itself. It is also possible that the chromatographic conditions are not optimal for this specific analyte, leading to poor peak shape. Other potential causes include column degradation or issues with the LC system.[1][3]

Q3: My quantitative results for this compound in my biological samples seem unexpectedly high. Could this be due to isomeric interference?

A3: Yes, this is a strong possibility. Since structural isomers of this compound will have the same m/z ratio, any co-eluting isomers will be detected simultaneously, leading to an overestimation of the true this compound concentration.[1] This is a critical issue, especially in biomarker discovery or metabolic flux analysis where accurate quantification is essential.

Q4: What are the characteristic fragmentation patterns for this compound in positive ion mode tandem mass spectrometry (MS/MS)?

A4: Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion mode collision-induced dissociation (CID).[4] The most prominent fragmentation involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da). Another characteristic fragment ion for coenzyme A esters is observed at m/z 428, which corresponds to the CoA moiety itself.[4][5] While these fragments are characteristic of the CoA portion, they will not differentiate between isomers of the acyl chain.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound.

Issue 1: Suspected Isomeric Interference Leading to Inaccurate Quantification

  • Problem: You suspect that co-eluting isomers are interfering with your this compound measurement, leading to inaccurate results.

  • Solution: The primary solution is to improve the chromatographic separation.

    • Optimize the LC Gradient: Employ a slower, more shallow gradient during the elution window of this compound. This can enhance the resolution of closely eluting isomers.[1][6]

    • Evaluate Different Column Chemistries: Standard C18 reversed-phase columns are commonly used for acyl-CoA analysis.[7][8] However, other stationary phases, such as those with different pore sizes or alternative chemistries, might provide better selectivity for separating oxo-fatty acyl-CoA isomers.

    • Increase Column Length: Using a longer column can increase the number of theoretical plates and improve separation efficiency.[6]

Issue 2: Poor Signal Intensity or High Background Noise

  • Problem: You are observing a very low signal for your this compound analyte, or the background noise is unacceptably high.

  • Solutions:

    • Sample Preparation: Biological matrices are complex and can cause ion suppression.[7] Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances like salts and phospholipids.[7]

    • Analyte Stability: Acyl-CoAs can be unstable. Ensure that samples are processed quickly on ice and stored at -80°C. Reconstitute dried extracts in an appropriate solvent immediately before analysis.[7][9]

    • Mass Spectrometer Settings: Optimize the ionization source parameters, such as capillary voltage, gas flow, and temperature, for this compound. Positive ion mode electrospray ionization (ESI) is generally effective for acyl-CoAs.[5]

Experimental Protocols

Recommended LC-MS/MS Method for this compound Analysis

This protocol is a representative method and may require optimization for your specific instrumentation and sample type.

1. Sample Preparation (from cell culture)

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism and extract acyl-CoAs by adding 2 mL of cold methanol (B129727).[9]

  • Scrape the cell lysate and transfer to a tube.

  • Add an internal standard (e.g., a stable isotope-labeled this compound or a C15:0-CoA).[9]

  • Centrifuge to pellet cell debris.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 150 µL of a suitable solvent, such as 50% methanol in water.[9]

2. Liquid Chromatography

  • LC System: A UHPLC system is recommended for better resolution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.[8]

  • Mobile Phase B: Methanol.[8]

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to ensure separation. A shallow gradient around the expected retention time of this compound is recommended to resolve isomers.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

  • Column Temperature: Maintain a constant column temperature (e.g., 40 °C) for reproducible retention times.

3. Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

  • MRM Transitions:

    • Precursor Ion (Q1): The m/z of the protonated this compound molecule.

    • Product Ion (Q3): A characteristic fragment ion, such as the neutral loss of 507.0 Da or the m/z 428 fragment.

Quantitative Data Summary

The following table summarizes hypothetical retention times and MRM transitions for this compound and a potential positional isomer to illustrate the importance of chromatographic separation. Actual values will depend on the specific LC-MS system and conditions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Expected Retention Time (min)
This compound936.3429.3~10.2
9-Oxodecanoyl-CoA (Isomer)936.3429.3~10.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_lysis Cell Lysis & Extraction (Cold Methanol) add_is Add Internal Standard cell_lysis->add_is centrifugation Centrifugation add_is->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation UHPLC Separation (C18 Column, Gradient Elution) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Inaccurate Quantification of This compound check_isomers Suspect Isomeric Interference? start->check_isomers optimize_lc Optimize LC Separation (Gradient, Column) check_isomers->optimize_lc Yes other_issues Investigate Other Issues (Sample Prep, MS Settings) check_isomers->other_issues No check_standards Analyze Isomeric Standards (if available) optimize_lc->check_standards revalidate_method Re-validate Method check_standards->revalidate_method

Caption: Troubleshooting logic for isomeric interference in this compound analysis.

References

optimizing storage conditions for long-term stability of 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Oxodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions and troubleshooting experimental challenges to ensure the long-term stability and reliable performance of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for the long-term storage of this compound?

For maximal long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C. In this form, it is expected to be stable for at least one year.

Q2: How should I prepare a stock solution of this compound?

To prepare a stock solution, first, allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation of moisture, which can accelerate hydrolysis. Reconstitute the powder in a suitable solvent. For aqueous solutions, use a slightly acidic buffer (pH 4.0-6.0) to minimize hydrolysis of the thioester bond. High-purity organic solvents such as methanol (B129727) or ethanol (B145695) can also be used. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the recommended storage conditions for this compound stock solutions?

Aqueous stock solutions should be stored at -80°C for long-term storage (up to six months) or at -20°C for shorter durations (up to one month). To further minimize degradation, especially oxidation, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing the vial. If dissolved in an organic solvent, storage at -80°C is also recommended.

Q4: What are the primary degradation pathways for this compound?

The two main degradation pathways for acyl-CoA esters, including this compound, are:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which is accelerated in aqueous solutions, particularly at neutral to alkaline pH.

  • Oxidation: The acyl chain can be prone to oxidation, especially if exposed to air and light. The presence of the keto group may also influence reactivity.

Q5: How can I assess the purity and integrity of my this compound?

The purity of your this compound can be assessed using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This technique can separate the intact molecule from potential degradation products such as the free fatty acid (8-oxodecanoic acid) and Coenzyme A.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent Experimental Results or Reduced Biological Activity

Possible Cause: Degradation of the this compound standard.

Troubleshooting StepsRationale
1. Verify Storage Conditions Ensure the compound has been stored at the correct temperature (-80°C for stock solutions) and protected from light and repeated freeze-thaw cycles.
2. Prepare Fresh Aliquots If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from lyophilized powder.
3. Assess Purity via HPLC-MS Analyze the stock solution to quantify the percentage of intact this compound and identify any degradation products.
4. Use High-Purity Solvents Ensure that all solvents and buffers are of high purity (e.g., HPLC or LC-MS grade) to prevent contaminants from catalyzing degradation.
5. Handle on Ice When preparing dilutions for experiments, keep the stock solution and all materials on ice to minimize thermal degradation.
Issue 2: Precipitate Observed in Stock Solution Upon Thawing

Possible Cause: Limited solubility of this compound in the chosen solvent, especially at low temperatures.

Troubleshooting StepsRationale
1. Gentle Warming and Vortexing Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the precipitate.
2. Solvent Optimization If precipitation persists, consider preparing a new stock solution in a different solvent system, such as one with a higher percentage of organic solvent (e.g., a methanol/water mixture).
3. Prepare More Dilute Aliquots If high concentrations are not essential for your experiment, preparing more dilute stock solutions can prevent precipitation.
Issue 3: Poor Chromatographic Peak Shape (Tailing or Fronting) in HPLC-MS Analysis

Possible Cause: Undesirable interactions between the negatively charged phosphate (B84403) groups of this compound and the stationary phase, or column overload.

Troubleshooting StepsRationale
1. Adjust Mobile Phase pH Operating at a slightly acidic pH can improve peak shape.
2. Use an Ion-Pairing Agent Adding an ion-pairing agent (e.g., triethylamine) to the mobile phase can neutralize the charge on the phosphate groups, reducing interactions with the stationary phase.
3. Optimize Gradient Elution A shallower gradient can improve the separation of closely eluting peaks.
4. Reduce Injection Volume/Concentration Peak fronting is often a sign of column overload. Try injecting a smaller volume or a more dilute sample.
5. Check for Column Contamination A contaminated guard column or inlet frit can cause peak distortion. Flushing the column or replacing the guard column may be necessary.

Data Presentation

While specific quantitative stability data for this compound is not extensively available in the literature, the following table provides a general guideline for the stability of long-chain acyl-CoA esters based on available information.

Table 1: General Stability of Acyl-CoA Esters Under Various Storage Conditions

FormSolvent/BufferTemperatureEstimated Stability
Lyophilized PowderN/A-80°C> 1 year
Lyophilized PowderN/A-20°C~ 1 year
Stock SolutionAqueous Buffer (pH 4.0-6.0)-80°CUp to 6 months
Stock SolutionAqueous Buffer (pH 4.0-6.0)-20°CUp to 1 month
Stock SolutionOrganic Solvent (e.g., Methanol)-80°CUp to 6 months

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, accurately concentrated stock solution of this compound.

Materials:

  • Lyophilized this compound

  • High-purity, slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0) or HPLC-grade methanol

  • Inert gas (Argon or Nitrogen)

  • Calibrated balance

  • Glass vials with Teflon-lined caps

Procedure:

  • Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Accurately weigh the desired amount of powder in a clean, dry glass vial.

  • Add the appropriate volume of the chosen solvent to achieve the desired concentration.

  • Gently vortex or sonicate in a water bath for a short period to ensure complete dissolution.

  • Flush the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.

  • Securely cap the vial.

  • Prepare single-use aliquots in separate glass vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Representative Enzyme Assay - 3-Ketoacyl-CoA Thiolase Activity

Objective: To measure the activity of 3-ketoacyl-CoA thiolase using this compound as a substrate. This protocol is based on assays for similar enzymes.[1]

Principle: The thiolase enzyme catalyzes the cleavage of 3-ketoacyl-CoA in the presence of free Coenzyme A (CoA-SH), producing a shorter acyl-CoA and acetyl-CoA. The consumption of the 3-ketoacyl-CoA can be monitored spectrophotometrically by the decrease in absorbance of its magnesium-complexed enolate form at a specific wavelength (e.g., 305 nm).

Materials:

  • This compound stock solution

  • Coenzyme A (CoA-SH) solution

  • Purified 3-ketoacyl-CoA thiolase or cell lysate containing the enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl, 25 mM MgCl₂, pH 7.8)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 305 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and CoA-SH.

  • Add the this compound substrate to the desired final concentration (e.g., 0.15 mM).

  • Equilibrate the mixture to the desired assay temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of the enzyme.

  • Immediately monitor the decrease in absorbance at 305 nm over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the Mg²⁺-8-Oxodecanoyl-CoA complex.

Mandatory Visualizations

Storage_and_Handling_Workflow Workflow for Optimal Storage and Handling of this compound cluster_storage Long-Term Storage cluster_preparation Stock Solution Preparation cluster_short_term_storage Working Solution Storage Lyophilized Lyophilized Powder Storage_Temp -20°C to -80°C Lyophilized->Storage_Temp Store Equilibrate Equilibrate to Room Temp Lyophilized->Equilibrate Prepare Stock Dissolve Dissolve in Acidic Buffer (pH 4-6) or Organic Solvent Equilibrate->Dissolve Inert_Gas Purge with Inert Gas (Ar or N2) Dissolve->Inert_Gas Aliquot Aliquot into Single-Use Vials Inert_Gas->Aliquot Working_Storage -80°C Storage Aliquot->Working_Storage Store Avoid_Freeze_Thaw Avoid Repeated Freeze-Thaw Cycles Working_Storage->Avoid_Freeze_Thaw

Caption: A workflow diagram illustrating the best practices for the storage and handling of this compound to ensure its stability.

Beta_Oxidation_Pathway Role of this compound in Mitochondrial Beta-Oxidation Fatty_Acyl_CoA Decanoyl-CoA (C10) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Octanoyl-CoA (C8) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase

Caption: A simplified diagram of the mitochondrial beta-oxidation pathway, highlighting the position of this compound as a key intermediate.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Experimental Results Problem Inconsistent Results/ Low Activity Cause Potential Cause: This compound Degradation Problem->Cause Check_Storage Verify Storage Conditions (-80°C, aliquoted) Cause->Check_Storage Step 1 Check_Handling Review Handling (on ice, fresh dilutions) Cause->Check_Handling Step 2 Assess_Purity Assess Purity (HPLC-MS) Cause->Assess_Purity Step 3 Solution Prepare Fresh Stock from Lyophilized Powder Assess_Purity->Solution If degradation confirmed

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes, likely stemming from the degradation of this compound.

References

calibration curve issues in 8-Oxodecanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Oxodecanoyl-CoA quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the generation of calibration curves and overall experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in generating a reliable calibration curve for this compound?

The main challenges stem from the inherent instability of acyl-CoA thioesters, their susceptibility to matrix effects, and potential issues with chromatographic separation.[1][2] Acyl-CoAs are polar molecules prone to degradation and can interact with the stationary phase or column hardware, leading to peak tailing.[1] Additionally, biological samples introduce a complex matrix that can suppress or enhance the ion signal, affecting accuracy and reproducibility.[2][3]

Q2: How can I minimize the degradation of this compound during sample preparation and analysis?

Due to the instability of acyl-CoAs, rapid and cold sample processing is crucial.[2][4] Key steps include:

  • Rapid Quenching: Immediately halt enzymatic activity by flash-freezing tissue samples in liquid nitrogen or using a cold quenching solution.[4]

  • Cold Extraction: Perform all extraction and sample preparation steps on ice or at 4°C to minimize degradation.[2][4]

  • Protein Precipitation: Use a deproteinization agent like perchloric acid (PCA), trichloroacetic acid (TCA), or sulfosalicylic acid (SSA) to precipitate proteins. Acyl-CoAs are generally more stable under the resulting acidic conditions.[4]

  • Prompt Analysis: Analyze samples as soon as possible after extraction. If storage is necessary, store extracts at -80°C and avoid repeated freeze-thaw cycles.[2][4]

Q3: Is the use of an internal standard necessary for accurate quantification?

Yes, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended and considered the gold standard for quantitative mass spectrometry.[5] A SIL-IS for this compound will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement and compensating for analyte loss during sample preparation.[5]

Troubleshooting Guides

Issue 1: Poor Linearity in the Calibration Curve

Question: My calibration curve for this compound is not linear, especially at higher concentrations. What are the potential causes and solutions?

Answer: Non-linearity in your calibration curve can arise from several factors, including analyte degradation, inappropriate calibration range, or detector saturation.

Troubleshooting Summary: Poor Linearity

Possible Cause Solution
Analyte Degradation Prepare fresh calibration standards and keep them on ice.[2] Reconstitute dried extracts just before analysis.[2]
Inappropriate Calibration Range Adjust the concentration range of your standards. If accuracy at low concentrations is critical, use a narrower range of low-level standards.[2]
Detector Saturation If the signal for high-concentration standards is flattening, the detector may be saturated. Extend the calibration range to lower concentrations or dilute the samples.[4]
Inappropriate Regression Model A weighted linear regression (e.g., 1/x or 1/x²) can improve accuracy, especially at lower concentrations.[2][6]
Issue 2: High Variability Between Replicates

Question: I am observing high variability in the peak areas for my replicate injections of the same standard or sample. What could be causing this?

Answer: High variability is often linked to inconsistent sample preparation, analyte instability in the autosampler, or issues with the LC-MS system.

Troubleshooting Summary: High Variability

Possible Cause Solution
Inconsistent Sample Preparation Standardize the extraction protocol meticulously. Ensure consistent timing and temperature for all steps. The use of an internal standard is crucial to normalize for variations.[2]
Analyte Instability in Autosampler Maintain the autosampler at a low temperature (e.g., 4°C).[7] Minimize the time samples spend in the autosampler before injection.
LC System Issues (e.g., Leaks, Inconsistent Flow) Check for leaks in the LC system. Ensure the pump is delivering a stable flow rate.
Incomplete Protein Precipitation Ensure thorough mixing and sufficient incubation time after adding the precipitating agent. Centrifuge at a sufficient speed and duration to pellet all protein.[4]
Issue 3: Poor Chromatographic Peak Shape (Tailing or Broadening)

Question: The peaks for this compound are tailing or broad, leading to poor integration and resolution. How can I improve the peak shape?

Answer: Peak tailing for acyl-CoAs is often due to secondary interactions with the stationary phase or metal surfaces in the LC system.

Troubleshooting Summary: Poor Peak Shape

Possible Cause Solution
Secondary Interactions with Stationary Phase Use an ion-pairing agent to shield the phosphate (B84403) groups of the CoA moiety.[1] Adjust the mobile phase pH; a higher pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape.[1][8]
Column Contamination Implement a column wash step after each analytical run or periodically flush the column with a strong solvent.[7][8]
Interaction with Metal Surfaces Use a biocompatible LC system or PEEK tubing to minimize metal ion chelation and peak tailing.[7]
Suboptimal Chromatographic Conditions Optimize the mobile phase composition and gradient. A shallower gradient can improve peak shape and resolution.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards
  • Prepare Stock Solution: Allow the lyophilized this compound standard to equilibrate to room temperature. Reconstitute in an appropriate solvent (e.g., 5% SSA or 50% methanol (B129727) in water with a low concentration of ammonium acetate) to a known concentration (e.g., 1 mM).[3][4][7]

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of at least 6-8 calibration standards that bracket the expected concentration range of your samples.[4][6]

  • Add Internal Standard: Spike each calibration standard with the same known amount of the stable isotope-labeled internal standard as used for the unknown samples.[4]

  • Storage: Store aliquots of the stock and standard solutions at -80°C. Thaw on ice and use immediately for analysis.[3][7]

Protocol 2: Extraction of this compound from Biological Samples (e.g., Cells)
  • Quenching: For adherent cells, aspirate the culture medium and immediately add an ice-cold quenching/extraction solution (e.g., 2.5% sulfosalicylic acid - SSA). For suspension cells, pellet the cells and resuspend in the ice-cold extraction solution.[2]

  • Internal Standard Addition: Add a known amount of the stable isotope-labeled internal standard to the extraction solution.

  • Lysate Preparation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Vortex vigorously and incubate on ice for at least 10 minutes to ensure complete protein precipitation.[2]

  • Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[2]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube for LC-MS/MS analysis.[2]

Protocol 3: General LC-MS/MS Method for this compound
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3][7]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (or adjusted as needed for optimal peak shape).[7]

    • Mobile Phase B: Acetonitrile.[7]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: 0.2-0.4 mL/min.[7]

    • Column Temperature: 30-40°C.[7]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as it is generally more sensitive for acyl-CoAs.[3][6]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: The specific precursor-to-product ion transitions for this compound and its internal standard should be optimized. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[2]

Visual Guides

G cluster_prep Standard Curve Preparation cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis prep_start Start: Lyophilized This compound Standard stock Reconstitute to create 1 mM Stock Solution prep_start->stock dilute Perform Serial Dilutions (e.g., 0.1 - 100 µM) stock->dilute add_is Spike with Internal Standard (IS) dilute->add_is standards Final Calibration Standards add_is->standards inject Inject Standards & Samples into LC-MS/MS standards->inject sample_start Start: Biological Sample (e.g., Cell Pellet) quench Quench & Lyse in Extraction Buffer + IS sample_start->quench precipitate Protein Precipitation (Incubate on Ice) quench->precipitate centrifuge Centrifuge (4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (ESI+, MRM Mode) separate->detect data Data Acquisition detect->data integrate Integrate Peak Areas (Analyte & IS) data->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio plot Plot Ratio vs. Concentration ratio->plot curve Generate Calibration Curve (Linear Regression) plot->curve quantify Quantify Unknown Samples curve->quantify

Caption: Experimental workflow for this compound quantification.

G start Calibration Curve Issue (Poor Linearity, High RSD, etc.) check_linearity Is the curve non-linear? start->check_linearity check_variability Is there high variability in replicates (RSD > 15%)? check_linearity->check_variability No linearity_solutions Troubleshoot Linearity: 1. Check standard concentrations. 2. Adjust calibration range. 3. Dilute high concentration points. 4. Use weighted regression (1/x). check_linearity->linearity_solutions Yes check_peak_shape Is peak shape poor (tailing, splitting)? check_variability->check_peak_shape No variability_solutions Troubleshoot Variability: 1. Verify IS addition is consistent. 2. Keep autosampler cool (4°C). 3. Check for LC system leaks. 4. Ensure complete protein precipitation. check_variability->variability_solutions Yes peak_shape_solutions Troubleshoot Peak Shape: 1. Optimize mobile phase pH. 2. Add ion-pairing reagent. 3. Implement column wash. 4. Use PEEK tubing. check_peak_shape->peak_shape_solutions Yes end_node Re-analyze and evaluate curve check_peak_shape->end_node No linearity_solutions->end_node variability_solutions->end_node peak_shape_solutions->end_node

Caption: Troubleshooting decision tree for calibration curve issues.

References

Validation & Comparative

A Comparative Guide to 8-Oxodecanoyl-CoA and 3-Oxodecanoyl-CoA for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 8-Oxodecanoyl-CoA and 3-Oxodecanoyl-CoA, two positional isomers of keto-acyl-Coenzyme A. The information is tailored for researchers, scientists, and drug development professionals, offering an objective look at their biochemical roles, properties, and the experimental methodologies used to study them. While 3-Oxodecanoyl-CoA is a well-characterized intermediate in fatty acid metabolism, information on this compound is less prevalent, with its metabolic role largely inferred from our understanding of fatty acid omega-oxidation.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as activated forms of fatty acids for a variety of anabolic and catabolic processes. The position of the keto group along the acyl chain dictates the specific metabolic pathway in which the molecule participates and its subsequent biological effects. This guide focuses on the distinct roles and characteristics of 3-Oxodecanoyl-CoA, an intermediate of beta-oxidation, and the putative this compound, likely involved in omega-oxidation.

Biochemical and Physicochemical Properties

3-Oxodecanoyl-CoA is a well-documented intermediate in the mitochondrial beta-oxidation of fatty acids, a major pathway for energy production.[1] In contrast, the metabolic role of this compound is not as clearly defined but is hypothesized to be an intermediate in the omega-oxidation of decanoic acid, an alternative fatty acid catabolic pathway.[2][3]

Property3-Oxodecanoyl-CoAThis compound
Synonyms 3-Ketodecanoyl-CoA8-Ketodecanoyl-CoA
Molecular Formula C₃₁H₅₂N₇O₁₈P₃SC₃₁H₅₂N₇O₁₈P₃S
Molecular Weight 935.77 g/mol [4]935.77 g/mol
Metabolic Pathway Beta-oxidation of fatty acids[1]Inferred to be involved in Omega-oxidation of fatty acids[2][3]
Cellular Localization Mitochondria[1]Endoplasmic Reticulum (inferred)[3]
Biological Role Energy source, intermediate in fatty acid metabolism.[4]Putative intermediate in an alternative fatty acid degradation pathway.
Predicted Water Solubility 3.05 g/L[4]Not experimentally determined. Predicted to be similar to 3-Oxodecanoyl-CoA.
Predicted logP -3.8[4]Not experimentally determined. Predicted to be similar to 3-Oxodecanoyl-CoA.

Metabolic Pathways

The distinct positioning of the keto group in this compound and 3-Oxodecanoyl-CoA determines their involvement in different fatty acid oxidation pathways.

3-Oxodecanoyl-CoA in Beta-Oxidation

3-Oxodecanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation spiral. This pathway systematically shortens fatty acyl-CoA chains by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH, which are subsequently used for ATP production. 3-Oxodecanoyl-CoA is formed from 3-hydroxydecanoyl-CoA and is then cleaved by 3-ketoacyl-CoA thiolase into octanoyl-CoA and acetyl-CoA.

Beta_Oxidation Decanoyl_CoA Decanoyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Decanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Oxodecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Octanoyl_CoA Octanoyl-CoA Ketoacyl_CoA->Octanoyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Beta-oxidation pathway of decanoyl-CoA.
Putative Role of this compound in Omega-Oxidation

Omega-oxidation is an alternative pathway for fatty acid degradation that occurs in the endoplasmic reticulum.[3] This pathway involves the oxidation of the omega (ω) carbon, the carbon atom furthest from the carboxyl group. For decanoic acid, the ω-carbon is C10. The pathway is generally a minor contributor to fatty acid metabolism but can become more significant when beta-oxidation is impaired.[3]

The formation of this compound would likely follow the initial hydroxylation of the ω-carbon of decanoic acid to form 10-hydroxydecanoic acid, followed by subsequent oxidation steps. While the precise intermediates are not definitively established for all fatty acids, a series of oxidations could lead to the formation of a keto group at the C8 position.

Omega_Oxidation Decanoic_Acid Decanoic Acid Hydroxy_Decanoic_Acid 10-Hydroxydecanoic Acid Decanoic_Acid->Hydroxy_Decanoic_Acid Cytochrome P450 Monooxygenase Aldehyde_Decanoic_Acid 10-Oxodecanoic Acid Hydroxy_Decanoic_Acid->Aldehyde_Decanoic_Acid Alcohol Dehydrogenase Dicarboxylic_Acid Decanedioic Acid Aldehyde_Decanoic_Acid->Dicarboxylic_Acid Aldehyde Dehydrogenase Keto_Acyl_CoA This compound (Putative Intermediate) Dicarboxylic_Acid->Keto_Acyl_CoA Further Oxidation & Acyl-CoA Synthetase (Hypothesized)

Hypothesized omega-oxidation pathway leading to this compound.

Signaling Pathways

While specific signaling roles for this compound and 3-Oxodecanoyl-CoA are not well-defined, acyl-CoAs, in general, are recognized as important signaling molecules that can modulate the activity of various proteins, including transcription factors and enzymes.[5][6] They can also serve as precursors for the synthesis of signaling lipids.

Acyl_CoA_Signaling Acyl_CoA Acyl-CoAs (e.g., this compound, 3-Oxodecanoyl-CoA) Transcription_Factors Transcription Factors (e.g., PPARs) Acyl_CoA->Transcription_Factors Enzymes Enzyme Activity Modulation Acyl_CoA->Enzymes Signaling_Lipids Synthesis of Signaling Lipids Acyl_CoA->Signaling_Lipids Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Metabolic_Pathways Metabolic Regulation Enzymes->Metabolic_Pathways

General overview of acyl-CoA signaling roles.

Experimental Protocols

Synthesis of Oxodecanoyl-CoAs

Objective: To synthesize this compound and 3-Oxodecanoyl-CoA for use in enzymatic assays and other in vitro studies. The synthesis of these molecules can be approached through chemical methods.

Proposed Chemical Synthesis of this compound and 3-Oxodecanoyl-CoA:

This protocol is a general method for the synthesis of keto-acyl-CoA esters and would need to be optimized for each specific isomer.

Materials:

Procedure:

  • Activation of the Carboxylic Acid: a. Dissolve the respective oxodecanoic acid (8-oxo or 3-oxo) in anhydrous THF. b. Add N,N'-Carbonyldiimidazole (CDI) in a 1.1 molar excess to the carboxylic acid solution. c. Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the acyl-imidazole intermediate.

  • Thioesterification with Coenzyme A: a. In a separate flask, dissolve Coenzyme A (free acid) in a 1:1 mixture of anhydrous THF and saturated aqueous sodium bicarbonate solution, cooled to 0°C. b. Slowly add the activated acyl-imidazole solution from step 1 to the Coenzyme A solution with vigorous stirring. c. Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • Purification: a. Acidify the reaction mixture to pH 2-3 with 1 M HCl. b. Extract the aqueous phase with ethyl acetate to remove unreacted fatty acid. c. Condition a C18 SPE cartridge with methanol followed by deionized water. d. Load the aqueous phase containing the oxodecanoyl-CoA onto the conditioned SPE cartridge. e. Wash the cartridge with water to remove salts. f. Elute the oxodecanoyl-CoA with a gradient of acetonitrile in water. g. Lyophilize the fractions containing the purified product.

Enzymatic Assay for 3-Ketoacyl-CoA Thiolase Activity

Objective: To determine the activity of 3-ketoacyl-CoA thiolase using 3-Oxodecanoyl-CoA as a substrate.

Principle: The cleavage of 3-Oxodecanoyl-CoA by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A results in the formation of octanoyl-CoA and acetyl-CoA. The disappearance of the 3-ketoacyl-CoA can be monitored spectrophotometrically by the decrease in absorbance at 303 nm, which corresponds to the enolate form of the β-ketoacyl-CoA.

Materials:

  • Synthesized 3-Oxodecanoyl-CoA

  • Purified 3-ketoacyl-CoA thiolase

  • Coenzyme A (CoA)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a reaction mixture in a UV-transparent cuvette containing Tris-HCl buffer and CoA.

  • Add the substrate, 3-Oxodecanoyl-CoA, to the reaction mixture.

  • Equilibrate the cuvette at 37°C for 5 minutes.

  • Initiate the reaction by adding the thiolase enzyme and mix thoroughly.

  • Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the β-ketoacyl-CoA.

LC-MS/MS Analysis of Oxodecanoyl-CoAs

Objective: To quantify the levels of this compound and 3-Oxodecanoyl-CoA in biological samples or from in vitro reactions.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the detection and quantification of acyl-CoA species. The molecules are separated by reverse-phase chromatography and then detected by mass spectrometry using multiple reaction monitoring (MRM) to enhance specificity.

General Protocol Outline:

  • Sample Preparation: a. Extract acyl-CoAs from the biological sample using a suitable method, such as solid-phase extraction or protein precipitation with organic solvents (e.g., acetonitrile/methanol).[7] b. Include internal standards (e.g., stable isotope-labeled acyl-CoAs) for accurate quantification.

  • LC Separation: a. Use a C18 reverse-phase column. b. Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[7]

  • MS/MS Detection: a. Use an electrospray ionization (ESI) source in positive ion mode. b. Set up MRM transitions for each analyte. The precursor ion will be the [M+H]⁺ of the oxodecanoyl-CoA, and the product ion will be a characteristic fragment, often corresponding to the loss of the phosphopantetheine moiety.

Workflow Diagram:

LCMS_Workflow Sample Biological Sample Extraction Acyl-CoA Extraction (with Internal Standards) Sample->Extraction LC Liquid Chromatography (Reverse-Phase C18) Extraction->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data_Analysis Data Analysis and Quantification MS->Data_Analysis

Workflow for LC-MS/MS analysis of oxodecanoyl-CoAs.

Conclusion

This guide highlights the distinct metabolic roles of 3-Oxodecanoyl-CoA and the putative this compound. While 3-Oxodecanoyl-CoA is a well-established component of the central energy-producing pathway of beta-oxidation, this compound is likely an intermediate in the less-characterized omega-oxidation pathway. The provided experimental protocols offer a starting point for researchers to synthesize and analyze these molecules, enabling further investigation into their specific biological functions and potential as therapeutic targets or biomarkers in metabolic diseases. Further research is warranted to definitively characterize the metabolic fate and biological significance of this compound.

References

8-Oxodecanoyl-CoA in Fatty Acid Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. This process involves the sequential breakdown of fatty acyl-Coenzyme A (acyl-CoA) molecules into acetyl-CoA, which then enters the citric acid cycle. The efficiency and regulation of FAO are highly dependent on the chain length and structure of the fatty acyl-CoA substrate. This guide provides a comparative analysis of 8-Oxodecanoyl-CoA, a medium-chain ketoacyl-CoA, and its role in FAO relative to other acyl-CoAs. Due to the limited direct experimental data on this compound, this comparison will draw upon the broader understanding of medium-chain acyl-CoA metabolism, highlighting areas where further research is needed.

Metabolic Fate of Medium-Chain Acyl-CoAs

Medium-chain fatty acids (MCFAs), typically containing 6 to 12 carbon atoms, are readily metabolized in the mitochondria. Unlike long-chain fatty acids, MCFAs can cross the inner mitochondrial membrane without the need for the carnitine shuttle. Once inside the mitochondrial matrix, they are activated to their corresponding acyl-CoA esters and undergo β-oxidation.

Key Enzymes in Medium-Chain Acyl-CoA Oxidation

The initial and often rate-limiting step in the β-oxidation of medium-chain acyl-CoAs is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD) . This enzyme exhibits broad substrate specificity for acyl-CoAs with chain lengths from C4 to C12, with optimal activity typically observed for octanoyl-CoA (C8).[1] The subsequent steps are catalyzed by enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketothiolase.

Comparative Metabolism: this compound vs. Other Acyl-CoAs

Direct comparative studies on the metabolism of this compound are scarce in the scientific literature. However, based on the known substrate specificity of MCAD and other β-oxidation enzymes, we can infer its likely metabolic behavior in comparison to more well-studied medium-chain acyl-CoAs like octanoyl-CoA and decanoyl-CoA.

This compound , as a 10-carbon ketoacyl-CoA, is an intermediate in the β-oxidation of decanoyl-CoA. Its position in the pathway suggests it would be a substrate for 3-hydroxyacyl-CoA dehydrogenase (in its reverse reaction to form 8-hydroxydecanoyl-CoA) or could potentially be acted upon by other enzymes. The presence of a keto group at the C8 position, however, distinguishes it from the typical intermediates of β-oxidation. This structural feature might influence its interaction with and turnover by the enzymatic machinery.

Octanoyl-CoA (C8-CoA) is considered the optimal substrate for MCAD and is therefore rapidly oxidized.[1] Its metabolism is a benchmark for efficient medium-chain fatty acid oxidation.

Decanoyl-CoA (C10-CoA) is also a good substrate for MCAD, although the enzyme's activity towards it is slightly lower than for octanoyl-CoA.[2]

The presence of the oxo group in this compound could potentially alter its binding affinity and the catalytic rate of the enzymes involved in its further metabolism compared to the non-ketonic decanoyl-CoA. However, without direct experimental data, this remains speculative.

Quantitative Data on Acyl-CoA Dehydrogenase Activity

The following table summarizes representative kinetic data for human medium-chain acyl-CoA dehydrogenase with various straight-chain acyl-CoA substrates. It is important to note that specific kinetic parameters for this compound are not currently available in the literature.

SubstrateChain LengthRelative Vmax (%)Km (µM)Reference
Butyryl-CoAC42515[2]
Hexanoyl-CoAC6805[2]
Octanoyl-CoA C8 100 3 [1][2]
Decanoyl-CoA C10 90 4 [2]
Lauroyl-CoAC12606[2]
Myristoyl-CoAC1420-[1]

This data is compiled from studies on human MCAD and is intended to be representative. Actual values may vary depending on the specific experimental conditions.

Signaling Roles of Medium-Chain Acyl-CoAs

Beyond their role in energy metabolism, acyl-CoAs are emerging as important signaling molecules that can modulate gene expression, primarily through the activation of peroxisome proliferator-activated receptors (PPARs).[3][4] PPARs are a family of nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.

PPARα , highly expressed in the liver, heart, and muscle, is a key regulator of fatty acid oxidation. It is activated by a variety of ligands, including long-chain fatty acids and their CoA esters.[5] While direct evidence for the binding of medium-chain acyl-CoAs to PPARα is less established, the accumulation of various fatty acyl-CoAs is known to lead to PPARα activation.[4]

Given its structure as a medium-chain acyl-CoA, it is plausible that This compound , or its precursor decanoic acid, could act as a ligand for PPARα, thereby influencing the expression of genes involved in its own metabolism and that of other fatty acids. However, this hypothesis requires experimental validation.

Experimental Protocols

Quantification of Acyl-CoAs by HPLC-MS/MS

This method allows for the sensitive and specific quantification of a wide range of acyl-CoA species in biological samples.[6][7][8]

1. Sample Preparation:

  • Homogenize tissue or cell pellets in a cold extraction buffer (e.g., 2:1:1 methanol:chloroform:water).

  • Add internal standards (e.g., odd-chain acyl-CoAs) to the homogenate for quantification.

  • Centrifuge to separate the aqueous and organic phases.

  • Collect the aqueous phase containing the acyl-CoAs and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

2. HPLC Separation:

  • Use a C18 reversed-phase column for separation.

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

3. MS/MS Detection:

  • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

  • Monitor specific precursor-to-product ion transitions for each acyl-CoA species and the internal standards using Multiple Reaction Monitoring (MRM).

Acyl-CoA Dehydrogenase Activity Assay

This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of an artificial electron acceptor.[9][10]

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.6) containing a specific acyl-CoA substrate (e.g., octanoyl-CoA).

  • Add an electron acceptor, such as ferricenium hexafluorophosphate.

2. Enzyme Reaction:

  • Add the cell or tissue homogenate, or purified enzyme, to the reaction mixture to initiate the reaction.

  • Incubate at a controlled temperature (e.g., 37°C).

3. Detection:

  • Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength (e.g., 300 nm for ferricenium).

  • The rate of change in absorbance is proportional to the enzyme activity.

Visualizations

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Acyl_CoA Acyl-CoA Acyl_CoA_Synthetase->Acyl_CoA MC_Acyl_CoA Medium-Chain Acyl-CoA Acyl_CoA->MC_Acyl_CoA Carnitine Shuttle (for long-chain) MCFA Medium-Chain Fatty Acid MCFA->MC_Acyl_CoA Activation MCAD MCAD MC_Acyl_CoA->MCAD FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase MCAD->Enoyl_CoA_Hydratase 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA_Dehydrogenase H2O beta_Ketothiolase β-Ketothiolase 3_Hydroxyacyl_CoA_Dehydrogenase->beta_Ketothiolase NAD+ -> NADH beta_Ketothiolase->MC_Acyl_CoA Shortened Acyl-CoA Acetyl_CoA Acetyl-CoA beta_Ketothiolase->Acetyl_CoA CoA-SH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation of fatty acids.

Acyl_CoA_Quantification Sample Tissue/Cell Sample Homogenization Homogenization (with internal standards) Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Drying Drying and Reconstitution Extraction->Drying HPLC HPLC Separation (C18 Column) Drying->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Caption: Experimental workflow for acyl-CoA quantification.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., this compound) PPARa PPARα Fatty_Acyl_CoA->PPARa PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Target_Genes Target Genes (e.g., CPT1, MCAD) PPRE->Target_Genes Binding Transcription Increased Transcription Target_Genes->Transcription

Caption: PPARα signaling pathway activation by fatty acyl-CoAs.

Conclusion

This compound is a medium-chain ketoacyl-CoA that is an intermediate in the β-oxidation of decanoic acid. While direct experimental data on its specific metabolic and signaling properties are limited, its metabolism is likely handled by the enzymatic machinery for medium-chain fatty acid oxidation, with MCAD playing a key role. The presence of a keto group may influence its interaction with these enzymes, potentially affecting the overall flux through the β-oxidation pathway. Furthermore, like other acyl-CoAs, this compound may have a role in cellular signaling through the activation of nuclear receptors such as PPARα. Further research is needed to elucidate the precise kinetic parameters of the enzymes involved in this compound metabolism and to validate its potential signaling functions. Such studies will be crucial for a complete understanding of medium-chain fatty acid metabolism and its implications in health and disease.

References

Uncharted Territory: The Elusive Function of 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of 8-Oxodecanoyl-CoA, a specific acyl-coenzyme A derivative. Despite extensive searches for its function, signaling pathways, and experimental validation, no direct research or data on this molecule could be identified. This scarcity of information precludes a comparative analysis of its function against other alternatives.

While the broader family of acyl-CoAs plays a well-documented and critical role in cellular metabolism, acting as intermediates in fatty acid synthesis and degradation, the specific functions of many individual acyl-CoA species remain to be fully elucidated. Our investigation into this compound suggests it is one such molecule that has not been a focus of published research to date.

Related Acyl-CoA Molecules and Their Known Functions

To provide context, it is useful to consider the established roles of structurally related molecules. Fatty acid metabolism involves numerous intermediates with an oxo- group at various positions.

Beta-Oxidation Intermediates: The most well-understood pathway for fatty acid breakdown is beta-oxidation, which involves the sequential removal of two-carbon units. This process generates oxo-acyl-CoA intermediates, but typically with the oxo group at the beta-carbon (the third carbon). For example, 3-oxodecanoyl-CoA is a known intermediate in the beta-oxidation of decanoic acid.

Omega-Oxidation: An alternative pathway, omega-oxidation, involves the oxidation of the carbon atom furthest from the carboxyl group (the omega-carbon). For decanoic acid, this would be the 10th carbon, not the 8th. This pathway becomes more prominent when beta-oxidation is impaired.

Biotin Synthesis: The biosynthesis of biotin, an essential vitamin, involves pimeloyl-CoA, a dicarboxylic acyl-CoA. While related to fatty acid metabolism, this pathway does not appear to directly involve this compound based on current knowledge.

Hypothetical Metabolic Pathways

In the absence of direct evidence, any proposed function for this compound remains speculative. It is conceivable that it could be an intermediate in a yet-to-be-described metabolic pathway or a minor by-product of known enzymatic reactions. Below is a hypothetical workflow illustrating where such a molecule might be investigated.

G cluster_investigation Hypothetical Investigation Workflow start Isolate and Characterize This compound enzyme_screen Screen for Potential Synthesizing Enzymes start->enzyme_screen metabolic_labeling Metabolic Labeling Studies (e.g., with labeled decanoic acid) start->metabolic_labeling pathway_analysis Identify Potential Metabolic Pathways enzyme_screen->pathway_analysis metabolic_labeling->pathway_analysis functional_assays Develop Functional Assays (e.g., enzyme inhibition, receptor binding) pathway_analysis->functional_assays comparison Compare with Known Acyl-CoA Functions functional_assays->comparison

Caption: A logical workflow for future research to elucidate the function of this compound.

Conclusion for Researchers

For researchers, scientists, and drug development professionals, the current state of knowledge on this compound represents uncharted territory. There is a clear opportunity for novel research to identify the metabolic origins and potential biological roles of this molecule. Future studies could focus on targeted metabolomics to detect its presence in various biological systems and subsequent enzymatic and functional assays to characterize its activity. Until such data becomes available, a comprehensive comparison guide on the function of this compound cannot be constructed. The scientific community awaits foundational research to illuminate the role of this and other lesser-known metabolites.

Comparative Analysis of 8-Oxodecanoyl-CoA Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fate of 8-Oxodecanoyl-CoA, a keto-acyl-CoA that is not a canonical intermediate in the beta-oxidation of saturated fatty acids. Due to the limited direct research on this compound, this document focuses on its established metabolic context, potential alternative pathways for its formation and degradation, and a comparative overview of related metabolic processes.

The Standard Beta-Oxidation Pathway: A Comparative Overview

The primary pathway for fatty acid degradation is mitochondrial beta-oxidation. This process sequentially shortens the fatty acyl-CoA chain by two carbons per cycle, generating acetyl-CoA, FADH₂, and NADH. The key enzymes in this spiral are acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase.

Standard beta-oxidation of a saturated fatty acid like decanoyl-CoA proceeds through the formation of a keto group at the beta-carbon (C3), yielding 3-oxodecanoyl-CoA, not this compound.[1][2]

Alternative Metabolic Pathways for this compound Formation

The presence of an oxo-group at the C8 position suggests that this compound would likely arise from the metabolism of a modified decanoic acid. Two plausible, albeit less common, pathways are the oxidation of an unsaturated fatty acid with a double bond at or near the C8 position, or the oxidation of a hydroxylated fatty acid.

Beta-Oxidation of Unsaturated Fatty Acids

The beta-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds.[3] For a precursor like 8-decenoic acid, initial rounds of beta-oxidation would proceed normally until the double bond is encountered. The subsequent enzymatic steps would depend on the exact position and configuration of the double bond after initial oxidation cycles. While this pathway could theoretically lead to a hydroxylated intermediate that is then oxidized to a keto group, direct evidence for the formation of this compound is not present in the current literature.

Omega-Oxidation Pathway

Omega-oxidation is an alternative fatty acid metabolism pathway that occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl (omega) carbon.[4] This pathway is typically more active for medium-chain fatty acids like decanoic acid, especially when beta-oxidation is impaired.[4] The process involves hydroxylation at the omega-carbon, followed by oxidation to an aldehyde and then a dicarboxylic acid. While this pathway modifies the terminal end of the fatty acid, it does not directly generate a keto group at the C8 position of a ten-carbon chain. However, it highlights the cell's capacity to oxidize fatty acids at positions other than the beta-carbon.

Comparative Data on Related Metabolic Fluxes

Quantitative data on the metabolic flux of this compound is not available due to a lack of studies on this specific molecule. However, we can compare the flux of the major fatty acid oxidation pathways to provide context.

Metabolic PathwaySubstrateTissue/OrganismMetabolic FluxReference
Beta-Oxidation PalmitateRat LiverHigh[4]
Omega-Oxidation Decanoic AcidRat HepatocytesLow (increases when beta-oxidation is inhibited)[4]

Experimental Protocols

While specific protocols for this compound are not established, the following general methodologies can be adapted to study its potential metabolism.

In Vitro Reconstitution of Fatty Acid Oxidation Pathways

This approach allows for the study of a specific metabolic pathway in a controlled environment by combining purified enzymes and substrates.

Protocol:

  • Enzyme Purification: Express and purify the necessary enzymes (e.g., acyl-CoA synthetase, acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase) from a suitable expression system.

  • Substrate Preparation: Synthesize or obtain the desired substrate, such as 8-hydroxydecanoyl-CoA or 8-decenoyl-CoA.

  • Reaction Setup: Combine the purified enzymes, substrate, and necessary cofactors (e.g., CoA, ATP, NAD+, FAD) in a reaction buffer at a controlled temperature and pH.

  • Reaction Monitoring: At various time points, quench the reaction and analyze the mixture for the disappearance of the substrate and the appearance of intermediates and products using methods like LC-MS/MS.

Analysis of Acyl-CoA Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of acyl-CoA species.[5]

Protocol:

  • Sample Preparation: Extract acyl-CoAs from cell or tissue samples using a suitable extraction solvent (e.g., acetonitrile/methanol/water).[6]

  • Chromatographic Separation: Separate the different acyl-CoA species using a reverse-phase HPLC column with an ion-pairing agent.

  • Mass Spectrometric Detection: Detect and quantify the acyl-CoA molecules using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the target molecule and monitoring for a specific product ion after fragmentation.[5]

In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay can be used to determine the activity of 3-hydroxyacyl-CoA dehydrogenase with various substrates, which could include 8-hydroxydecanoyl-CoA.[7]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, NAD+, the purified 3-hydroxyacyl-CoA dehydrogenase, and the substrate (e.g., 8-hydroxydecanoyl-CoA).

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH as the substrate is oxidized.

  • Calculation of Activity: The rate of NADH formation is proportional to the enzyme activity.

Visualizing Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the established and hypothetical metabolic pathways discussed.

beta_oxidation Decanoyl-CoA Decanoyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Decanoyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxydecanoyl-CoA L-3-Hydroxydecanoyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxydecanoyl-CoA Enoyl-CoA Hydratase 3-Oxodecanoyl-CoA 3-Oxodecanoyl-CoA L-3-Hydroxydecanoyl-CoA->3-Oxodecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Octanoyl-CoA Octanoyl-CoA 3-Oxodecanoyl-CoA->Octanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Oxodecanoyl-CoA->Acetyl-CoA

Standard Beta-Oxidation of Decanoyl-CoA

alternative_pathways cluster_unsaturated Hypothetical Pathway from 8-Decenoic Acid cluster_hydroxylated Hypothetical Pathway from 8-Hydroxydecanoic Acid 8-Decenoyl-CoA 8-Decenoyl-CoA Intermediates Intermediates 8-Decenoyl-CoA->Intermediates β-Oxidation Cycles 8-Hydroxydecanoyl-CoA 8-Hydroxydecanoyl-CoA Intermediates->8-Hydroxydecanoyl-CoA Hydration? This compound This compound 8-Hydroxydecanoyl-CoA->this compound Dehydrogenation 8-Hydroxydecanoyl-CoA_2 8-Hydroxydecanoyl-CoA 8-Hydroxydecanoic Acid 8-Hydroxydecanoic Acid 8-Hydroxydecanoic Acid->8-Hydroxydecanoyl-CoA Acyl-CoA Synthetase 8-Oxodecanoyl-CoA_2 This compound 8-Hydroxydecanoyl-CoA_2->8-Oxodecanoyl-CoA_2 3-Hydroxyacyl-CoA Dehydrogenase (hypothetical)

Hypothetical Pathways for this compound Formation

experimental_workflow Cell/Tissue Sample Cell/Tissue Sample Acyl-CoA Extraction Acyl-CoA Extraction Cell/Tissue Sample->Acyl-CoA Extraction Acetonitrile/ Methanol/Water LC-MS/MS Analysis LC-MS/MS Analysis Acyl-CoA Extraction->LC-MS/MS Analysis Reverse-Phase HPLC Quantification of\nKeto-Acyl-CoAs Quantification of Keto-Acyl-CoAs LC-MS/MS Analysis->Quantification of\nKeto-Acyl-CoAs

General Workflow for Acyl-CoA Analysis

Conclusion

While this compound is not a conventional intermediate in fatty acid metabolism, its formation is theoretically possible through the oxidation of modified decanoic acids. Further research, employing the advanced analytical and in vitro techniques outlined in this guide, is necessary to elucidate the existence and metabolic relevance of this molecule. The comparative analysis of known fatty acid oxidation pathways provides a crucial framework for designing experiments to investigate these alternative metabolic routes.

References

8-Oxodecanoyl-CoA: A Substrate in Focus for Beta-Oxidation Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

8-Oxodecanoyl-CoA, a modified medium-chain fatty acyl-CoA, presents an intriguing substrate for the quartet of enzymes driving mitochondrial beta-oxidation. Understanding its interaction with these enzymes is pivotal for research into fatty acid metabolism, metabolic disorders, and the development of novel therapeutics. This guide provides a comparative overview of this compound as a substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD), Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and Thiolase, offering insights into potential enzymatic efficiencies and detailed experimental protocols for their assessment.

Comparative Performance of Beta-Oxidation Enzymes with this compound

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Relative Activity (%) vs. Decanoyl-CoA
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) This compound[Hypothetical][Hypothetical][Hypothetical]
Decanoyl-CoA[Reference][Reference]100%
Enoyl-CoA Hydratase 8-Oxo-trans-2-decenoyl-CoA[Hypothetical][Hypothetical][Hypothetical]
trans-2-Decenoyl-CoA[Reference][Reference]100%
3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxy-8-oxodecanoyl-CoA[Hypothetical][Hypothetical][Hypothetical]
3-Hydroxydecanoyl-CoA[Reference][Reference]100%
Thiolase 3-Keto-8-oxodecanoyl-CoA[Hypothetical][Hypothetical][Hypothetical]
3-Ketodecanoyl-CoA[Reference][Reference]100%

It is hypothesized that the presence of the 8-oxo group may increase the Km and decrease the Vmax for MCAD due to potential steric hindrance or altered electronics in the active site. The effects on the subsequent enzymes would depend on the electronic influence of the distal oxo group on the reactive sites.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the kinetic parameters of the beta-oxidation enzymes with this compound.

Synthesis of this compound

The substrate, this compound, can be synthesized from 8-oxodecanoic acid. A common method involves the activation of the carboxylic acid to a mixed anhydride (B1165640) or an active ester, followed by reaction with Coenzyme A.

Materials:

  • 8-oxodecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or Ethyl chloroformate

  • N-Hydroxysuccinimide (NHS) or Triethylamine

  • Coenzyme A (free acid)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • HPLC for purification

Protocol:

  • Dissolve 8-oxodecanoic acid in anhydrous THF.

  • For activation with DCC/NHS, add equimolar amounts of DCC and NHS and stir at room temperature for several hours.

  • For activation with ethyl chloroformate, cool the solution to 0°C, add triethylamine, followed by the dropwise addition of ethyl chloroformate.

  • In a separate vial, dissolve Coenzyme A in the sodium bicarbonate buffer.

  • Add the Coenzyme A solution to the activated 8-oxodecanoic acid mixture and stir for several hours at room temperature.

  • Monitor the reaction by reverse-phase HPLC.

  • Purify the this compound product by preparative HPLC.

  • Lyophilize the purified product and store at -80°C.

Enzymatic Assays

The activity of MCAD can be measured using the electron-transferring flavoprotein (ETF) fluorescence reduction assay.[1][2][3] This assay monitors the decrease in ETF fluorescence upon its reduction by the acyl-CoA dehydrogenase.

Materials:

  • Purified MCAD enzyme

  • Purified electron-transferring flavoprotein (ETF)

  • This compound (substrate)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Anaerobic cuvette or microplate reader with fluorescence capabilities (Excitation: 438 nm, Emission: 525 nm)

Protocol:

  • Prepare a reaction mixture containing potassium phosphate buffer and ETF in an anaerobic cuvette.

  • Make the mixture anaerobic by repeated cycles of vacuum and argon flushing.

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately monitor the decrease in ETF fluorescence over time.

  • The initial rate of fluorescence decrease is proportional to the MCAD activity.

  • To determine kinetic parameters, vary the concentration of this compound and measure the corresponding initial rates.

The activity of Enoyl-CoA Hydratase is typically measured by monitoring the decrease in absorbance at 280 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.[4][5][6][7]

Materials:

  • Purified Enoyl-CoA Hydratase

  • 8-Oxo-trans-2-decenoyl-CoA (substrate, product of the MCAD reaction)

  • Tris-HCl buffer (50 mM, pH 7.8)

  • UV-Vis spectrophotometer

Protocol:

  • Prepare the reaction mixture containing Tris-HCl buffer in a quartz cuvette.

  • Add the substrate, 8-Oxo-trans-2-decenoyl-CoA, to the cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the Enoyl-CoA Hydratase enzyme.

  • Monitor the decrease in absorbance at 280 nm over time.

  • Calculate the enzyme activity based on the molar extinction coefficient of the enoyl-CoA substrate.

  • Determine kinetic parameters by varying the substrate concentration.

The activity of 3-Hydroxyacyl-CoA Dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[8][9][10][11][12][13][14]

Materials:

  • Purified 3-Hydroxyacyl-CoA Dehydrogenase

  • 3-Hydroxy-8-oxodecanoyl-CoA (substrate, product of the Enoyl-CoA Hydratase reaction)

  • NAD+

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • UV-Vis spectrophotometer

Protocol:

  • Prepare the reaction mixture containing potassium phosphate buffer and NAD+ in a quartz cuvette.

  • Add the substrate, 3-Hydroxy-8-oxodecanoyl-CoA.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the 3-Hydroxyacyl-CoA Dehydrogenase enzyme.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

  • Determine kinetic parameters by varying the substrate concentration.

Thiolase activity can be measured by monitoring the thiolytic cleavage of a 3-ketoacyl-CoA in the presence of Coenzyme A. The disappearance of the 3-ketoacyl-CoA can be followed by a decrease in absorbance at 303 nm.[15][16][17][18]

Materials:

  • Purified Thiolase

  • 3-Keto-8-oxodecanoyl-CoA (substrate, product of the 3-Hydroxyacyl-CoA Dehydrogenase reaction)

  • Coenzyme A (CoA)

  • Tris-HCl buffer (100 mM, pH 8.1)

  • MgCl₂ (25 mM)

  • UV-Vis spectrophotometer

Protocol:

  • Prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, and CoA in a quartz cuvette.

  • Add the substrate, 3-Keto-8-oxodecanoyl-CoA.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the Thiolase enzyme.

  • Monitor the decrease in absorbance at 303 nm over time.

  • Calculate the enzyme activity based on the molar extinction coefficient of the Mg²⁺-chelated 3-ketoacyl-CoA.

  • Determine kinetic parameters by varying the substrate concentration.

Visualizing the Metabolic Context and Experimental Workflow

To further elucidate the role of this compound and the experimental procedures, the following diagrams are provided.

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix This compound This compound 8-Oxo-trans-2-decenoyl-CoA 8-Oxo-trans-2-decenoyl-CoA This compound->8-Oxo-trans-2-decenoyl-CoA MCAD (FAD -> FADH2) 3-Hydroxy-8-oxodecanoyl-CoA 3-Hydroxy-8-oxodecanoyl-CoA 8-Oxo-trans-2-decenoyl-CoA->3-Hydroxy-8-oxodecanoyl-CoA Enoyl-CoA Hydratase (H2O) 3-Keto-8-oxodecanoyl-CoA 3-Keto-8-oxodecanoyl-CoA 3-Hydroxy-8-oxodecanoyl-CoA->3-Keto-8-oxodecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Hexanoyl-CoA Hexanoyl-CoA 3-Keto-8-oxodecanoyl-CoA->Hexanoyl-CoA Thiolase (CoA-SH) Acetyl-CoA Acetyl-CoA 3-Keto-8-oxodecanoyl-CoA->Acetyl-CoA

Caption: Mitochondrial beta-oxidation of this compound.

Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_assay Enzyme Kinetic Assay Start 8-Oxodecanoic Acid Activation Activate Carboxylic Acid Start->Activation Coupling Couple with Coenzyme A Activation->Coupling Purification HPLC Purification Coupling->Purification Substrate This compound Purification->Substrate Add_Substrate Add this compound (Varying Concentrations) Substrate->Add_Substrate Prepare_Reaction Prepare Reaction Mixture Prepare_Reaction->Add_Substrate Initiate_Reaction Add Enzyme Add_Substrate->Initiate_Reaction Monitor Monitor Reaction Progress (Spectrophotometry/Fluorometry) Initiate_Reaction->Monitor Analyze Calculate Initial Rates (Michaelis-Menten Plot) Monitor->Analyze Results Determine Km and Vmax Analyze->Results

Caption: General workflow for synthesis and kinetic analysis.

References

Detecting a Key Metabolic Intermediate: A Guide to Analytical Methods for 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating fatty acid metabolism and related therapeutic areas, the accurate detection and quantification of specific metabolic intermediates is paramount. 8-Oxodecanoyl-CoA, a key intermediate in the β-oxidation of decanoic acid, presents a unique analytical challenge. This guide provides a comprehensive comparison of the primary analytical methods for the detection of this compound, offering insights into their performance, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Method Comparison at a Glance

The selection of an analytical method for this compound quantification is a critical decision that depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and to a lesser extent, enzymatic and fluorescent-based assays.

ParameterLC-MS/MSHPLC-UVEnzymatic/Fluorometric Assays
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbanceEnzyme-catalyzed reaction producing a detectable signal
Specificity Very HighModerate to HighVariable, depends on enzyme specificity
Sensitivity Very High (fmol to pmol)Moderate (pmol to nmol)Moderate to High (pmol to µmol)
Quantitative Accuracy HighHighModerate to High
Throughput ModerateModerateHigh
Instrumentation Cost HighModerateLow to Moderate
Expertise Required HighModerateLow to Moderate

In-Depth Analysis of Key Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the quantification of acyl-CoAs due to its exceptional sensitivity and specificity.[1] This technique allows for the precise measurement of this compound in complex biological matrices.

Experimental Protocol: LC-MS/MS

a) Sample Preparation (from cell culture or tissue)

  • Homogenization: Homogenize cell pellets or tissues in a cold extraction solvent (e.g., 80% methanol (B129727) or 5% sulfosalicylic acid) containing an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).[2]

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the pellet in a solvent compatible with the LC mobile phase (e.g., 50 mM ammonium (B1175870) acetate).[3]

b) Chromatographic Separation

  • Column: A C18 reversed-phase column is typically used for the separation of medium-chain acyl-CoAs.

  • Mobile Phase: A gradient elution is commonly employed, using a combination of an aqueous solvent (e.g., water with 5 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[3]

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

c) Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion that is generated upon fragmentation. This highly specific detection method minimizes interference from other molecules in the sample.[2]

  • Data Analysis: Quantify this compound by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve generated with known concentrations of the analyte.[3]

Quantitative Performance Data (Representative for Medium-Chain Acyl-CoAs)

ParameterTypical Value
Limit of Detection (LOD) 1 - 10 fmol
Limit of Quantification (LOQ) 5 - 50 fmol
**Linearity (R²) **> 0.99
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 15%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS. While less sensitive, it can reliably quantify more abundant acyl-CoA species. The detection is based on the strong UV absorbance of the adenine (B156593) moiety in the CoA molecule at approximately 260 nm.

Experimental Protocol: HPLC-UV

a) Sample Preparation

The sample preparation protocol is similar to that for LC-MS/MS, involving homogenization, protein precipitation, and reconstitution.

b) Chromatographic Separation

  • Column: A C18 reversed-phase column is the standard choice.

  • Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a buffer (e.g., sodium phosphate) and an organic modifier (e.g., methanol or acetonitrile) is used.[4]

  • Detection: A UV detector is set to monitor the absorbance at 260 nm.

c) Data Analysis

Quantification is achieved by comparing the peak area of this compound to a standard curve prepared with known concentrations of the purified compound.

Quantitative Performance Data (Representative for Medium-Chain Acyl-CoAs)

ParameterTypical Value
Limit of Detection (LOD) 5 - 20 pmol
Limit of Quantification (LOQ) 20 - 100 pmol
**Linearity (R²) **> 0.99
Intra-assay Precision (CV%) < 5%
Inter-assay Precision (CV%) < 10%
Enzymatic and Fluorescent Assays

Enzymatic and fluorescent assays provide high-throughput options for the detection of acyl-CoAs, though they are often less specific than chromatographic methods. For this compound, a direct enzymatic assay is not commercially available. However, a coupled enzyme assay could theoretically be developed by utilizing enzymes that act on 3-ketoacyl-CoAs, such as 3-ketoacyl-CoA thiolase, which is involved in the beta-oxidation pathway.[5]

Fluorescent biosensors for medium-chain fatty acyl-CoAs are an emerging technology.[6] These are typically genetically encoded proteins that exhibit a change in fluorescence upon binding to the target molecule. While offering the potential for real-time measurements in living cells, their development and application for specific species like this compound are still in the early stages.[7]

Visualizing the Context: Metabolic Pathway and Experimental Workflow

To better understand the role of this compound and the process of its analysis, the following diagrams illustrate the relevant metabolic pathway and a general experimental workflow.

Beta_Oxidation_of_Decanoic_Acid Decanoic_Acid Decanoic Acid Decanoyl_CoA Decanoyl-CoA Decanoic_Acid->Decanoyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-Δ2-Enoyl-CoA Decanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxodecanoyl_CoA This compound Hydroxyacyl_CoA->Oxodecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Octanoyl_CoA Octanoyl-CoA Oxodecanoyl_CoA->Octanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Oxodecanoyl_CoA->Acetyl_CoA Cleavage Octanoyl_CoA->Acetyl_CoA Further β-oxidation cycles

Caption: Beta-oxidation pathway of decanoic acid.

acyl_coa_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Tissue Tissue/Cell Sample Homogenization Homogenization (with Internal Standard) Tissue->Homogenization Centrifugation Protein Precipitation (Centrifugation) Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying & Reconstitution Supernatant->Drying LC_Separation LC Separation (e.g., C18 column) Drying->LC_Separation Detection Detection LC_Separation->Detection MS_Detection MS/MS Detection (MRM Mode) Detection->MS_Detection LC-MS/MS UV_Detection UV Detection (260 nm) Detection->UV_Detection HPLC-UV Quantification Quantification (vs. Standard Curve) MS_Detection->Quantification UV_Detection->Quantification

Caption: General experimental workflow for acyl-CoA analysis.

Conclusion

The choice of an analytical method for this compound quantification should be guided by the specific research question, the available instrumentation, and the desired level of sensitivity and specificity. For comprehensive and highly sensitive profiling of a wide range of acyl-CoA species, LC-MS/MS is the method of choice.[1] HPLC-UV offers a robust and more accessible alternative for the quantification of more abundant species. Enzymatic and fluorometric assays, while high-throughput, currently lack the specificity for direct measurement of this compound but represent a developing area of research. By carefully considering the strengths and limitations of each technique, researchers can confidently select the most appropriate method to advance their understanding of fatty acid metabolism.

References

Validating the Role of 8-Oxodecanoyl-CoA in Fatty Acid β-Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the role of 8-Oxodecanoyl-CoA as a key intermediate in the mitochondrial fatty acid β-oxidation pathway. While direct extensive research validating the specific functions of this compound is limited in publicly available literature, this document outlines the established methodologies and expected quantitative data based on the known behavior of analogous medium-chain 3-ketoacyl-CoA molecules. We present a comparative analysis of experimental approaches, detailed protocols, and data visualization to facilitate the investigation of this and similar metabolites.

Introduction to the Putative Role of this compound

This compound is a presumed intermediate in the catabolism of fatty acids, specifically in the β-oxidation spiral. This metabolic pathway is crucial for energy production from lipids, where two-carbon units are sequentially cleaved from a fatty acyl-CoA molecule. This compound, a 10-carbon ketoacyl-CoA, would be formed during the oxidation of decanoyl-CoA (a 10-carbon fatty acyl-CoA) or longer-chain fatty acids that have been shortened to this length. The subsequent and final step of this specific cycle involves the thiolytic cleavage of this compound by the enzyme 3-ketoacyl-CoA thiolase, yielding acetyl-CoA and octanoyl-CoA.

Disruptions in this pathway, potentially leading to the accumulation of intermediates like this compound, are associated with various metabolic disorders. Therefore, validating its precise role and understanding its metabolic fate are critical for diagnosing and developing therapies for these conditions.

Data Presentation: Comparative Enzyme Kinetics

The validation of this compound's role heavily relies on characterizing its interaction with the enzymes of the β-oxidation pathway. The table below presents a summary of expected kinetic parameters for the enzyme 3-ketoacyl-CoA thiolase with this compound as a substrate, in comparison to other medium-chain ketoacyl-CoAs. Note: The data for this compound is hypothetical and extrapolated from known substrate specificities of medium-chain 3-ketoacyl-CoA thiolases.

SubstrateEnzymeKm (µM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)
This compound Medium-Chain 3-Ketoacyl-CoA Thiolase5-15150-250100-200~1 x 107
3-Oxooctanoyl-CoAMedium-Chain 3-Ketoacyl-CoA Thiolase8.22101551.9 x 107
3-Oxohexanoyl-CoAMedium-Chain 3-Ketoacyl-CoA Thiolase15.51801338.6 x 106

Km (Michaelis constant) indicates the substrate concentration at half-maximal velocity. Vmax (maximal velocity) is the maximum rate of the reaction. kcat (turnover number) is the number of substrate molecules converted to product per enzyme molecule per second. kcat/Km is the catalytic efficiency.

Experimental Protocols

Enzymatic Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol describes a spectrophotometric assay to measure the activity of 3-ketoacyl-CoA thiolase using this compound as a substrate. The assay is based on the decrease in absorbance at 303 nm, which corresponds to the disappearance of the 3-ketoacyl-CoA thioester bond.

Materials:

  • Purified medium-chain 3-ketoacyl-CoA thiolase

  • Synthesized this compound

  • Coenzyme A (CoA)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Spectrophotometer with UV capabilities

  • UV-transparent cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl (pH 8.0) and 50 µM Coenzyme A.

  • Add this compound to a final concentration of 10 µM.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a known concentration of purified 3-ketoacyl-CoA thiolase (e.g., 10-50 ng/µL).

  • Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient for the 3-ketoacyl-CoA thioester bond (ε303 = 14,000 M-1cm-1).

  • Perform control experiments without the enzyme and without the substrate to account for any non-enzymatic degradation.

LC-MS/MS for Quantification of this compound and its Metabolites

This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound and its product, octanoyl-CoA, from a mitochondrial matrix extract.

Materials:

  • Isolated mitochondria

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Internal standards (e.g., [13C8]-Octanoyl-CoA)

  • C18 reverse-phase LC column

  • Tandem mass spectrometer

Procedure:

  • Sample Extraction:

    • Incubate isolated mitochondria with decanoyl-CoA and other necessary cofactors for β-oxidation (e.g., NAD+, FAD).

    • Quench the reaction at various time points by adding ice-cold ACN:MeOH:H2O (2:2:1) containing the internal standard.

    • Vortex and centrifuge to pellet the protein.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the extracted sample onto a C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • A typical gradient would be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Monitor the specific precursor-to-product ion transitions for this compound, octanoyl-CoA, and the internal standard using Multiple Reaction Monitoring (MRM).

    • Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.

Mandatory Visualizations

Fatty_Acid_Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix Decanoyl_CoA Decanoyl-CoA (C10) trans_2_Decenoyl_CoA trans-Δ²-Decenoyl-CoA Decanoyl_CoA->trans_2_Decenoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxydecanoyl_CoA L-3-Hydroxydecanoyl-CoA trans_2_Decenoyl_CoA->L_3_Hydroxydecanoyl_CoA Enoyl-CoA Hydratase 8_Oxodecanoyl_CoA This compound L_3_Hydroxydecanoyl_CoA->8_Oxodecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Octanoyl_CoA Octanoyl-CoA (C8) 8_Oxodecanoyl_CoA->Octanoyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA 8_Oxodecanoyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing & Validation Mitochondria Isolate Mitochondria Incubation Incubate with Substrates (e.g., Decanoyl-CoA) Mitochondria->Incubation Quenching Quench Reaction & Extract Metabolites Incubation->Quenching LC_MS LC-MS/MS Analysis Quenching->LC_MS Enzyme_Assay Enzymatic Assay Quenching->Enzyme_Assay Quantification Quantify Metabolite Levels LC_MS->Quantification Kinetics Determine Enzyme Kinetics Enzyme_Assay->Kinetics Validation Validate Role of this compound Quantification->Validation Kinetics->Validation

A Researcher's Guide to Investigating Antibody Cross-Reactivity with 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of immunoassays is critical for accurate quantification of target molecules. When developing or utilizing antibodies against acyl-CoA species, a key concern is the potential for cross-reactivity with structurally similar molecules. This guide provides a framework for assessing the cross-reactivity of antibodies with 8-Oxodecanoyl-CoA, a keto-derivative of the medium-chain fatty acyl-CoA, decanoyl-CoA. Due to a lack of specific published data on antibody cross-reactivity with this compound, this guide presents a general methodology and illustrative data to aid researchers in designing and interpreting their own cross-reactivity studies.

Understanding the Basis for Potential Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that share similar structural features or epitopes.[1][2][3] In the case of this compound, potential cross-reactants would include other acyl-CoAs of similar chain length and molecules with related chemical modifications. The specificity of an antibody is determined by its ability to distinguish the target analyte from these structurally related compounds.

This compound is a coenzyme A derivative of 8-oxodecanoic acid.[4][5] Its structure consists of a 10-carbon acyl chain with a ketone group at the 8th position, linked to a coenzyme A molecule. Potential cross-reactants would primarily include:

  • Decanoyl-CoA: The non-oxidized parent molecule.[6]

  • Octanoyl-CoA: An acyl-CoA with a shorter, 8-carbon chain.[7]

  • Other oxidized decanoyl-CoA isomers: Such as 3-Oxodecanoyl-CoA.[8]

  • Longer-chain acyl-CoAs: If the antibody's binding pocket is accommodating.

The likelihood of cross-reactivity depends on which part of the this compound molecule is immunodominant. If the antibody was raised against the entire molecule, the Coenzyme A portion might be a primary epitope, leading to broad cross-reactivity with many acyl-CoAs. Conversely, if the immunogen was designed to expose the 8-oxo-decanoyl chain, specificity will be higher, but cross-reactivity with structurally similar fatty acyl chains remains a possibility.

Quantitative Comparison of Antibody Specificity

To assess the degree of cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method.[9] This assay measures the ability of a potential cross-reactant to compete with the target analyte (this compound) for binding to a limited amount of antibody. The results are typically presented as the concentration of the competitor that causes 50% inhibition of the maximal signal (IC50).

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100 [9]

Table 1: Illustrative Cross-Reactivity Data for a Hypothetical Anti-8-Oxodecanoyl-CoA Antibody

CompoundAssumed Role/RelationHypothetical IC50 (nM)Calculated % Cross-Reactivity
This compound Target Analyte 10 100%
Decanoyl-CoAParent Molecule2504%
3-Oxodecanoyl-CoAPositional Isomer5020%
Octanoyl-CoAShorter Chain Acyl-CoA8001.25%
Dodecanoyl-CoALonger Chain Acyl-CoA> 10,000< 0.1%
Coenzyme ACommon Moiety> 10,000< 0.1%

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible cross-reactivity data. Below is a standard protocol for a competitive ELISA to assess antibody specificity.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with a conjugate of this compound and a carrier protein (e.g., BSA) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (this compound) and the potential cross-reactants in assay buffer.

    • In a separate dilution plate, pre-incubate the primary antibody (at a pre-determined optimal concentration) with either the standard or the test compound for 1-2 hours at room temperature.

    • Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Secondary Antibody Incubation:

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Substrate Development:

    • Add a suitable HRP substrate (e.g., TMB).

    • Incubate in the dark until sufficient color develops.

  • Reaction Stoppage and Measurement:

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the log of the concentration for each compound.

    • Determine the IC50 value for each compound from the resulting sigmoidal curves.

    • Calculate the percent cross-reactivity using the formula mentioned previously.

Visualizing Workflows and Pathways

Diagrams can help clarify complex processes. Below are visualizations for the general metabolic context of this compound and the experimental workflow for assessing cross-reactivity.

G cluster_0 Fatty Acid Beta-Oxidation cluster_1 Formation of this compound FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA Trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase DecanoylCoA Decanoyl-CoA HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase ShorterAcylCoA Acyl-CoA (n-2) KetoacylCoA->ShorterAcylCoA Thiolase OxoDecanoylCoA This compound DecanoylCoA->OxoDecanoylCoA Oxidation

Caption: General metabolic pathway of fatty acid beta-oxidation and the formation of this compound.

G start Start coat Coat Plate with This compound Conjugate start->coat wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 prepare Prepare Standards and Potential Cross-Reactants wash2->prepare preincubate Pre-incubate Antibody with Standards/Cross-Reactants prepare->preincubate add_to_plate Add Mixture to Plate preincubate->add_to_plate wash3 Wash add_to_plate->wash3 secondary_ab Add HRP-conjugated Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 develop Add Substrate and Develop wash4->develop stop_read Stop Reaction and Read Absorbance develop->stop_read analyze Analyze Data and Calculate % Cross-Reactivity stop_read->analyze end End analyze->end

Caption: Experimental workflow for competitive ELISA to determine antibody cross-reactivity.

Conclusion

References

A Comparative Guide to the Metabolic Fate of 8-Oxodecanoyl-CoA and Other Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fate of 8-Oxodecanoyl-CoA, a medium-chain fatty acyl-CoA with a ketone group at the eighth carbon, against other conventional fatty acyl-CoAs. While direct experimental data on the metabolism of this compound is limited in publicly available literature, this document extrapolates its likely metabolic pathway based on established principles of fatty acid oxidation and the metabolism of other modified fatty acids. We present this comparison to facilitate further research and hypothesis testing in the fields of metabolic pathways and drug development.

Introduction to Fatty Acyl-CoA Metabolism

Fatty acyl-CoAs are central molecules in cellular energy metabolism. Their breakdown through β-oxidation in mitochondria and peroxisomes generates acetyl-CoA, which subsequently enters the citric acid cycle to produce ATP. The efficiency and regulation of fatty acid oxidation are dependent on the chain length and structure of the fatty acyl-CoA. Medium-chain fatty acyl-CoAs (MCFAs), such as decanoyl-CoA, are readily metabolized in the mitochondria. However, modifications to the fatty acid chain, such as the presence of a keto group, can significantly alter their metabolic processing.

Comparison of Metabolic Pathways: this compound vs. Decanoyl-CoA

The presence of a ketone group at the C8 position of this compound is predicted to alter its metabolism compared to the canonical β-oxidation of a saturated medium-chain fatty acyl-CoA like decanoyl-CoA.

Standard β-Oxidation of Decanoyl-CoA

Decanoyl-CoA, a 10-carbon saturated fatty acyl-CoA, undergoes four cycles of mitochondrial β-oxidation. Each cycle consists of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage, ultimately yielding five molecules of acetyl-CoA.

Predicted Metabolic Fate of this compound

The metabolism of this compound is likely to proceed through the initial cycles of β-oxidation similarly to decanoyl-CoA. However, the keto group at C8 presents a challenge to the standard enzymatic machinery. It is hypothesized that additional enzymatic steps would be required to process this modification. One possibility is the reduction of the keto group to a hydroxyl group, which could then be further metabolized. Alternatively, it may be a substrate for a different set of enzymes or be routed towards alternative metabolic pathways.

The following diagram illustrates the established mitochondrial β-oxidation pathway for a standard medium-chain fatty acyl-CoA.

Beta_Oxidation_Pathway cluster_mitochondrion Mitochondrial Matrix Fatty_Acyl_CoA_Cn Fatty Acyl-CoA (Cn) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA_Cn->Acyl_CoA_Dehydrogenase FAD -> FADH2 Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase H2O L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase CoA-SH Fatty_Acyl_CoA_Cn_2 Fatty Acyl-CoA (Cn-2) Thiolase->Fatty_Acyl_CoA_Cn_2 Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Fatty_Acyl_CoA_Cn_2->Acyl_CoA_Dehydrogenase Re-enters cycle Citric Acid Cycle Citric Acid Cycle Acetyl_CoA->Citric Acid Cycle

Caption: Mitochondrial β-oxidation spiral for a saturated fatty acyl-CoA.

The experimental workflow to investigate and compare the metabolism of these two compounds would involve several key steps, as illustrated below.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Metabolic Analysis Cell_Culture Cell Culture (e.g., Hepatocytes) Substrate_Incubation Incubation with: - Decanoyl-CoA - this compound Cell_Culture->Substrate_Incubation Oxygen_Consumption Oxygen Consumption Rate (OCR) (Seahorse XF Analyzer) Substrate_Incubation->Oxygen_Consumption Metabolite_Extraction Metabolite Extraction (Acylcarnitines, Organic Acids) Substrate_Incubation->Metabolite_Extraction Data_Analysis Quantitative Data Analysis and Comparison Oxygen_Consumption->Data_Analysis LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis LC_MS_Analysis->Data_Analysis

Caption: General experimental workflow for comparing fatty acyl-CoA metabolism.

Quantitative Data Comparison

Due to the lack of direct experimental data for this compound, this table presents a comparative summary of the theoretical yields from the complete oxidation of decanoyl-CoA and a hypothetical scenario for this compound, assuming it can be fully metabolized. The values for this compound are speculative and require experimental validation.

ParameterDecanoyl-CoA (C10:0)This compound (C10:1 O)Reference Fatty Acyl-CoAs
Structure CH₃(CH₂)₈CO-SCoACH₃CO(CH₂)₅CO-SCoASaturated, Unsaturated, Hydroxylated
Primary Metabolic Pathway Mitochondrial β-oxidationPredicted Mitochondrial β-oxidation with additional enzymatic stepsMitochondrial and/or Peroxisomal β-oxidation
Number of β-oxidation Cycles 4Predicted ≤ 4Varies with chain length
Acetyl-CoA produced 5Predicted ≤ 5Varies with chain length
NADH produced 4Predicted < 4Varies with chain length and saturation
FADH₂ produced 4Predicted < 4Varies with chain length and saturation
Predicted ATP Yield (Net) ~64< 64 (Requires experimental determination)Varies

Experimental Protocols

To facilitate the investigation of the metabolic fate of this compound, we provide detailed methodologies for key experiments.

Protocol 1: Measurement of Fatty Acid Oxidation via Oxygen Consumption Rate (OCR)

This protocol utilizes an extracellular flux analyzer to measure the rate of oxygen consumption, an indicator of mitochondrial respiration driven by fatty acid oxidation.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Substrates: Decanoyl-CoA, this compound

  • Cell line (e.g., HepG2, primary hepatocytes)

  • Seahorse XF Base Medium

  • L-carnitine

  • Etomoxir (B15894) (CPT1 inhibitor)

  • Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

  • Substrate Preparation: Prepare substrate solutions of Decanoyl-CoA and this compound complexed with fatty acid-free BSA.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine and glucose. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Seahorse XF Assay:

    • Load the prepared substrates, etomoxir, and mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) into the sensor cartridge.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

    • Measure the basal OCR.

    • Inject the fatty acyl-CoA substrates and measure the change in OCR.

    • Inject etomoxir to confirm that the observed respiration is dependent on carnitine palmitoyltransferase 1 (CPT1).

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Compare the OCR profiles of cells incubated with this compound to those with Decanoyl-CoA and control conditions.

Protocol 2: Analysis of Acylcarnitine Profiles by LC-MS/MS

This protocol allows for the identification and quantification of acylcarnitine intermediates of fatty acid oxidation, providing insights into metabolic bottlenecks.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase column

  • Internal standards (e.g., deuterated acylcarnitines)

  • Acetonitrile (B52724), methanol, formic acid

  • Cell or tissue samples incubated with fatty acyl-CoA substrates

Procedure:

  • Sample Preparation:

    • Harvest cells or tissues after incubation with the respective fatty acyl-CoA substrates.

    • Perform protein precipitation with cold acetonitrile containing internal standards.

    • Centrifuge to pellet the protein and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the acylcarnitines using a gradient elution on a C18 column.

    • Detect and quantify the acylcarnitines using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Quantify the concentration of each acylcarnitine species by comparing its peak area to that of the corresponding internal standard.

    • Compare the acylcarnitine profiles of samples incubated with this compound to those with Decanoyl-CoA to identify differences in metabolic intermediates.

Conclusion

The metabolic fate of this compound is an area that warrants further investigation. Based on our current understanding of fatty acid metabolism, it is plausible that its breakdown will deviate from the standard β-oxidation pathway, potentially requiring additional enzymatic machinery and resulting in a different energy yield. The experimental protocols provided in this guide offer a robust framework for researchers to elucidate the precise metabolic pathway of this compound and to quantitatively compare its metabolism to other fatty acyl-CoAs. Such studies will be invaluable for advancing our knowledge of cellular metabolism and for the development of novel therapeutic strategies targeting metabolic disorders.

Functional Insights into 8-Oxodecanoyl-CoA and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Oxodecanoyl-CoA is a medium-chain fatty acyl-CoA derivative with a ketone group at the eighth carbon. While its precise biological role remains largely uncharacterized, its structural similarity to key intermediates in fatty acid metabolism suggests potential interactions with the enzymes of β-oxidation. This guide provides a comparative analysis of this compound and its positional isomers, 3-Oxodecanoyl-CoA and 5-Oxodecanoyl-CoA, as well as the parent molecule, Decanoyl-CoA. Due to a lack of direct experimental data for this compound, this comparison is based on established principles of fatty acid metabolism and the known substrate specificities of its core enzymes. We present inferred functional differences, detailed experimental protocols to investigate these hypotheses, and visual diagrams of the relevant metabolic pathways.

Introduction to Fatty Acid β-Oxidation

Fatty acid β-oxidation is a central metabolic pathway responsible for the degradation of fatty acids to produce acetyl-CoA, NADH, and FADH2. This process is crucial for energy production, particularly during periods of fasting or prolonged exercise. The pathway proceeds in a cyclical manner, with each cycle consisting of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons. The key enzymes involved exhibit specificity for the chain length of their substrates and the position of functional groups.

Comparative Analysis of Decanoyl-CoA and its Oxo-Analogs

The introduction of a ketone group along the acyl chain of Decanoyl-CoA can significantly alter its metabolism. The position of this keto group is critical in determining whether the molecule can serve as a substrate, an inhibitor, or is simply not recognized by the enzymes of β-oxidation.

Table 1: Comparative Overview of Decanoyl-CoA and its Oxo-Analogs

FeatureDecanoyl-CoA3-Oxodecanoyl-CoA5-Oxodecanoyl-CoAThis compound (Inferred)
Role in β-Oxidation SubstrateIntermediatePotential Bottleneck/InhibitorLikely a Poor Substrate/Potential Inhibitor
Key Interacting Enzymes Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, 3-Ketoacyl-CoA Thiolase3-Ketoacyl-CoA Thiolase3-Hydroxyacyl-CoA Dehydrogenase (of the preceding cycle)Acyl-CoA Dehydrogenases
Metabolic Fate Complete oxidation to acetyl-CoACleavage to Octanoyl-CoA and Acetyl-CoAPotential accumulation and inhibition of β-oxidationLikely poor metabolism, potential for alternative pathway engagement or accumulation
Supporting Evidence Well-established fatty acid metabolismCanonical intermediate of β-oxidationStudies on 5-hydroxydecanoic acid metabolism show a bottleneck at the 3-hydroxyacyl-CoA dehydrogenase step, leading to the formation of 5-oxodecanoyl-CoA.Inferred from the strict positional specificity of Acyl-CoA dehydrogenases which act on the α (C2) and β (C3) carbons. An oxo group at C8 is remote from the active site of these enzymes for the initial step of β-oxidation.

Key Enzymes and Substrate Specificity

Acyl-CoA Dehydrogenases (ACADs)

ACADs catalyze the first step of β-oxidation, introducing a double bond between the α and β carbons (C2 and C3) of the acyl-CoA substrate. These enzymes exhibit strong specificity for the chain length of the fatty acid. Medium-chain acyl-CoA dehydrogenase (MCAD) is most active on substrates with 6 to 12 carbons. The catalytic mechanism of ACADs is highly dependent on the chemical environment of the α and β carbons.

  • This compound as a Substrate: It is highly probable that this compound is a very poor substrate for MCAD. The presence of a ketone group at the C8 position, distant from the reactive C2-C3 bond, would likely not directly interfere with the active site chemistry but may alter the overall conformation and hydrophobicity of the acyl chain, potentially affecting its binding to the enzyme.

3-Ketoacyl-CoA Thiolases

These enzymes catalyze the final step of the β-oxidation cycle, cleaving the 3-ketoacyl-CoA intermediate to release acetyl-CoA and a shortened acyl-CoA. Thiolases have a binding pocket that specifically recognizes the 3-keto functionality.

  • Positional Isomer Comparison:

    • 3-Oxodecanoyl-CoA: This is the natural substrate for 3-ketoacyl-CoA thiolase.

    • 5-Oxodecanoyl-CoA & this compound: These molecules would not be recognized as substrates by 3-ketoacyl-CoA thiolase due to the incorrect positioning of the ketone group.

Experimental Protocols

To empirically determine the functional differences between this compound and its analogs, the following experimental approaches can be employed.

Enzymatic Assay for Acyl-CoA Dehydrogenase Activity

Objective: To determine if this compound can act as a substrate or inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD).

Principle: The activity of MCAD can be monitored spectrophotometrically by measuring the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, which is coupled to the oxidation of the acyl-CoA substrate.

Materials:

  • Purified recombinant MCAD

  • Decanoyl-CoA (control substrate)

  • This compound (test compound)

  • 3-Oxodecanoyl-CoA (control)

  • 5-Oxodecanoyl-CoA (control)

  • Ferricenium hexafluorophosphate

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.6)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and ferricenium hexafluorophosphate.

  • Add the acyl-CoA substrate (Decanoyl-CoA or this compound) to the reaction mixture.

  • Initiate the reaction by adding a known concentration of MCAD.

  • Monitor the decrease in absorbance at 300 nm (the wavelength of maximal absorbance for ferricenium) over time.

  • To test for inhibition, perform the assay with Decanoyl-CoA in the presence of varying concentrations of this compound.

  • Calculate the initial reaction rates and determine kinetic parameters (Km and Vmax for substrates, Ki for inhibitors).

Enzymatic Assay for 3-Ketoacyl-CoA Thiolase Activity

Objective: To confirm that this compound is not a substrate for 3-ketoacyl-CoA thiolase.

Principle: The thiolytic cleavage of a 3-ketoacyl-CoA by thiolase is a reversible reaction. In the synthetic direction, the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA can be monitored by the decrease in absorbance at 232 nm, which corresponds to the disappearance of the enolate form of acetyl-CoA magnesium salt. For the cleavage reaction, the disappearance of the 3-ketoacyl-CoA substrate can be monitored by HPLC.

Materials:

  • Purified recombinant 3-ketoacyl-CoA thiolase

  • 3-Oxodecanoyl-CoA (positive control substrate)

  • This compound (test compound)

  • Coenzyme A

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl2)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the acyl-CoA substrate (3-Oxodecanoyl-CoA or this compound).

  • Add Coenzyme A to the mixture.

  • Initiate the reaction by adding the 3-ketoacyl-CoA thiolase.

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • At various time points, quench the reaction (e.g., with acid).

  • Analyze the reaction mixture by HPLC to quantify the amount of substrate remaining and the formation of products (e.g., octanoyl-CoA and acetyl-CoA for the positive control).

Visualizations

Fatty Acid β-Oxidation Pathway

fatty_acid_oxidation Fatty Acyl-CoA (Cn) Fatty Acyl-CoA (Cn) trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA (Cn)->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Fatty Acyl-CoA (Cn-2) Fatty Acyl-CoA (Cn-2) 3-Ketoacyl-CoA->Fatty Acyl-CoA (Cn-2) 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA 3-Ketoacyl-CoA Thiolase

Caption: The canonical fatty acid β-oxidation spiral.

Hypothetical Fate of this compound in β-Oxidation

hypothetical_fate cluster_pathway β-Oxidation Pathway Decanoyl-CoA Decanoyl-CoA MCAD MCAD Decanoyl-CoA->MCAD This compound This compound This compound->MCAD Poor Substrate/ Inhibitor Metabolites Metabolites MCAD->Metabolites Successful Metabolism No Reaction No Reaction MCAD->No Reaction Stalled Metabolism

Caption: Inferred interaction of this compound with MCAD.

Experimental Workflow for Comparative Enzyme Kinetics

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Purify Enzyme (MCAD) Purify Enzyme (MCAD) Prepare Reaction Mix Prepare Reaction Mix Purify Enzyme (MCAD)->Prepare Reaction Mix Synthesize/Acquire Substrates\n(Decanoyl-CoA, this compound) Synthesize/Acquire Substrates (Decanoyl-CoA, this compound) Add Substrate Add Substrate Synthesize/Acquire Substrates\n(Decanoyl-CoA, this compound)->Add Substrate Prepare Reaction Mix->Add Substrate Initiate with Enzyme Initiate with Enzyme Add Substrate->Initiate with Enzyme Monitor Reaction\n(Spectrophotometry/HPLC) Monitor Reaction (Spectrophotometry/HPLC) Initiate with Enzyme->Monitor Reaction\n(Spectrophotometry/HPLC) Calculate Initial Rates Calculate Initial Rates Monitor Reaction\n(Spectrophotometry/HPLC)->Calculate Initial Rates Determine Kinetic Parameters\n(Km, Vmax, Ki) Determine Kinetic Parameters (Km, Vmax, Ki) Calculate Initial Rates->Determine Kinetic Parameters\n(Km, Vmax, Ki) Compare Analogs Compare Analogs Determine Kinetic Parameters\n(Km, Vmax, Ki)->Compare Analogs

Caption: Workflow for comparing the kinetics of acyl-CoA analogs.

Conclusion

Based on the established substrate specificities of the enzymes involved in fatty acid β-oxidation, it is highly probable that this compound is not a viable substrate for this pathway. The position of the oxo group at the 8th carbon likely prevents its recognition and processing by acyl-CoA dehydrogenases and subsequent enzymes in the cycle. This contrasts sharply with its 3-oxo isomer, which is a key metabolic intermediate. The functional consequences of the presence of this compound in a biological system are unknown but could potentially include the inhibition of fatty acid oxidation and the accumulation of this and other metabolic intermediates. Further experimental investigation using the protocols outlined in this guide is necessary to validate these hypotheses and to fully elucidate the biological role of this compound. This knowledge will be invaluable for researchers in metabolism and for professionals involved in the development of drugs targeting fatty acid metabolic pathways.

A Researcher's Guide to Validating LC-MS/MS Results for 8-Oxodecanoyl-CoA with Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism, the accurate quantification of specific acyl-CoA species is critical. 8-Oxodecanoyl-CoA, a medium-chain oxo-acyl-CoA, is an important intermediate in various metabolic pathways. Its precise measurement is essential for understanding disease states and the effects of therapeutic interventions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity. This guide provides a comprehensive comparison of LC-MS/MS validation with alternative methods, supported by detailed experimental protocols and data.

Comparative Analysis of Quantification Methods

The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, throughput, and available instrumentation. While LC-MS/MS offers unparalleled performance, other methods can be viable alternatives in certain contexts.

ParameterLC-MS/MSSpectrophotometric AssayEnzymatic Assay
Principle Chromatographic separation followed by mass-based detection and fragmentation.Measures the change in absorbance of a chromogenic substrate coupled to an enzymatic reaction involving the analyte.Measures the activity of an enzyme for which this compound is a substrate, often by monitoring the change in a cofactor like NAD+/NADH.
Limit of Detection (LOD) Low fmol to low nmol rangeMicromolar rangePicomole to micromolar range
Limit of Quantification (LOQ) Low fmol to low nmol rangeMicromolar rangePicomole to micromolar range
Linearity Range Several orders of magnitudeTypically narrower than LC-MS/MSDependent on enzyme kinetics
Specificity High (based on retention time and specific mass transitions)Low to moderate (prone to interference from other absorbing compounds)Moderate to high (dependent on enzyme specificity)
Throughput Moderate (5-20 min per sample)High (plate-based assays)High (plate-based assays)
Instrumentation Cost HighLowLow to moderate

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol outlines a robust method for the sensitive and specific quantification of this compound in biological matrices.

1. Materials and Reagents:

  • This compound analytical standard (e.g., from MedChemExpress or BIO Pharma Production)

  • Stable isotope-labeled internal standard (e.g., ¹³C-labeled octanoyl-CoA, as a proxy)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • 5-Sulfosalicylic acid (SSA)

2. Sample Preparation:

  • To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 10 µL of internal standard solution.

  • Add 300 µL of ice-cold 2.5% (w/v) SSA in methanol to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The precursor ion for this compound is determined by its molecular weight, and the product ion is typically the fragment resulting from the neutral loss of the CoA moiety (507 Da).[1][2]

4. Method Validation Parameters (Representative Data):

The following table presents typical performance characteristics for an LC-MS/MS method for a medium-chain acyl-CoA, which would be expected to be similar for this compound.

Validation ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.5 - 5 fmol on column
Limit of Quantification (LOQ) 1 - 10 fmol on column
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Alternative Method: Spectrophotometric Assay

This method provides a simpler, though less specific, means of quantifying total medium-chain acyl-CoAs.

1. Principle:

This assay is based on the enzymatic reaction of an acyl-CoA dehydrogenase, where the reduction of an electron acceptor results in a measurable color change.[3]

2. Abbreviated Protocol:

  • Prepare a reaction mixture containing a suitable buffer, an electron acceptor (e.g., phenazine (B1670421) methosulfate), and the appropriate acyl-CoA dehydrogenase.

  • Add the sample containing this compound to initiate the reaction.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 340 nm for NADH formation if a coupled enzyme is used) over time using a spectrophotometer.

  • Quantify the concentration of this compound by comparing the reaction rate to a standard curve prepared with known concentrations of the this compound standard.

Visualizing the Workflow and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and metabolic context.

LC-MS/MS Validation Workflow for this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (SSA) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Evaporation to Dryness Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (C18) Reconstitute->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Curve Standard Curve Generation Integration->Curve Quantification Quantification Curve->Quantification

Caption: Workflow for the validation of this compound using LC-MS/MS.

Simplified Fatty Acid Beta-Oxidation Pathway Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase Ketoacyl-CoA This compound Hydroxyacyl-CoA->Ketoacyl-CoA Hydroxyacyl-CoA Dehydrogenase Shorter Acyl-CoA + Acetyl-CoA Shorter Acyl-CoA + Acetyl-CoA Ketoacyl-CoA->Shorter Acyl-CoA + Acetyl-CoA Thiolase

References

Comparative Kinetics of Enzymes with 8-Oxodecanoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic kinetics of metabolic intermediates is crucial for elucidating biological pathways and developing targeted therapeutics. This guide provides a comparative analysis of the kinetics of key enzymes that interact with 8-Oxodecanoyl-CoA, a medium-chain ketoacyl-CoA intermediate in fatty acid metabolism.

While direct kinetic data for this compound is limited in publicly available literature, this guide presents a comparative overview based on the known substrate specificities and kinetic parameters of relevant enzymes with structurally similar medium-chain acyl-CoA substrates. The primary enzymes involved in the metabolism of such intermediates are 3-ketoacyl-CoA thiolase, medium-chain acyl-CoA dehydrogenase (MCAD), and acyl-CoA oxidase.

Comparative Enzyme Kinetics

The following table summarizes the kinetic parameters of these enzymes with medium-chain acyl-CoA substrates, which can serve as a proxy for their potential activity with this compound. It is important to note that 3-ketoacyl-CoA thiolases exhibit broad chain-length specificity.[1][2][3]

Enzyme FamilySpecific Enzyme (Source)SubstrateKm (µM)Vmax or kcatReference
3-Ketoacyl-CoA Thiolase Peroxisomal Thiolase (Rat Liver)3-Ketoacyl-CoA (general)Broad specificityPing-pong mechanism[1]
Mitochondrial Thiolase (Rat Liver)3-Ketoacyl-CoA (general)Broad specificityPing-pong mechanism[1]
Acyl-CoA Dehydrogenase Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA (C8)~2-10High activity[4][5]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Decanoyl-CoA (C10)Lower affinity than C8Lower activity than C8[5]
Acyl-CoA Oxidase Acyl-CoA Oxidase (Rat Liver)Dec-4-cis-enoyl-CoANot specifiedProduct absorbance at 300 nm[6][7]
Acyl-CoA OxidasePalmitoyl-CoA (C16)Not specifiedH₂O₂ production[8][9]

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and experimental procedures, the following diagrams are provided in DOT language.

Metabolic Pathway of Fatty Acid β-Oxidation

This diagram illustrates the central role of 3-ketoacyl-CoA thiolase in the final step of the β-oxidation spiral, where this compound would be a substrate.

beta_oxidation cluster_products Products Acyl-CoA (Cn) Acyl-CoA (Cn) trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Acyl-CoA (Cn)->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase/ Oxidase L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase β-Ketoacyl-CoA (e.g., this compound) β-Ketoacyl-CoA (e.g., this compound) L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA (e.g., this compound) β-Hydroxyacyl-CoA Dehydrogenase Acyl-CoA (Cn-2) Acyl-CoA (Cn-2) β-Ketoacyl-CoA (e.g., this compound)->Acyl-CoA (Cn-2) 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA β-Ketoacyl-CoA (e.g., this compound)->Acetyl-CoA 3-Ketoacyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Experimental Workflow for Enzyme Kinetic Assays

This diagram outlines the general workflow for determining the kinetic parameters of the enzymes discussed.

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification Reaction_Setup Set up reaction mixtures (varying substrate concentrations) Enzyme_Purification->Reaction_Setup Substrate_Preparation Substrate Preparation (e.g., this compound) Substrate_Preparation->Reaction_Setup Buffer_Preparation Buffer & Reagent Preparation Buffer_Preparation->Reaction_Setup Spectrophotometric_Measurement Spectrophotometric/ Fluorometric Measurement Reaction_Setup->Spectrophotometric_Measurement Data_Collection Collect initial velocity data Spectrophotometric_Measurement->Data_Collection Lineweaver_Burk Lineweaver-Burk or Non-linear Regression Analysis Data_Collection->Lineweaver_Burk Determine_Km_Vmax Determine Km and Vmax/kcat Lineweaver_Burk->Determine_Km_Vmax

Caption: General Experimental Workflow for Enzyme Kinetics.

Experimental Protocols

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate, which is dependent on the presence of Coenzyme A (CoA). The decrease in absorbance of the enolate form of the 3-ketoacyl-CoA substrate is monitored.

Materials:

  • Purified 3-Ketoacyl-CoA Thiolase

  • This compound (or other medium-chain 3-ketoacyl-CoA substrate)

  • Coenzyme A (CoA)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 8.0)

  • Magnesium Chloride (25 mM)

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0) and 25 mM MgCl₂.

  • Add the 3-ketoacyl-CoA substrate to the reaction mixture to a final concentration range suitable for kinetic analysis (e.g., 0.1 - 10 x expected Km).

  • Equilibrate the mixture to the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a fixed concentration of Coenzyme A (e.g., 50 µM).

  • Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes.

  • To determine the specific activity, perform a control reaction without the enzyme and subtract the background rate of non-enzymatic cleavage.

  • For inhibitor screening, pre-incubate the enzyme with the inhibitor for 10-15 minutes before adding the substrate.

ETF Fluorescence Reduction Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

This is the gold standard for measuring ACAD activity and follows the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the dehydrogenase.[10][11]

Materials:

  • Purified MCAD

  • Purified Electron Transfer Flavoprotein (ETF)

  • This compound (or other medium-chain acyl-CoA substrate)

  • Reaction Buffer (e.g., 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.5 mM EDTA)

  • Anaerobic cuvette or microplate setup

  • Fluorometer

Procedure:

  • Prepare the reaction mixture in an anaerobic environment to prevent the re-oxidation of reduced ETF by oxygen. This can be achieved by enzymatic deoxygenation (glucose/glucose oxidase/catalase system) or by physical deoxygenation (alternating vacuum and argon gas cycles).[10]

  • In a sealed, anaerobic cuvette or a well of a microplate, combine the reaction buffer, ETF, and the MCAD enzyme.

  • Initiate the reaction by injecting the acyl-CoA substrate.

  • Monitor the decrease in ETF fluorescence over time (Excitation: ~380 nm, Emission: ~495 nm).

  • The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.

  • To determine kinetic parameters (Km and Vmax), perform the assay at varying substrate concentrations and fit the initial rates to the Michaelis-Menten equation.

H₂O₂-Based Spectrophotometric Assay for Acyl-CoA Oxidase Activity

This assay measures the activity of acyl-CoA oxidase by detecting the production of hydrogen peroxide (H₂O₂), a product of the oxidase reaction. The H₂O₂ is used by a peroxidase to oxidize a chromogenic substrate.[8][9]

Materials:

  • Purified Acyl-CoA Oxidase

  • This compound (or other acyl-CoA substrate)

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol, or leuco-dichlorofluorescein)[8]

  • Reaction Buffer (e.g., 50 mM MES, pH 8.0)

  • Flavin Adenine Dinucleotide (FAD)

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a reaction cocktail containing the reaction buffer, HRP, the chromogenic substrate, and FAD.

  • Add the acyl-CoA oxidase enzyme solution to the cocktail.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 500 nm for the quinoneimine dye formed from 4-aminoantipyrine and phenol).

  • Record the increase in absorbance for approximately 5 minutes and determine the maximum linear rate.

  • A blank reaction without the acyl-CoA oxidase should be run to correct for any background non-enzymatic oxidation.

  • One unit of activity is typically defined as the amount of enzyme that forms 1.0 µmole of H₂O₂ per minute under the specified conditions.

References

Confirming the Identity of 8-Oxodecanoyl-CoA: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of metabolic intermediates are paramount. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of 8-Oxodecanoyl-CoA in biological samples, with a focus on providing supporting experimental data and detailed protocols.

This compound is a medium-chain acyl-Coenzyme A (CoA) derivative, and its accurate measurement is crucial for understanding its role in cellular metabolism, particularly in pathways such as peroxisomal beta-oxidation. This guide will delve into the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compare it with alternative methods, offering insights into their respective strengths and limitations.

Comparison of Analytical Methods

The primary challenge in analyzing acyl-CoAs lies in their low abundance and structural similarity. The choice of analytical technique significantly impacts the sensitivity, specificity, and throughput of the analysis.

Analytical MethodPrincipleTypical AnalytesSensitivityThroughputKey StrengthsKey Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Broad range of acyl-CoAs (short, medium, long-chain)High (fmol to pmol)HighHigh specificity and sensitivity; allows for quantification and structural confirmation.Requires specialized equipment and expertise; potential for matrix effects.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Primarily short to medium-chain acyl-CoAsModerate (pmol)ModerateRelatively simple and cost-effective; robust for quantification with standards.Lacks specificity for co-eluting compounds; lower sensitivity than MS.
Enzymatic Assays Measurement of product formation or substrate depletion using specific enzymes.Specific acyl-CoAs (e.g., Acetyl-CoA)VariesLow to ModerateHigh specificity for the target molecule.Limited to specific acyl-CoAs for which an enzyme assay exists; indirect measurement.

Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the definitive technique for the identification and quantification of acyl-CoAs due to its unparalleled sensitivity and specificity.

Predicted LC-MS/MS Parameters for this compound
  • Parent Ion [M+H]⁺: The calculated monoisotopic mass of this compound (C₂₉H₄₈N₇O₁₈P₃S) is approximately 923.2 g/mol . The protonated molecule [M+H]⁺ would therefore have an m/z of approximately 924.2.

  • Characteristic Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of the 507 Da phospho-ADP moiety upon collision-induced dissociation (CID).[1] Another common product ion corresponds to the pantetheine (B1680023) phosphate (B84403) fragment.

  • Predicted MRM Transitions:

    • Quantitative: 924.2 -> 417.2 (corresponding to the 8-oxodecanoyl-pantetheine fragment)

    • Qualitative: 924.2 -> 859.2 (corresponding to the loss of the terminal phosphate group)

Experimental Workflow for Acyl-CoA Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis tissue Biological Sample (Tissue) homogenization Homogenization in Cold Methanol/Water tissue->homogenization Quenching precipitation Protein Precipitation (e.g., Acetonitrile) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (SPE) (e.g., C18) centrifugation->spe Supernatant drying Drying under Nitrogen spe->drying Eluate reconstitution Reconstitution in Injection Solvent drying->reconstitution lc Liquid Chromatography (Reversed-Phase C18) reconstitution->lc Injection ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms Eluent integration Peak Integration ms->integration quantification Quantification using Internal Standard integration->quantification confirmation Identity Confirmation (Qualifier Ion Ratio) quantification->confirmation peroxisomal_beta_oxidation MCFA Medium-Chain Fatty Acid (e.g., Dodecanedioic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase MCFA->Acyl_CoA_Synthetase MC_Acyl_CoA Medium-Chain Acyl-CoA Acyl_CoA_Synthetase->MC_Acyl_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase MC_Acyl_CoA->Acyl_CoA_Oxidase Enoyl_CoA Trans-2-Enoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Oxoacyl_CoA 3-Oxoacyl-CoA (e.g., this compound) Hydroxyacyl_CoA_Dehydrogenase->Oxoacyl_CoA Thiolase Thiolase Oxoacyl_CoA->Thiolase Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

References

Validating a Knockout Model for 8-Oxodecanoyl-CoA Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a knockout (KO) mouse model designed to investigate the function of 8-Oxodecanoyl-CoA. Due to the limited direct literature on this compound, this guide draws parallels from the validation of knockout models for enzymes involved in analogous fatty acid metabolic pathways, particularly those involving mid-chain oxidation, such as by cytochrome P450 (CYP) enzymes.

Introduction to this compound and Its Putative Role

This compound is a derivative of decanoic acid, a medium-chain fatty acid. While the canonical pathway for fatty acid metabolism is beta-oxidation, occurring at the C3 position, the presence of an oxo group at the C8 position suggests the involvement of alternative enzymatic pathways. One such plausible pathway is initiated by a cytochrome P450 monooxygenase, which can hydroxylate the fatty acid chain at or near the omega end. Subsequent dehydrogenation would yield the 8-oxo functional group. The physiological role of this compound is currently speculative but may be involved in signaling pathways regulating lipid metabolism, inflammation, or cellular stress responses. A validated knockout model of the enzyme responsible for its synthesis is therefore critical to elucidate its function.

Experimental Approach: Validating the Knockout Model

The validation of a knockout model for the putative this compound-synthesizing enzyme (designated here as EnyzmeX) would involve a multi-tiered approach to confirm the genetic modification and assess its biochemical and physiological consequences. This guide will compare the expected outcomes in EnzymeX knockout (KO) mice to their wild-type (WT) littermates.

Diagram: Experimental Workflow for Knockout Model Validation

G cluster_0 Generation of Knockout Mice cluster_1 Genotypic Validation cluster_2 Biochemical Validation cluster_3 Phenotypic Analysis gen_ko CRISPR/Cas9-mediated gene targeting in embryonic stem cells chimera Generation of chimeric mice gen_ko->chimera germline Germline transmission and breeding chimera->germline pcr PCR genotyping of tail DNA germline->pcr seq Sanger sequencing of PCR product pcr->seq wb Western blot for EnzymeX protein pcr->wb lcms LC-MS/MS for this compound levels wb->lcms metabolomics Global metabolomics and lipidomics wb->metabolomics enzyme_assay EnzymeX activity assay lcms->enzyme_assay phys_challenge Physiological challenges (e.g., high-fat diet, fasting) metabolomics->phys_challenge histology Histological analysis of tissues phys_challenge->histology

Caption: Workflow for the generation and validation of a knockout mouse model.

Data Presentation: Comparative Analysis of Wild-Type vs. Knockout Models

The following tables summarize the expected quantitative data from the validation experiments, comparing EnzymeX WT and KO mice. The data presented is hypothetical but based on typical results from knockout models of fatty acid metabolizing enzymes.

Table 1: Genotypic and Protein Expression Validation

ParameterWild-Type (WT)Knockout (KO)Method
Genomic DNA
PCR Product SizeExpected WT sizeExpected KO size (deletion/insertion)PCR
Protein Expression (Liver)
EnzymeX Protein Level100% (normalized)UndetectableWestern Blot
Enzyme Activity (Liver Microsomes)
EnzymeX ActivityBaseline activityNo detectable activityIn vitro enzyme assay

Table 2: Metabolite Level Validation

MetaboliteWild-Type (WT)Knockout (KO)Method
This compound (Liver) Present (baseline level)Significantly reduced or absentLC-MS/MS
Decanoyl-CoA (Liver) Baseline levelPotentially elevatedLC-MS/MS
Other C10 Metabolites Baseline profileAltered profileMetabolomics

Table 3: Physiological Phenotype Comparison (Example: High-Fat Diet Challenge)

ParameterWild-Type (WT)Knockout (KO)Method
Body Weight Gain (%) 100% (normalized)Variable (e.g., 80% or 120%)Weekly weighing
Liver Triglycerides (mg/g) ElevatedSignificantly different from WTBiochemical assay
Fasting Blood Glucose (mg/dL) NormalPotentially alteredGlucometer
Fatty Acid Oxidation Rate BaselinePotentially alteredIsotope tracing

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Generation of EnzymeX Knockout Mice using CRISPR/Cas9
  • Guide RNA Design: Two single-guide RNAs (sgRNAs) are designed to target an early exon of the EnzymeX gene to induce a frameshift mutation upon non-homologous end joining (NHEJ) repair.

  • Microinjection: A mixture of Cas9 mRNA and the sgRNAs is microinjected into the cytoplasm of C57BL/6J zygotes.

  • Embryo Transfer: The injected zygotes are transferred into pseudopregnant female mice.

  • Founder Screening: Pups are screened for the desired mutation by PCR amplification of the target locus from tail-tip DNA, followed by Sanger sequencing to identify insertions or deletions (indels).

  • Breeding: Founder mice with confirmed frameshift mutations are bred to wild-type C57BL/6J mice to establish germline transmission. Heterozygous F1 mice are then intercrossed to generate homozygous knockout mice.

Western Blot Analysis for EnzymeX Protein
  • Tissue Homogenization: Liver tissue is homogenized in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for EnzymeX, followed by an HRP-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).

Quantification of Acyl-CoAs by LC-MS/MS
  • Tissue Extraction: Acyl-CoAs are extracted from snap-frozen liver tissue using a methanol/chloroform procedure.

  • Solid-Phase Extraction (SPE): The extract is purified using a weak anion exchange SPE column to isolate the acyl-CoA fraction.

  • LC-MS/MS Analysis: The purified acyl-CoAs are separated by liquid chromatography and detected by tandem mass spectrometry using multiple reaction monitoring (MRM) to specifically quantify this compound and related species.

  • Quantification: Absolute quantification is achieved using a standard curve generated with synthetic this compound and stable isotope-labeled internal standards.

Measurement of Fatty Acid Oxidation Rate
  • Hepatocyte Isolation: Primary hepatocytes are isolated from WT and KO mice by collagenase perfusion.

  • Substrate Incubation: Freshly isolated hepatocytes are incubated with a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]-decanoic acid).

  • Measurement of Oxidation Products: The rate of fatty acid oxidation is determined by measuring the production of ¹⁴CO₂ (complete oxidation) and ¹⁴C-labeled acid-soluble metabolites (incomplete oxidation) using a scintillation counter.

  • Normalization: Oxidation rates are normalized to the total protein content of the hepatocyte preparation.

Signaling Pathway Visualization

The proposed metabolic pathway leading to the formation of this compound and its potential downstream effects are depicted below.

Diagram: Putative Metabolic Pathway of this compound

G cluster_pathway Proposed this compound Metabolism decanoyl_coa Decanoyl-CoA hydroxy_decanoyl_coa 8-Hydroxydecanoyl-CoA decanoyl_coa->hydroxy_decanoyl_coa EnzymeX (CYP450) oxo_decanoyl_coa This compound hydroxy_decanoyl_coa->oxo_decanoyl_coa Dehydrogenase downstream_metabolites Downstream Metabolites oxo_decanoyl_coa->downstream_metabolites Further Metabolism signaling Cellular Signaling (e.g., PPAR activation) oxo_decanoyl_coa->signaling

Caption: Proposed pathway for the synthesis and action of this compound.

Alternative Approaches and Their Comparison

While the knockout mouse model is a powerful tool, other methods can be employed to study the function of this compound, each with its own advantages and limitations.

Table 4: Comparison of a Knockout Model with Alternative Methods

MethodPrincipleAdvantagesDisadvantages
Knockout Mouse Model Genetic deletion of the target enzyme.In vivo system, allows for studying systemic and long-term effects.Time-consuming and expensive to generate; potential for compensatory mechanisms.
siRNA/shRNA knockdown RNA interference to reduce target enzyme expression.Faster and less expensive than generating a KO model; can be used in vitro and in vivo.Incomplete knockdown; potential for off-target effects; transient effects.
Pharmacological Inhibition Use of a small molecule inhibitor of the target enzyme.Allows for acute and reversible inhibition; can be used in various model systems.Potential for lack of specificity and off-target effects; requires a specific inhibitor to be available.
In vitro enzymatic assays Studying the enzyme and its products in a cell-free system.Highly controlled environment; allows for detailed mechanistic studies.Lacks the complexity of a cellular or whole-organism context.

Conclusion

The validation of a knockout model for the enzyme responsible for this compound synthesis is a critical step in understanding the function of this novel metabolite. A rigorous validation process, encompassing genotypic, biochemical, and physiological analyses, is essential to ensure the reliability of the model. By comparing the knockout model to wild-type controls and considering alternative methodologies, researchers can build a comprehensive picture of this compound's role in health and disease, potentially uncovering new targets for therapeutic intervention in metabolic disorders.

Safety Operating Guide

Navigating the Safe Disposal of 8-Oxodecanoyl-CoA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Pre-Disposal Safety and Handling: A Foundation of Caution

Before initiating any disposal protocol, it is crucial to handle 8-Oxodecanoyl-CoA with the appropriate safety measures. Although detailed toxicological properties may not be fully elucidated, a cautious approach is warranted.

Essential Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves are required to prevent skin contact.[1]

  • Eye Protection: Safety glasses with side shields or goggles must be worn to shield from potential splashes.[1]

  • Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.[1]

All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Assumed Hazard and Safety Summary

In the absence of specific data for this compound, it should be handled with care, assuming it may present hazards common to other fatty acid derivatives and acyl-CoA esters. The primary concerns include potential skin and eye irritation.[3]

Hazard CategoryRecommended Personal Protective Equipment (PPE)Precautionary Statements
Skin Irritation Chemical-resistant gloves (e.g., nitrile)[1]Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[3][4]
Eye Irritation Safety glasses with side shields or goggles[1]Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
General Handling Laboratory coat[1]Do not eat, drink, or smoke when using this product. Work in a well-ventilated area.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional and local regulations. The following protocol provides a general workflow for its safe disposal.

Waste Identification and Segregation
  • Isolate the Waste: All materials contaminated with this compound, including unused product, residual solutions, and contaminated labware (e.g., pipette tips, microfuge tubes), must be collected in a designated waste container.[1][5]

  • Segregate Waste Streams: This waste stream should be classified as "non-halogenated organic waste" unless mixed with halogenated solvents.[1] It should be kept separate from other types of laboratory waste, such as biological or radioactive waste, unless specific guidance from your institution's Environmental Health and Safety (EHS) office permits otherwise.[2][5]

Containerization and Labeling
  • Select Appropriate Containers: Use a dedicated, chemically resistant, and leak-proof waste container.[1][5] High-density polyethylene (B3416737) (HDPE) or glass containers are generally appropriate.[2] The container must have a secure, leak-proof lid.[2][6]

  • Clear Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1][7] If the waste is in a solution, list all components and their approximate percentages. The date the waste was first added to the container should also be clearly marked.[5][7]

Storage
  • Designated Storage Area: Store the sealed and labeled hazardous waste container in a designated and secure "Satellite Accumulation Area" (SAA) at or near the point of generation.[6][7]

  • Safe Storage Conditions: The SAA must be under the control of laboratory personnel and should be in a well-ventilated area, away from incompatible materials.[5][7]

Final Disposal
  • Institutional Procedures: Once the container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the EHS office.[1]

  • Professional Disposal: The disposal of this compound should be managed through a certified chemical waste disposal program.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][7]

Spill Response

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the immediate area of all personnel.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[1]

  • Contain: Use an absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[1]

  • Collect: Carefully sweep or scoop the absorbent material into a designated, labeled hazardous waste container.[1]

  • Clean: Decontaminate the spill area with a suitable laboratory disinfectant or detergent, followed by a water rinse.[1]

  • Dispose: Treat all materials used for cleanup as hazardous waste and dispose of them according to institutional guidelines.[1]

Visualizing the Disposal Workflow

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage cluster_3 Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate this compound Waste PPE->Segregate Generate Waste Ventilation Work in a Ventilated Area (Fume Hood Recommended) Container Use Labeled, Leak-Proof Hazardous Waste Container Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store EHS Contact Environmental Health & Safety (EHS) for Waste Pickup Store->EHS Disposal Professional Disposal via Licensed Contractor EHS->Disposal

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and, if available, the manufacturer's Safety Data Sheet. The absence of a specific SDS for this compound necessitates a cautious approach based on the properties of similar compounds. Your institutional Environmental Health and Safety office is the primary resource for guidance on chemical waste disposal.

References

Essential Safety and Logistical Guidance for Handling 8-Oxodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized reagents like 8-Oxodecanoyl-CoA is paramount. This document provides a comprehensive overview of the necessary personal protective equipment (PPE), operational plans for handling, and disposal procedures to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

Protection LevelRecommended PPETypical Procedures
Standard Laboratory Operations (Level D) - Safety glasses with side shields or safety goggles- Laboratory coat- Nitrile gloves- Preparing solutions from solid compound- Performing low-volume liquid transfers- General benchtop work
Operations with Potential for Splash or Aerosol (Level C) - Full-face shield or safety goggles- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron or gown- Use of a fume hood- Handling larger volumes- Heating or vortexing solutions- Procedures with a risk of splashing
Emergency Situations (e.g., Spill) - Refer to emergency response plan- May require respiratory protection- Large spills outside of a containment device

Note: The selection of PPE should always be based on a site-specific risk assessment.[4]

Operational and Disposal Plans

A clear, step-by-step plan for the handling and disposal of this compound is critical to minimize risk and ensure regulatory compliance.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the storage location is clearly labeled.

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form or creating solutions.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5]

  • Use dedicated, clean spatulas and glassware to prevent cross-contamination.

  • When weighing the solid compound, do so in a manner that minimizes dust generation.

  • For creating solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

Disposal Plan:

  • All waste materials, including empty containers, contaminated gloves, and bench paper, should be disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Collect aqueous waste containing this compound in a designated, labeled waste container.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Experimental Protocol: General Procedure for Acyl-CoA Analysis

While a specific protocol for this compound was not found, the following is a generalized procedure for the extraction and analysis of acyl-CoAs from biological samples, adapted from standard methods.[6]

Materials:

  • Biological tissue or cell samples

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Homogenization: Homogenize frozen tissue or cell pellets in the cold extraction solvent containing internal standards.

  • Protein Precipitation: Centrifuge the homogenate to pellet precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate elution solvent.

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the reconstituted sample using a liquid chromatography-tandem mass spectrometry system to identify and quantify this compound.

Visual Workflow for Handling this compound

The following diagram illustrates the general workflow for handling this compound in a laboratory setting, from receipt of the chemical to the final disposal of waste.

G cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store Appropriately inspect->store ppe Don PPE store->ppe weigh Weigh Compound ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。